molecular formula C8H7NO2S B1590637 6-Methoxy-2(3H)-benzothiazolone CAS No. 40925-65-3

6-Methoxy-2(3H)-benzothiazolone

Cat. No.: B1590637
CAS No.: 40925-65-3
M. Wt: 181.21 g/mol
InChI Key: NMPYQLRSABFZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2(3H)-benzothiazolone (CAS 40925-65-3) is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol. It is characterized as a light yellow solid and is a derivative of the benzothiazole ring system, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets . The compound's structure features a carbonyl group at the 2-position and a methoxy substituent at the 6-position of the benzene ring, modifications that significantly influence its electronic properties and research applications . This benzothiazolone core is a key intermediate for synthesizing novel compounds for pharmacological investigation. Research into analogous benzothiazole derivatives has revealed a wide spectrum of potential biological activities, positioning this compound as a valuable building block for developing therapeutic agents . Its primary research applications are explored in several key areas: Anticonvulsant Research: Benzothiazole derivatives have demonstrated significant potential in neurology research. Studies have shown that certain compounds incorporating this scaffold exhibit potent anticonvulsant activity in pre-clinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard for identifying agents that prevent seizure spread . Antimicrobial and Antifungal Research: The benzothiazole nucleus is a significant focus in infectious disease research. Derivatives have been synthesized and evaluated for broad-spectrum antibacterial and antifungal activities, showing efficacy against various pathogens, including dermatophytes and Candida albicans . Anticancer and Bioactive Agent Development: The scaffold's versatility extends to oncology and chemical biology. Benzothiazole derivatives are investigated for their ability to inhibit tumor cell proliferation and are considered a promising structural motif for designing new bioactive molecules with potential antiproliferative effects . Multifunctional Antioxidant and Photoprotective Studies: Some benzothiazole derivatives are researched in cosmeceutical science for their multifunctional profile, which includes UV filtering capacity—particularly against UVB radiation—and antioxidant activity, offering a synergistic approach to protecting skin from oxidative stress . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures, as the compound may be harmful and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYQLRSABFZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548276
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-65-3
Record name 6-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of 6-Methoxy-2(3H)-benzothiazolone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2(3H)-benzothiazolone

Abstract

This compound is a heterocyclic organic compound of significant interest within pharmaceutical and materials science research. Its benzothiazole core, functionalized with a methoxy group and a thiazolone ring, imparts a unique combination of electronic and steric properties that are pivotal for its application as a building block in drug discovery and organic synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their validation, and expert insights into the interpretation of its spectral data. The methodologies described are grounded in authoritative standards to ensure reproducibility and scientific integrity, making this document an essential resource for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. This compound is registered under CAS Number 40925-65-3.[1] Its molecular structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. The molecule is substituted with a methoxy group (-OCH₃) at the 6-position of the benzene ring and a carbonyl group (C=O) at the 2-position of the thiazole ring, which results in the keto-enol tautomerism characteristic of 2-hydroxybenzothiazoles.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The functional utility of a compound is dictated by its physical and chemical properties. The data presented below, compiled from various chemical suppliers and databases, offers a quantitative overview of this compound. Predicted values, derived from computational models, are included where experimental data is unavailable and are clearly marked as such.

PropertyValueSource(s)
CAS Number 40925-65-3[1][2][3]
Molecular Formula C₈H₇NO₂S[1][2][4]
Molecular Weight 181.21 g/mol [1][2][4]
Appearance Off-white to light brown solid[2]
Melting Point 163-164 °C[1][2][4]
Density 1.346 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 10.06 ± 0.20 (Predicted)[1][2][4]
Recommended Storage 2-8°C[1][2][5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a close structural analog, 6-Methoxy-2-methylbenzothiazole, is reported to be insoluble in water.[6] Given the planar, aromatic structure and the presence of a single polar methoxy group, low aqueous solubility is expected. However, it is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, a common characteristic for heterocyclic compounds of this nature.

Expert Insight: The predicted pKa of 10.06 suggests the N-H proton is weakly acidic.[1][4] This means the compound's solubility in aqueous media can be significantly increased at higher pH values (pH > 10) due to the formation of the more soluble anionic phenolate-like species. This property is crucial for designing formulation strategies and for planning purification protocols such as acid-base extraction.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. For this compound, the following absorption bands are anticipated:

  • N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹, characteristic of the amine/amide N-H bond.

  • C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methoxy group methyl C-H bonds.[8][9]

  • C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a highly diagnostic peak for the thiazolone ring.

  • C=C Aromatic Stretch: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[7]

  • C-O Ether Stretch: A strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch), characteristic of the aryl-alkyl ether (methoxy group).[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Based on the structure, the following proton signals are expected (predicted shifts in DMSO-d₆):

    • ~11.0-12.0 ppm (singlet, 1H): The acidic N-H proton of the thiazolone ring. This peak is often broad and its position is solvent-dependent.

    • ~7.0-7.5 ppm (multiplets, 3H): Signals corresponding to the three protons on the benzene ring. Their specific splitting patterns (doublets, doublet of doublets) would confirm the 6-methoxy substitution pattern. For example, data from a related 6-methoxybenzothiazole derivative shows aromatic protons in this region.[10]

    • ~3.8 ppm (singlet, 3H): A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.[10][11]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight unique carbon atoms:

    • ~170 ppm: The carbonyl carbon (C=O) of the thiazolone ring.

    • ~155-160 ppm: The aromatic carbon directly attached to the methoxy group.

    • ~110-140 ppm: Multiple signals for the remaining aromatic and heterocyclic carbons.

    • ~55 ppm: The carbon of the methoxy (-OCH₃) group.[11]

Experimental Methodologies: Ensuring Data Integrity

To ensure the trustworthiness of physicochemical data, standardized protocols must be employed. The following sections detail the authoritative methodologies for determining key properties.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental indicator of a substance's purity. The capillary method is a standard and reliable technique.

Causality: This method relies on the principle that a pure, crystalline solid has a sharp, well-defined melting point range. Impurities depress and broaden this range. By slowly heating a sample and observing the precise temperatures at which melting begins and ends, one can accurately determine this range.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dry this compound sample.

  • Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

  • Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point (163 °C).

  • Equilibration & Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature (T₁) at which the first drop of liquid appears.

  • Final Reading: Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts.

  • Reporting: Report the melting range as T₁ - T₂. For a pure sample, this range should be narrow (< 1 °C).

Melting_Point_Workflow start Start: Dry Sample prep Powder Sample start->prep 1. Preparation load Load Capillary (2-3 mm height) prep->load 2. Loading setup Place in Calibrated Apparatus load->setup 3. Setup heat_fast Rapid Heat (to ~145°C) setup->heat_fast 4. Heating heat_slow Slow Heat (1-2°C / min) heat_fast->heat_slow 5. Equilibration observe Record T₁ (First Liquid) Record T₂ (Last Solid) heat_slow->observe 6. Measurement report Report Range (T₁ - T₂) observe->report 7. Reporting end_node End: Verified Melting Point report->end_node

Caption: Workflow for Melting Point Determination via OECD 102.

Aqueous Solubility Determination (OECD Guideline 105: Flask Method)

This method determines the saturation solubility of a substance in water at a specific temperature.

Causality: The protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. By separating the phases and quantifying the concentration of the dissolved substance, the solubility limit is determined. The inclusion of a preliminary test establishes the approximate solubility to optimize the main experiment.

Step-by-Step Protocol:

  • Preliminary Test: Add the compound in sequential amounts (e.g., 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) at 20 °C. Shake vigorously after each addition and visually inspect for undissolved particles to estimate the order of magnitude of solubility.

  • Main Experiment Setup: Prepare at least three flasks containing a volume of distilled water (e.g., 100 mL). Add an amount of this compound that is in excess of its estimated solubility.

  • Equilibration: Seal the flasks and agitate them in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended. It is advisable to take samples at 24, 48, and 72 hours to confirm that the concentration has reached a plateau.

  • Phase Separation: Allow the flasks to stand in the temperature bath to let solids settle. Centrifuge an aliquot from each flask at the same constant temperature to remove all suspended solids.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the average concentration from the replicate flasks. Report the solubility in g/L or mg/L at the specified temperature.

Synthesis and Handling

Synthesis: The synthesis of 2-amino-6-methoxybenzothiazole, a common precursor, is well-documented and typically involves the reaction of p-anisidine (4-methoxyaniline) with potassium thiocyanate and bromine in acetic acid.[12] Subsequent hydrolysis or related chemical transformations can yield the desired this compound. Various synthetic routes for benzothiazolone derivatives have been explored, including domino reactions and transition-metal-free syntheses.[1]

Safety and Handling: As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[13] Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] The recommended storage temperature is between 2-8°C.[1][2]

  • Toxicity: While specific toxicity data for this compound is limited, related benzothiazole compounds can be harmful if swallowed, in contact with skin, or if inhaled.[15] Always consult the specific Safety Data Sheet (SDS) for the product before use.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid nature, high melting point, and anticipated low aqueous solubility are key considerations for its application in synthesis and drug formulation. The predicted pKa and inferred spectral characteristics provide a solid framework for its chemical manipulation and analytical identification. By adhering to the standardized experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby advancing the scientific and commercial potential of this versatile heterocyclic compound.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 40925-65-3, this compound. Retrieved from [Link]

  • LookChem. (n.d.). 2(3H)-Benzothiazolethione,6-methoxy-(9CI) Safety Data Sheets(SDS). Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 8(19), 30-46. Retrieved from [Link]

  • A&A Fratelli Parodi Spa. (2024). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-3H-benzothiazole-2-thione [1H NMR]. Retrieved from [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 9(13), 115-121. Retrieved from [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-61. Retrieved from [Link]

  • Journal of Molecular Structure. (2015). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ScienceDirect. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • European Patent Office. (1996). Benzothiazole derivatives - EP 0735029 A1. Retrieved from [Link]

  • Altan, B., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(18), 3247. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Benzothiazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 6-Methoxy-1,3-benzothiazol-2-amine. PubMed Central (PMC). Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of benzothiazoles using iron-anchored polysulfonamide modified layered double oxide/sodium alginate. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Research. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Innovare Academic Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coixol. PubChem. Retrieved from [Link]

Sources

Topic: Synthesis Pathways for 6-Methoxy-2(3H)-benzothiazolone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Synthesis Professionals

Abstract

The 6-methoxy-2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7] The inherent bioactivity is attributed to the unique electronic and structural features of the benzothiazole ring system, which is present in several natural and synthetic therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its diverse derivatives. We will delve into the foundational cyclization reactions, the synthesis of key intermediates, and methods for functionalization, with a focus on explaining the chemical rationale behind procedural choices. Detailed experimental protocols and comparative data are provided to equip researchers with the practical knowledge required for successful synthesis in a laboratory setting.

Core Synthesis Strategy: The Primacy of 2-Aminothiophenols

The most direct and widely adopted approach for the synthesis of the benzothiazolone core relies on the construction of the heterocyclic ring from a suitably substituted o-aminothiophenol.[8][9][10][11] This strategy involves two critical stages: the synthesis of the key intermediate, 6-methoxy-2-aminothiophenol, followed by a cyclization reaction with a one-carbon carbonyl equivalent.

Synthesis of the Key Intermediate: 6-Methoxy-2-aminothiophenol

The availability of this precursor is paramount. While not as commonly commercially available as its non-methoxylated counterpart, it can be reliably synthesized through established methods. A prevalent industrial and laboratory-scale method involves the reduction of a corresponding sulfur-containing nitroaromatic compound.

Pathway A: Reduction of a Disulfide Precursor

A robust method involves the zinc reduction of the corresponding disulfide, which itself is synthesized from 2-chloro-5-methoxynitrobenzene.

Diagram 1: Synthesis of 6-Methoxy-2-aminothiophenol

cluster_start Starting Material cluster_process Intermediate Formation cluster_final Key Intermediate A 4-Chloro-3-nitroanisole B Di-(2-nitro-4-methoxyphenyl)-disulfide A->B  Na2S2 / Reflux C 6-Methoxy-2-aminothiophenol B->C  Zn / Acetic Acid (Reduction)

Caption: Synthetic route to the key 6-methoxy-2-aminothiophenol intermediate.

Cyclization with Carbonylating Agents

With 6-methoxy-2-aminothiophenol in hand, the subsequent step is the introduction of the C2 carbonyl group to facilitate ring closure. The choice of carbonylating agent is critical and dictates the reaction conditions and safety considerations.

  • Phosgene Equivalents (Triphosgene, CDI): The reaction with phosgene or its safer solid equivalents like triphosgene or 1,1'-Carbonyldiimidazole (CDI) is highly efficient. The mechanism involves sequential nucleophilic attack from the amino and thiol groups onto the electrophilic carbonyl carbon, followed by the elimination of HCl or imidazole, respectively, to yield the stable benzothiazolone ring. CDI is often preferred in laboratory settings due to its comparative safety and ease of handling.

  • Carbon Dioxide (CO₂): Green chemistry principles have driven the adoption of CO₂ as a C1 feedstock.[10][11] This transformation often requires the presence of a hydrosilane and a suitable catalyst.[11] The reaction is believed to proceed through the formation of an intermediate that facilitates the intramolecular cyclization, offering an environmentally benign alternative to phosgene-based methods.[11]

  • Isocyanates: While the reaction of 2-aminothiophenols with isocyanates can directly lead to 3-substituted-2-imino-benzothiazolines, subsequent hydrolysis can yield the desired benzothiazolone. More directly, this route is a primary method for synthesizing N-substituted derivatives from the outset.[8]

Synthesis of N-Substituted Derivatives

A major focus of drug development is the synthesis of derivatives, most commonly through substitution at the N3 position of the benzothiazolone ring. This modification allows for the exploration of the structure-activity relationship (SAR) by introducing various functional groups.

N-Alkylation and N-Arylation

The most common method for introducing substituents at the nitrogen atom is through direct alkylation or arylation. The acidic N-H proton of the this compound can be readily removed by a suitable base, generating a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (S_N2 or S_NAr) with an appropriate electrophile.

Diagram 2: General Workflow for N-Substitution

A 6-Methoxy-2(3H)- benzothiazolone B Deprotonation (Base: NaH, K2CO3) A->B C Nucleophilic Amide Anion (Intermediate) B->C D Electrophile Addition (R-X, e.g., Alkyl Halide) C->D E N-Substituted Derivative D->E

Caption: Stepwise process for the synthesis of N-substituted derivatives.

Comparative Synthesis Data

The choice of synthetic route often depends on factors like yield, reaction time, scalability, and the availability of reagents. The following table summarizes various approaches for the construction of the core benzothiazole ring system, which are analogous to the synthesis of the target molecule.

MethodKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation with AldehydesH₂O₂/HClWaterRT0.75-185-94[8]
Condensation with AldehydesAmberlite IR120 Resin (Microwave)Solvent-free850.08-0.1788-95[8]
Condensation with AldehydesAir/DMSODMSO1002-480-97[9]
Brønsted Acid Cyclizationp-TsOH·H₂OCH₃CNRT - 801-16>99[12]
Intramolecular CyclizationDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)DichloromethaneRT0.5-185-94[9]
Reaction with CO₂1-Butyl-3-methylimidazolium acetateNeat6012High[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles.

Step A: Synthesis of 6-Methoxy-2-aminothiophenol

  • To a solution of di-(2-nitro-4-methoxyphenyl)-disulfide (10 mmol) in glacial acetic acid (50 mL), add zinc dust (40 mmol) portion-wise over 30 minutes while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxy-2-aminothiophenol as an oil, which should be used immediately in the next step.

Step B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

  • Dissolve the crude 6-methoxy-2-aminothiophenol (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.

  • Add CDI (11 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, add water (20 mL) to quench the reaction.

  • Remove the THF under reduced pressure.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Protocol 2: N-Alkylation of this compound (Representative)

Synthesis of 3-Benzyl-6-methoxy-2(3H)-benzothiazolone

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethylformamide (DMF) (10 mL), add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise at 0°C under a nitrogen atmosphere.

  • Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas evolution should be observed.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of ice-cold water (30 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Conclusion

The synthesis of this compound and its derivatives is well-established, with the cornerstone of most strategies being the versatile 2-aminothiophenol intermediate. Classic cyclization methods using phosgene equivalents remain highly effective, while modern, greener alternatives utilizing CO₂ are gaining prominence. The derivatization of the core structure, particularly at the N3-position, is straightforward and provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this important scaffold. The protocols and data presented herein offer a robust foundation for researchers to engage in the synthesis and exploration of this valuable class of heterocyclic compounds.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). MDPI.
  • 2-Aminothiophenol - Wikipedia. Wikipedia.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substr
  • Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
  • Synthesis and various biological activities of benzothiazole deriv

Sources

6-Methoxy-2(3H)-benzothiazolone CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2(3H)-benzothiazolone (CAS: 40925-65-3) for Advanced Research Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Identified by its CAS number 40925-65-3, this molecule belongs to the benzothiazole class, a group of compounds recognized as a "privileged scaffold" due to their frequent appearance in biologically active molecules.[1][2] This document details its core chemical identity, molecular structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable chemical building block.

Core Compound Identification

A precise understanding of a compound's identity is fundamental for any research application. This section outlines the essential identifiers and structural representation of this compound.

Chemical Identity
IdentifierValueSource(s)
CAS Number 40925-65-3[6][7][8][9]
Molecular Formula C₈H₇NO₂S[6][7][8]
Molecular Weight 181.21 g/mol [6][7][8]
IUPAC Name 6-methoxy-1,3-benzothiazol-2(3H)-one
Common Synonyms 6-Methoxybenzo[d]thiazol-2(3H)-one, 6-Methoxy-2-benzothiazolinone, 6-methoxy-3H-benzothiazol-2-one[6][8][10]
Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methoxy group (-OCH₃) is attached at position 6 of the benzene ring, and a carbonyl group (C=O) is present at position 2 of the thiazole ring, forming a lactam (a cyclic amide). This structure is largely planar.[4]

Fig 1: Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Off-white to light brown solid[8]
Melting Point 163-164 °C[6][7][8]
Density ~1.346 g/cm³ (Predicted)[6][7][8]
pKa 10.06 ± 0.20 (Predicted)[6][7][8]
Storage Temperature 2-8°C[6][8]
Solubility Insoluble in water; soluble in polar organic solvents like DMF, DMSO.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and efficient strategy involves the cyclization of an appropriately substituted thiophenol derivative with a carbonylating agent. This approach provides a direct and high-yielding pathway to the desired benzothiazolone core.

Exemplary Synthesis Protocol: Carbonylative Cyclization

This protocol describes the synthesis from 2-amino-5-methoxythiophenol. The core of this reaction is the formation of two new bonds: a C-N bond and a C-S bond with a single carbon source, forming the five-membered thiazolone ring.

Step 1: Reaction Setup

  • To a stirred solution of 2-amino-5-methoxythiophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a non-nucleophilic base such as triethylamine (2.2 equivalents).

  • Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: An inert atmosphere prevents the oxidation of the highly reactive thiophenol group. Cooling the reaction controls the exothermicity upon addition of the carbonylating agent. The base deprotonates the amine and thiol groups, increasing their nucleophilicity.

Step 2: Addition of Carbonylating Agent

  • Slowly add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents), to the reaction mixture.

    • Rationale: CDI is a safe and effective substitute for highly toxic phosgene. It acts as a carbonyl source, reacting first with the more nucleophilic thiol to form a thioimidazolide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the amino group to form the final product.

Step 3: Reaction Progression and Workup

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Rationale: Recrystallization or chromatography is essential to remove unreacted starting materials and byproducts, yielding the pure this compound.

Synthesis Workflow Diagram

Precursor 2-Amino-5-methoxythiophenol + Triethylamine (Base) Reaction Carbonylative Cyclization Precursor->Reaction 1,1'-Carbonyldiimidazole (CDI) 0°C to RT Product Crude Product Mixture Reaction->Product Acidic Workup & Extraction Purified Pure this compound Product->Purified Recrystallization or Chromatography

Fig 2: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: Expected signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, aromatic protons in the 7.0-7.9 ppm range showing characteristic splitting patterns, and a broad singlet for the N-H proton, which can vary in chemical shift depending on the solvent and concentration.[11]

  • ¹³C NMR Spectroscopy: Key resonances would include the carbonyl carbon (~170 ppm), the methoxy carbon (~56 ppm), and aromatic carbons between 105-160 ppm.[11][12]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1670-1700 cm⁻¹), and C-O ether stretches.[13]

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 182.2.[12]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a foundational scaffold for constructing more complex and functionally diverse molecules.[6]

A Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in drug design, known for its ability to interact with a wide range of biological targets.[1][2] Its rigid, planar structure and the presence of heteroatoms (N, S) allow for specific hydrogen bonding and π-stacking interactions within enzyme active sites or protein receptors. The 6-methoxy substitution often enhances metabolic stability and modulates electronic properties, making it a favorable starting point for lead optimization.[14]

Key Intermediate for Bioactive Molecules

This compound serves as a critical building block for a variety of therapeutic agents. Research has demonstrated that derivatives synthesized from this core exhibit potent biological activities, including:

  • Anticancer Agents: The benzothiazole scaffold is found in compounds designed as selective anticancer agents.[3][15]

  • Enzyme Inhibitors: Derivatives have been synthesized as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases, and NRH:quinone oxidoreductase 2 (NQO2), a target for inflammation and cancer.[5][11]

  • Antibacterial and Antifungal Agents: Methoxy-substituted benzothiazoles have been investigated for their efficacy against various bacterial and fungal strains.[14][16]

  • Anticonvulsant and Anti-inflammatory Agents: The broader class of benzothiazoles has shown significant promise in the development of drugs for neurological disorders and inflammation.[1][4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6][8]

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore make it an indispensable tool for researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers scientists to leverage this versatile scaffold in the creation of next-generation therapeutics and advanced functional materials.

References

  • LookChem. (n.d.). Cas 40925-65-3, this compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • Indian Academy of Sciences. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

  • European Patent Office. (1996). Benzothiazole derivatives - EP 0735029 A1. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

  • ResearchGate. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coixol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Retrieved from [Link]

  • PubMed. (1987). Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Longdom Publishing SL. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Retrieved from [Link]

  • ResearchGate. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Benzothiazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which benzothiazole derivatives exert their biological effects. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a cursory overview to deliver a detailed synthesis of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing this important class of molecules. We will dissect the anticancer, antimicrobial, and neuroprotective activities of benzothiazole derivatives, grounded in authoritative scientific literature and presented with the practical insights of a seasoned application scientist.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

Benzothiazole, consisting of a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Its structural rigidity, coupled with the diverse physicochemical properties that can be imparted by substitution at various positions (notably C2, C6), allows for fine-tuning of biological activity.[3] This adaptability has led to the development of numerous benzothiazole-containing drugs and clinical candidates.[4] The core of its biological prowess lies in its ability to interact with a wide range of biomolecules, including enzymes, receptors, and nucleic acids, thereby modulating critical cellular processes.[5][6][7] This guide will elucidate these interactions with a focus on causality and experimental validation.

Anticancer Mechanisms of Benzothiazole Derivatives: A Multi-pronged Assault on Malignancy

Benzothiazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][8]

Inhibition of Key Signaling Kinases

Many cancers are driven by aberrant signaling pathways, and protein kinases are central players in these cascades. Benzothiazole derivatives have been successfully designed as inhibitors of several key kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Certain benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[9]

  • Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR. This prevents the phosphorylation of their downstream targets, leading to the suppression of pro-survival signaling and the induction of apoptosis.

  • Experimental Validation: The inhibitory activity of benzothiazole derivatives against PI3K/mTOR can be quantified using in vitro kinase assays.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 values of benzothiazole derivatives against PI3K and mTOR kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the benzothiazole derivative in 100% DMSO.

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare a solution of the recombinant PI3K or mTOR enzyme in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a lipid substrate for PI3K) and ATP.

  • Assay Procedure:

    • Add the diluted benzothiazole derivative or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the enzyme solution to each well and incubate to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add a detection reagent that produces a luminescent signal in the presence of ADP (the product of the kinase reaction).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->mTORC1 Inhibition

Induction of Apoptosis via the Mitochondrial Pathway

A significant number of benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic mitochondrial pathway.[2][3][11][12][13]

  • Mechanism of Action: These compounds can increase the production of reactive oxygen species (ROS) within cancer cells.[11][12] This oxidative stress leads to a loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[12] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[2][3] This process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][3]

  • Experimental Validation: The induction of apoptosis can be confirmed through various assays, including the MTT assay for cell viability, flow cytometry to detect apoptotic markers, and Western blotting to measure the levels of apoptosis-related proteins.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[7][14][15][16]

  • Cell Seeding:

    • Culture cancer cells in a suitable medium.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivative in the culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for a few hours, during which viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

Apoptosis_Pathway Benzothiazole Benzothiazole ROS ROS Benzothiazole->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Loss of Membrane Potential CytochromeC CytochromeC Mitochondrion->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Antimicrobial Mechanisms of Benzothiazole Derivatives: Targeting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action.[18] Benzothiazole derivatives have shown significant promise in this area, targeting essential bacterial enzymes and processes.[5][18]

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[5][19][20][21]

  • Mechanism of Action: Certain benzothiazole derivatives act as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding site, they prevent the enzyme from introducing negative supercoils into the bacterial DNA, which is a crucial step for DNA replication and transcription. This leads to the inhibition of bacterial growth.

  • Experimental Validation: The inhibitory effect on DNA gyrase can be assessed using a DNA supercoiling assay.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[5][19][20]

  • Reaction Setup:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate assay buffer.

    • Add the benzothiazole derivative at various concentrations or a vehicle control to the reaction mixture.

  • Incubation:

    • Incubate the reactions at 37°C to allow the supercoiling reaction to proceed.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Data Interpretation:

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

    • A decrease in the intensity of the supercoiled DNA band in the presence of the benzothiazole derivative indicates inhibition of DNA gyrase activity.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed_DNA Gyrase_ATP Gyrase_ATP No_Supercoiling No_Supercoiling Relaxed_DNA->No_Supercoiling Remains Relaxed Supercoiled_DNA Supercoiled_DNA Gyrase_ATP->Supercoiled_DNA Supercoiling Benzothiazole Benzothiazole Benzothiazole->Gyrase_ATP Inhibition

Inhibition of Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway in some bacteria.[22][23][24][25][26]

  • Mechanism of Action: Benzothiazole derivatives can inhibit DHODH, thereby blocking the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the cessation of bacterial growth.

  • Experimental Validation: DHODH inhibition can be measured using a spectrophotometric assay.[22][24]

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[22][24]

  • Reagent Preparation:

    • Prepare a solution of recombinant DHODH enzyme.

    • Prepare solutions of the substrate (dihydroorotate) and an electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

    • Prepare the benzothiazole derivative at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the DHODH enzyme and the benzothiazole derivative.

    • Initiate the reaction by adding the substrate and DCIP.

    • Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

  • Data Analysis:

    • The rate of decrease in absorbance is proportional to the DHODH activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus50 - 200[4]
Derivative B Bacillus subtilis25 - 200[4]
Derivative C Escherichia coli25 - 100[4]
Compound 1 Streptococcus aureus0.10 - 0.75[27]
Compound 2 Listeria monocytogenes0.10 - 0.75[27]
Compound 3 Pseudomonas aeruginosa0.10 - 0.75[27]
Compound 7a Bacillus subtilis6[6]
Compound 7e Salmonella typhi8[6]
Compound 9a Staphylococcus aureus4[6]

Neuroprotective Mechanisms of Benzothiazole Derivatives: Combating Neurodegeneration

Benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] Their neuroprotective effects are often attributed to their ability to modulate key enzymes and pathways involved in these conditions.

Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)
  • Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown. Some benzothiazole derivatives can inhibit AChE, thereby increasing the levels of acetylcholine in the brain and improving cognitive function.[32][33] Monoamine oxidase B (MAO-B) is involved in the breakdown of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Certain benzothiazole derivatives have been shown to inhibit MAO-B.[8][34][35][36]

  • Experimental Validation: The inhibitory activity against these enzymes can be determined using well-established in vitro assays.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reaction Principle: This colorimetric assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Assay Procedure:

    • Prepare solutions of AChE, the substrate acetylthiocholine iodide, DTNB, and the benzothiazole derivative in a suitable buffer.

    • In a 96-well plate, mix the enzyme, DTNB, and the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition and the IC50 value.

Mitigation of Oxidative Stress

Oxidative stress is a common factor in the pathogenesis of many neurodegenerative diseases.[30][37]

  • Mechanism of Action: Some benzothiazole derivatives possess antioxidant properties and can protect neuronal cells from damage caused by reactive oxygen species (ROS).[30][37] They may also modulate the activity of antioxidant enzymes like catalase.[30]

  • Experimental Validation: The neuroprotective effects against oxidative stress can be evaluated in cell-based assays by exposing neuronal cells to an oxidizing agent (e.g., hydrogen peroxide) in the presence and absence of the benzothiazole derivative and assessing cell viability.

Table 2: Neuroprotective Activity of Selected Benzothiazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
Compound 4f AChE23.4[32][33]
Compound 4m AChE27.8[32]
Compound 4f MAO-B40.3[32][33]
Compound 4m MAO-B56.7[32]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the mechanisms of action of benzothiazole derivatives across a spectrum of biological activities. Their ability to interact with a diverse range of molecular targets, including kinases, enzymes crucial for microbial survival, and key players in neurodegeneration, underscores their significance as a privileged scaffold in drug discovery. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field.

The future of benzothiazole-based drug development lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their structure-activity relationships, facilitated by computational modeling and high-throughput screening, will be pivotal in this endeavor. Furthermore, exploring novel therapeutic applications for this versatile class of compounds remains a promising avenue for future research.

References

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1073-1085.
  • Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE, 8(5), e63900.
  • Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., et al. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PLoS One, 8(5), e63900.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(6), 1029-1055.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1234.

  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (2022). Journal of Chemical Health Risks, 12(3), 351-360.
  • Al-Ghorbani, M., El-Shafey, M. M., Kumar, S. H. S., & Al-Ghamdi, A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2083.
  • Stankova, K., Stankova, I., Chobanov, I., Chorbov, V., & Kalfin, R. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(23), e153.
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Current Medicinal Chemistry, 29(42), 6945-6979.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Pharmaceuticals, 15(8), 937.
  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry, 54(8), 2841-2857.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Oncology, 13, 1196158.
  • IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. (2016). Der Pharma Chemica, 8(1), 403-408.
  • BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.
  • Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. (2016). ACS Chemical Neuroscience, 7(8), 1085-1094.
  • BenchChem. (2025).
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 181-209.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Compar
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Oncology, 13, 1196158.
  • BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • A DNA gyrase supercoiling assay using fluorescence and gel-based assays. (2021). Scientific Reports, 11(1), 1-11.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). In Methods in Molecular Biology (Vol. 2708, pp. 191-205). Humana Press.
  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLoS ONE, 8(5), e63900.
  • IC50 values of 2b and its nine most active derivatives on cancer and normal cell lines. (2022).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Medicinal Chemistry, 13(10), 1957-1971.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2021). Molecules, 26(21), 6649.
  • IC 50 values against NIH/3T3 cell line and BBB per- meability of the compounds. (2021).
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(10), 105244.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(38), 24933-24948.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). Molecules, 21(9), 1226.
  • BenchChem. (2025).
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.
  • MTT cell Assay Protocol. (n.d.). T. Horton Checkpoint lab.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • MTT assay protocol. (n.d.). Abcam.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 248, 115069.
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(5), 1-13.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2(3H)-benzothiazolone is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its benzothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The substitution pattern, particularly the presence of a methoxy group at the 6-position and a carbonyl group at the 2-position, profoundly influences its electronic distribution, and consequently, its chemical reactivity and biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key features that dictate its spectroscopic properties include the aromatic benzothiazole ring system, the electron-donating methoxy group (-OCH₃), the amide-like functionality within the thiazolone ring (a lactam), and the acidic proton on the nitrogen atom (N-H).

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Correlation cluster_3 Final Structure Elucidation HNMR ¹H NMR HNMR_Analysis Identify Proton Environments (Aromatic, Methoxy, N-H) HNMR->HNMR_Analysis CNMR ¹³C NMR CNMR_Analysis Identify Carbon Types (C=O, Aromatic, Methoxy) CNMR->CNMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (N-H, C=O, Ar-O-C) IR->IR_Analysis Correlation Correlate Data for Structural Fragments HNMR_Analysis->Correlation CNMR_Analysis->Correlation IR_Analysis->Correlation Final_Structure Confirm Structure of This compound Correlation->Final_Structure

Figure 2. Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum clearly resolves the protons of the methoxy group and the aromatic ring, while the ¹³C NMR spectrum confirms the carbon framework, including the characteristic carbonyl carbon. The IR spectrum provides definitive evidence for the key functional groups present in the molecule. By understanding and correctly interpreting these spectral features, researchers can confidently verify the synthesis and purity of this important compound, facilitating its further investigation and application in various scientific fields.

References

For the compilation of this guide, spectroscopic data for closely related benzothiazole derivatives were consulted from various scientific publications and chemical databases. The presented data for this compound is based on established principles of NMR and IR spectroscopy and predictions from the analysis of these analogous structures.

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210. [Link]

  • Ayub, K., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4129. [Link]

  • PubChem. 6-Methoxy-1,3-benzothiazol-2(3H)-one. [Link]

The Therapeutic Potential of 6-Methoxy-2(3H)-benzothiazolone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Among the myriad of heterocyclic compounds, the benzothiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a particularly promising derivative, 6-Methoxy-2(3H)-benzothiazolone, and its potential applications in tackling some of the most challenging diseases of our time. As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a synthesized, in-depth technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, the integrity of the described protocols, and the authoritative science that underpins the therapeutic promise of this intriguing molecule.

Introduction to this compound: A Scaffold of Opportunity

This compound, also known as 6-methoxy-2-benzothiazolinone, belongs to the benzothiazole family, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] The introduction of a methoxy group at the 6-position and a ketone at the 2-position of the benzothiazole core significantly influences its electronic properties and, consequently, its biological activity. This substitution has been shown to enhance the therapeutic potential of the parent molecule, making it a focal point of contemporary medicinal chemistry research.[2]

The synthesis of this compound and its derivatives is generally achievable through established synthetic routes, often starting from commercially available precursors like 4-methoxyaniline. A common synthetic pathway involves the reaction with potassium thiocyanate in the presence of a halogen to form a 2-amino-6-methoxybenzothiazole intermediate, which can then be further modified.[3] The relative ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new chemical entities.

Neuroprotective Applications: A Beacon of Hope in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. A key pathological feature of these diseases is neuronal cell death, often linked to oxidative stress and the aggregation of misfolded proteins.[4] Derivatives of this compound have shown considerable promise as neuroprotective agents, primarily through the inhibition of monoamine oxidase B (MAO-B).[5]

Mechanism of Action: Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, a process that generates reactive oxygen species (ROS) as byproducts.[6] In the aging brain, and particularly in neurodegenerative conditions, the activity of MAO-B is often elevated, leading to increased oxidative stress and neuronal damage.[7]

6-Hydroxybenzothiazol-2-carboxamides, close analogs of our core molecule, have been identified as highly potent and selective inhibitors of MAO-B.[5] The proposed mechanism involves the benzothiazole scaffold fitting into the active site of the MAO-B enzyme, thereby preventing the binding of its natural substrates. This inhibition reduces the production of ROS and protects neurons from oxidative damage.

Below is a conceptual diagram illustrating the role of MAO-B in neuronal damage and the inhibitory action of benzothiazole derivatives.

MAO_B_Inhibition cluster_neuron Neuron cluster_intervention Therapeutic Intervention Monoamines Monoamines MAO_B MAO-B Monoamines->MAO_B Oxidative Deamination ROS Reactive Oxygen Species (ROS) MAO_B->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Benzothiazolone_Derivative 6-Methoxy-2(3H)- benzothiazolone Derivative Benzothiazolone_Derivative->MAO_B Inhibition

Caption: Inhibition of MAO-B by this compound derivatives.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To assess the potential of novel this compound derivatives as MAO-B inhibitors, a robust in vitro enzymatic assay is essential. The following protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (dissolved in DMSO)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 380 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of buffer, 25 µL of test compound solution, and 25 µL of MAO-B enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of kynuramine solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known MAO-B inhibitor, such as selegiline, as a positive control is crucial for validating the assay's performance. A vehicle control (DMSO) and a no-enzyme control should also be included to establish baseline and background fluorescence levels.

Anti-inflammatory Properties: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The benzothiazole scaffold has been investigated for its anti-inflammatory potential, with derivatives showing promise in preclinical models.[1][8]

Mechanism of Action: Dual Inhibition of COX and NF-κB

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary hypothesized mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

  • COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. This compound derivatives may act as COX inhibitors, potentially with selectivity for the inducible COX-2 isoform, which would be advantageous in minimizing gastrointestinal side effects associated with non-selective COX inhibition.[9]

  • NF-κB Signaling Suppression: The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory IκBα protein, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Benzothiazole derivatives may inhibit the IKK complex, thereby preventing NF-κB activation.[9][10]

The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of this compound derivatives.

Anti_Inflammatory_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX_Inhibition COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Inhibition NF_kB_Activity NF-κB Reporter Assay In_Vitro_Assays->NF_kB_Activity In_Vivo_Model In Vivo Model (e.g., Carrageenan-induced paw edema) COX_Inhibition->In_Vivo_Model NF_kB_Activity->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for assessing anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely accepted and reliable method for screening potential anti-inflammatory agents.

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Data Analysis: The results are expressed as the mean increase in paw volume ± SEM. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Anticancer Activity: A Multifaceted Approach to Oncology

The benzothiazole scaffold is a recurring motif in a number of compounds with demonstrated anticancer activity.[11][12] The 6-methoxy substitution has been noted to potentially enhance the antitumor properties of these molecules.[11]

Diverse Mechanisms of Action

The anticancer effects of benzothiazole derivatives are not attributed to a single mechanism but rather a range of cellular actions, including:

  • Tubulin Polymerization Inhibition: Some benzothiazole derivatives interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzothiazole-based compounds have been developed as inhibitors of various kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[13]

  • Induction of Apoptosis: Benzothiazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • DNA Intercalation and Damage: Some derivatives have been shown to interact with DNA, leading to damage and the activation of cell death pathways.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4a HCT-116 (Colorectal Carcinoma)0.091[13]
4a HEPG-2 (Hepatocellular Carcinoma)Not specified[13]
4a MCF-7 (Breast Cancer)Not specified[13]
Substituted propanamide/acetamide based benzothiazoles 49 and 50 Various (60 cell lines)GI₅₀ in the range of 1.60 µM–71.8 nM[11]
Chalcones of 2(3H)-benzothiazolone SKW-3 (Chronic lymphoid leukemia)9.7 - 148.3[14]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold in the pursuit of novel therapeutics. The evidence presented in this guide highlights its potential in the key areas of neuroprotection, anti-inflammatory, and anticancer applications. The multifaceted mechanisms of action, coupled with synthetic tractability, make this an exciting area for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Advanced In Vivo Models: Evaluation of promising candidates in more complex and disease-relevant animal models to validate their therapeutic efficacy.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the foundational knowledge and methodologies outlined in this guide provide a solid framework for advancing this compound derivatives through the drug discovery pipeline.

References

  • Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar. [Link]

  • Patil, V., Asrondkar, A., Bhadane, V., Bobade, A. S., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]

  • (2024, November 8).
  • (n.d.). What is the synthesis and application of 6-METHOXY-2-METHYLBENZOTHIAZOLE? - FAQ. [Link]

  • (2019, December). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents | Request PDF. ResearchGate. [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc. [Link]

  • (n.d.). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

  • (2025, August 7). Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]

  • (n.d.). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • (2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • (n.d.). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. [Link]

  • (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • (2025, August 1). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]

  • (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central. [Link]

  • (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

  • (n.d.). Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. PubMed. [Link]

  • (2024, April 5). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. PubMed. [Link]

  • (2022, May 12). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • (2025, August 6). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. [Link]

  • (2025, August 10). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. [Link]

  • (n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis. [Link]

  • (2025, August 6). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. [Link]

  • (2025, February 10). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]

  • (2025, August 10). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. [Link]

  • (2024, February 28). European Journal of Medicinal Chemistry. Uniba. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Methoxy-2(3H)-benzothiazolone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 6-Methoxy-2(3H)-benzothiazolone, focusing on its solubility and stability. Understanding these characteristics is paramount for researchers and professionals in drug development, as they directly influence a compound's developability, formulation, and ultimately, its therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough and practical understanding of the principles involved.

Introduction to this compound: A Molecule of Interest

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The methoxy substitution at the 6-position can significantly influence the molecule's electronic and lipophilic properties, thereby affecting its solubility, metabolic stability, and target engagement.[2][3]

A fundamental understanding of the solubility and stability of this compound is a critical prerequisite for its advancement through the drug discovery and development pipeline. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.

Physicochemical Properties: The Foundation of Behavior

Before delving into solubility and stability, it is essential to consider the fundamental physicochemical properties of this compound. These properties provide the basis for predicting its behavior in various solvent systems and under different stress conditions.

PropertyValue/PredictionSource
Molecular Formula C₈H₇NO₂S[ChemBK]
Molar Mass 181.21 g/mol [ChemBK]
Melting Point 163-164 °C[ChemBK]
pKa (Predicted) 10.06 ± 0.20[ChemBK]
Appearance Off-white to light brown solid[ChemicalBook]

Note: The predicted pKa suggests that the compound is weakly acidic, which will influence its solubility in response to changes in pH.

Solubility Profiling: A Gateway to Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential for developing a viable formulation.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its crystalline structure and the intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" provides a preliminary guide. The presence of both a polar benzothiazolone core and a more non-polar methoxy group suggests a nuanced solubility profile.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be assessed.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method ensures that the system reaches a true thermodynamic equilibrium, providing a definitive measure of solubility. The use of a range of solvents with varying polarities and pH values is crucial for building a comprehensive solubility profile that can inform pre-formulation and formulation development.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Collect supernatant C->D E Filter (0.22 µm) D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile

Based on the structure of this compound and the general solubility of benzothiazole derivatives, the following solubility profile can be anticipated:

SolventPredicted SolubilityRationale
Water LowThe aromatic rings and methoxy group contribute to its lipophilicity.[4]
Aqueous Buffers (pH-dependent) Increased solubility at higher pHThe predicted pKa of ~10 suggests the compound is a weak acid; deprotonation at higher pH will increase its polarity and aqueous solubility.
Ethanol, Methanol Moderately SolubleThese polar protic solvents can engage in hydrogen bonding with the amide group.[4]
Acetonitrile, Acetone SolublePolar aprotic solvents that can effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.[4]

Stability Assessment: Ensuring Integrity and Safety

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are an essential part of this assessment, helping to identify potential degradation products and establish stability-indicating analytical methods.[5][6]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify likely degradation pathways and products.[5][7]

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent to ensure solubility). Also, expose the solid compound to stress conditions.

  • Stress Conditions: Expose the samples to the following conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and solutions to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and solutions to UV and visible light in a photostability chamber. A control sample should be protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until a target degradation of 5-20% is achieved.

  • Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

Trustworthiness of the Protocol: This protocol is designed as a self-validating system. The inclusion of a control sample and multiple time points allows for the clear identification of degradation products and the kinetics of degradation. The target degradation of 5-20% ensures that sufficient degradation has occurred to be detected without being so excessive that secondary degradation products complicate the analysis.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Sampling Sample at time points Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidative Degradation Oxidation->Sampling Thermal Thermal Degradation Thermal->Sampling Photo Photolytic Degradation Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for this compound are not yet elucidated, based on the chemistry of related compounds, several potential pathways can be hypothesized:

  • Hydrolysis: The amide bond within the thiazolone ring may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. The electron-rich benzene ring may also be susceptible to oxidative degradation.[8]

  • Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.[8]

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for this compound should be developed and validated according to ICH guidelines.

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. Diode-array detection (DAD) is advantageous for assessing peak purity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.

Method Validation: The analytical method must be validated for specificity, linearity, range, accuracy, precision, and robustness to ensure reliable and accurate results.

Conclusion

This technical guide provides a comprehensive framework for investigating the solubility and stability of this compound. By employing the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data necessary to advance this promising compound through the development pipeline. A thorough characterization of these fundamental properties is an indispensable step in the journey from a molecule of interest to a potential therapeutic agent.

References

  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Journal of Research in Chemistry. Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. [Link]

  • National Center for Biotechnology Information. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • PubMed. Metabolically stabilized benzothiazoles for imaging of amyloid plaques. [Link]

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Solubility of Things. Benzothiazole. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • University of Kansas. Solubility of Organic Compounds. [Link]

Sources

The Multifaceted Biological Activities of 6-Methoxybenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents.[1][2][3] Among these, the 6-methoxybenzothiazole scaffold has garnered significant attention due to the diverse and potent pharmacological properties exhibited by its derivatives. The presence of the methoxy group at the 6-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets, leading to a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5]

This in-depth technical guide provides a comprehensive overview of the biological activities of 6-methoxybenzothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the potential of 6-methoxybenzothiazole derivatives as potent anticancer agents.[4][5] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high efficacy.[6][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 6-methoxybenzothiazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[8][9] A significant mechanism involves the modulation of the NF-κB signaling pathway, which plays a critical role in inflammation-associated carcinogenesis. By inhibiting NF-κB, these compounds can suppress the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and subsequent apoptosis of cancer cells.[6]

Anticancer_Mechanism cluster_0 6-Methoxybenzothiazole Derivative cluster_1 Cancer Cell Derivative 6-Methoxybenzothiazole Derivative NFkB NF-κB Inhibition Derivative->NFkB CellCycleArrest Cell Cycle Arrest (G2/M phase) Derivative->CellCycleArrest COX2_iNOS COX-2 & iNOS Suppression NFkB->COX2_iNOS Apoptosis Apoptosis Induction COX2_iNOS->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanism of 6-methoxybenzothiazole derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-methoxybenzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-substituted benzothiazole with nitro substituent (Compound A)HepG2 (Hepatocellular Carcinoma)MTT56.98 (24h)[6]
2-substituted benzothiazole with nitro substituent (Compound A)HepG2 (Hepatocellular Carcinoma)MTT38.54 (48h)[6]
2-substituted benzothiazole with fluorine substituent (Compound B)HepG2 (Hepatocellular Carcinoma)MTT59.17 (24h)[6]
2-substituted benzothiazole with fluorine substituent (Compound B)HepG2 (Hepatocellular Carcinoma)MTT29.63 (48h)[6]
Substituted thiadiazole methoxybenzothiazoleHeLa (Cervical Cancer)MTTData not specified[4][5]
Methoxybenzothiazole derivativeMCF-7 (Breast Cancer)MTTData not specified
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-methoxybenzothiazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the 6-methoxybenzothiazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).[11]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

6-Methoxybenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][13]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial action of benzothiazole derivatives often involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets. Key targets include DNA gyrase and dihydropteroate synthase (DHPS).[14][15] DNA gyrase is a topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Its inhibition leads to the disruption of these processes and ultimately bacterial cell death. DHPS is an enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Antimicrobial_Mechanism cluster_0 6-Methoxybenzothiazole Derivative cluster_1 Bacterial Cell Derivative 6-Methoxybenzothiazole Derivative DNAGyrase DNA Gyrase Inhibition Derivative->DNAGyrase DHPS Dihydropteroate Synthase (DHPS) Inhibition Derivative->DHPS DNAReplication DNA Replication Disruption DNAGyrase->DNAReplication FolateSynthesis Folate Synthesis Blockage DHPS->FolateSynthesis BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath FolateSynthesis->BacterialDeath

Caption: Antimicrobial mechanism of 6-methoxybenzothiazole derivatives.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 6-methoxybenzothiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
Benzothiazole derivative VH05Escherichia coli ATCC 25922Broth Microdilution200[17]
6-CN benzothiazole thiazolidinone (1)Escherichia coliBroth Microdilution0.12 (mg/mL)[18]
6-CN benzothiazole thiazolidinone (2)Staphylococcus aureusBroth Microdilution0.12 (mg/mL)[18]
6-Cl benzothiazole derivativeStaphylococcus aureusBroth Microdilution-[18]
6-Cl benzothiazole derivativeMRSABroth Microdilution-[18]
6-Cl benzothiazole derivativeListeria monocytogenesBroth Microdilution-[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[1][19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 6-methoxybenzothiazole derivative stock solution

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture plate in sterile saline or broth and adjusting the turbidity.[21]

  • Serial Dilutions: Prepare two-fold serial dilutions of the 6-methoxybenzothiazole derivative in the broth medium directly in the wells of the 96-well plate.[21]

  • Inoculation: Inoculate each well containing the serially diluted compound with the standardized microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[20]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, 6-methoxybenzothiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents.

Mechanism of Action: Modulating Inflammatory and Neuronal Pathways

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[22][23] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.

In the context of neuroprotection, the mechanisms are still being elucidated but are thought to involve the modulation of various signaling pathways that protect neurons from damage and promote their survival.[24][25][26]

AntiInflammatory_Neuroprotective_Workflow cluster_0 In Vitro Assays cluster_1 Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Anti_Inflammatory Anti-inflammatory Potential COX_Assay->Anti_Inflammatory Neuronal_Viability Neuronal Cell Viability Assay Neuroprotective Neuroprotective Potential Neuronal_Viability->Neuroprotective

Caption: Workflow for evaluating anti-inflammatory and neuroprotective activities.

Quantitative Anti-inflammatory and Neuroprotective Data

The following table provides data on the inhibitory activity of benzothiazole derivatives against COX enzymes and their effects on neuronal cells.

DerivativeTarget/AssayResultReference
Benzo[d]thiazol analog (2c)Ovine COX-2IC50: 0.28 µM[22]
Benzo[d]thiazol analog (2d)Ovine COX-2IC50: 0.77 µM[22]
Benzo[d]thiazol analog (2g)Ovine COX-2IC50: 0.45 µM[22]
Hydrazino derivative of 2-amino-6-methoxy benzothiazoleIn vitro anti-inflammatory (haemolysis inhibition)Potent activity[27]
6-methoxybenzothiazole derivativeNeuronal Cell Viability--
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[28][29][30][31]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 6-methoxybenzothiazole derivative

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX enzymes, heme, and the test compound in the assay buffer.

  • Enzyme Inhibition: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2). Then, add the 6-methoxybenzothiazole derivative at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Signal Detection: Immediately monitor the change in absorbance or fluorescence of the probe over time using a microplate reader. The rate of change is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Assessing the effect of compounds on neuronal cell viability is crucial for evaluating their neuroprotective or neurotoxic potential.[24][25][26][32][33]

Materials:

  • Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y)

  • Neuronal cell culture medium

  • 6-methoxybenzothiazole derivative

  • Cell viability assay kit (e.g., MTT, MTS, or ATP-based assays)

  • Microplate reader

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate plates or dishes.

  • Compound Treatment: Treat the cells with various concentrations of the 6-methoxybenzothiazole derivative. It is also important to include a neurotoxic insult (e.g., glutamate or hydrogen peroxide) to induce cell death in order to assess the neuroprotective effect of the compound.

  • Incubation: Incubate the cells for a defined period.

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding a reagent that is converted into a detectable signal by viable cells.

  • Data Analysis: Quantify the signal using a microplate reader and calculate the percentage of cell viability relative to the control group.

Conclusion and Future Directions

6-Methoxybenzothiazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective agents underscores their significance in drug discovery. The ability to readily modify the benzothiazole scaffold provides a valuable platform for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their therapeutic potential while minimizing off-target effects. Furthermore, in vivo studies are warranted to validate the preclinical findings and to assess the safety and efficacy of these promising compounds in relevant disease models. The continued exploration of 6-methoxybenzothiazole derivatives holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Introduction: The Benzothiazolone Scaffold - A Pillar in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of Benzothiazolones

Benzothiazole is an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiazole ring.[1] This privileged scaffold is of paramount interest in medicinal chemistry and materials science due to its versatile biological activities and unique chemical properties.[2][3] The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with a multitude of biological targets, making benzothiazolone derivatives potent agents for therapeutic intervention.[4][5]

From clinically approved drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), to potent anticancer and antimicrobial agents, the benzothiazolone core is a testament to the power of heterocyclic chemistry in drug discovery.[6] This guide provides a comprehensive overview of the synthesis and multifaceted applications of benzothiazolones, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, detail validated experimental protocols, and survey the broad spectrum of applications that make this scaffold a cornerstone of modern chemical and pharmaceutical research.

Part 1: Synthesis of the Benzothiazolone Core

The construction of the benzothiazolone ring system is a central focus in synthetic organic chemistry. A variety of methods have been developed, ranging from classical condensation reactions to modern, eco-friendly catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.

Classical Synthesis: Condensation of 2-Aminothiophenols

The most established and widely utilized method for synthesizing the benzothiazole skeleton involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[6][7]

Causality Behind the Method: This reaction is fundamentally a cyclocondensation. The nucleophilic amine group of the 2-aminothiophenol attacks the electrophilic carbonyl carbon, forming a Schiff base or amide intermediate. Subsequently, the thiol group acts as an intramolecular nucleophile, attacking the imine carbon (or a related electrophilic center), leading to cyclization. A final oxidation/aromatization step yields the stable benzothiazole ring. The choice of oxidant (which can range from molecular oxygen to chemical oxidants like H₂O₂ or even the solvent itself, like DMSO) is critical for driving the reaction to completion.[8][9]

G cluster_reactants Reactants cluster_process Process A 2-Aminothiophenol C Intermediate Formation (e.g., Schiff Base) A->C B Aldehyde / Carboxylic Acid B->C D Intramolecular Cyclization C->D Spontaneous E Oxidation / Aromatization D->E Oxidant (e.g., H₂O₂, O₂) F 2-Substituted Benzothiazolone E->F

Caption: General workflow for benzothiazolone synthesis via condensation.

Experimental Protocol: Synthesis of 2-Arylbenzothiazole using H₂O₂/HCl [10]

This protocol describes an efficient, room-temperature synthesis catalyzed by a simple H₂O₂/HCl system.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 30% hydrogen peroxide (H₂O₂, 6 mmol) followed by concentrated hydrochloric acid (HCl, 3 mmol). The order of addition is crucial for controlling the reaction rate.

  • Reaction: Stir the mixture at room temperature for 45-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole derivative. Yields for this method are typically high (85-94%).[10]

Modern & Green Synthetic Strategies

In response to the growing need for sustainable chemistry, several modern methods have been developed that offer advantages such as milder reaction conditions, reusable catalysts, and the avoidance of hazardous solvents.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reactants. This method has been successfully applied to the condensation of 2-aminothiophenol with aldehydes using catalysts like silver oxide (Ag₂O), often yielding products in 4-8 minutes with impressive yields of 92-98%.[10]

  • Catalysis with Ionic Liquids and Nanoparticles: Ionic liquids can serve as both the solvent and the catalyst, providing a non-volatile and often recyclable reaction medium.[10] Similarly, heterogeneous nanocatalysts, such as palladium supported on magnetic nanoparticles, offer high efficiency and easy separation from the reaction mixture using an external magnet, allowing for multiple catalyst reuse cycles without significant loss of activity.[10][11]

  • Transition-Metal Catalyzed Cyclization: Alternative routes include intramolecular cyclization of N-arylthioureas or related precursors, often catalyzed by transition metals like Ruthenium (Ru) or Palladium (Pd).[12] These methods provide access to differently substituted benzothiazolones that may be difficult to obtain through classical condensation.

Synthesis MethodCatalyst / ConditionsTypical Reaction TimeAdvantagesReference
Classical Condensation H₂O₂ / HCl, Room Temp.45-60 minSimple, high yield, mild conditions[10]
Microwave-Assisted Ag₂O / MW Irradiation4-8 minExtremely rapid, high yield[10]
Ionic Liquid Catalysis Nanorod-shaped ionogel10-25 minSolvent-free, reusable catalyst[10]
Nanoparticle Catalysis MNPs-phenanthroline-Pd2-4 hoursRecyclable magnetic catalyst[10]
Metal-Catalyzed Cyclization RuCl₃ or Pd(OAc)₂VariesAccess to diverse substitution patterns[12]

Part 2: Applications in Drug Discovery and Materials Science

The benzothiazolone scaffold is a prolific source of bioactive molecules, with derivatives demonstrating a wide range of pharmacological activities.[3][13] This versatility stems from the scaffold's ability to be strategically functionalized at multiple positions, particularly at the C-2 and C-6 positions, which significantly influences biological activity.[14]

G cluster_medicinal Medicinal Chemistry Applications cluster_materials Other Applications Core Benzothiazolone Core Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Neuroprotective Neuroprotective Agents Core->Neuroprotective Anticonvulsant Anticonvulsants Core->Anticonvulsant KinaseInhibitor Kinase Inhibitors Core->KinaseInhibitor Dyes Dyes & Pigments Core->Dyes Materials Vulcanization Accelerators Core->Materials Imaging Amyloid Plaque Imaging Agents Core->Imaging

Caption: Diverse applications stemming from the benzothiazolone core.

Anticancer Activity

Benzothiazolone derivatives have emerged as potent anticancer agents that interfere with various proteins and signaling pathways crucial for tumor growth and survival.[15]

  • Mechanism of Action: Their mechanisms are diverse and include the inhibition of critical kinases (e.g., ATR kinase, Bcr-Abl), induction of apoptosis, suppression of cell migration, and interference with targets overexpressed in hypoxic tumors, such as carbonic anhydrase IX/XII.[15][16][17] Certain 2-(4-aminophenyl)benzothiazoles have shown remarkable activity against breast cancer cell lines.[18]

  • Structure-Activity Relationship (SAR): The substitution pattern on the benzothiazole ring and the nature of the group at the 2-position are critical. For example, introducing specific amide or sulfonamide moieties can enhance cytotoxicity and target specificity.

Table: In Vitro Cytotoxicity of Selected Benzothiazolone Derivatives [19]

Derivative TypeCancer Cell LineIC₅₀ (µM)
Substituted bromopyridine acetamideSKRB-3 (Breast)0.0012
Substituted bromopyridine acetamideSW620 (Colon)0.0043
Naphthalimide derivativeA549 (Lung)4.074
Naphthalimide derivativeMCF-7 (Breast)7.91
Antimicrobial Properties

With the rise of antimicrobial resistance, the need for novel antibiotics is critical. Benzothiazolones have shown significant promise as antibacterial and antifungal agents.[20][21]

  • Mechanism of Action: These compounds act by inhibiting essential microbial enzymes that have no homolog in humans, making them selective therapeutic targets. Known targets include DNA gyrase, dihydropteroate synthase (DHPS), and peptide deformylase.[20][22][23] By inhibiting these enzymes, the compounds disrupt vital processes like DNA replication, folate synthesis, and protein maturation in bacteria.

  • SAR Insights: The antimicrobial potency is often enhanced by incorporating specific moieties. For instance, benzothiazoles linked to a pyrazolone ring have demonstrated superior activity against S. aureus compared to standard drugs like ampicillin.[22] Similarly, isatin-benzothiazole hybrids have shown excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa.[20]

Neuroprotective and Anticonvulsant Applications

Benzothiazolone derivatives have been extensively investigated for their roles in treating neurological disorders, including epilepsy and neurodegenerative diseases.[4]

  • Anticonvulsant Activity: Many benzothiazole semicarbazones have been synthesized and shown to possess potent anticonvulsant properties.[14] The mechanism often involves modulation of ion channels or neurotransmitter systems in the central nervous system (CNS). The hydrophobic domain of these molecules plays a crucial role in their activity.[14]

  • Neuroprotection: In the context of neurodegeneration, certain benzothiazoles have been found to protect neuronal cells from oxidative stress-induced damage.[24] They can enhance the activity of antioxidant enzymes like catalase, thereby mitigating the effects of reactive oxygen species (ROS) that contribute to neuronal cell death.[24] Other derivatives act as antagonists at glutamate receptors, preventing excitotoxicity, a key event in ischemic brain injury and chronic neurodegenerative conditions.[25][26]

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The benzothiazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[16]

  • Targets and Indications: Benzothiazole-based compounds have been developed as inhibitors for a range of kinases, including:

    • Bcr-Abl Kinase: For chronic myeloid leukemia (CML), including drug-resistant T315I mutants.[17]

    • p38α MAP Kinase: A key target for treating inflammatory diseases.[27]

    • Rho-associated kinase (ROCK-II): Implicated in cardiovascular diseases and cancer.[28]

    • ATR Kinase: A master regulator of the DNA damage response pathway, making it a target for cancer therapy.[16][29]

  • Design Strategy: The design of these inhibitors often involves structure-based approaches, using X-ray crystallography to understand how the molecule binds to the kinase's active site.[27] This allows for rational modifications to improve potency and selectivity, minimizing off-target effects.

Conclusion and Future Outlook

The benzothiazolone scaffold is a versatile and privileged structure in chemical science, with a rich history and a vibrant future. Its synthetic accessibility and the diverse pharmacological profiles of its derivatives ensure its continued relevance. Future research will likely focus on several key areas:

  • Development of Greener Synthesis: Further innovation in catalytic systems and flow chemistry will enable more sustainable and scalable production of benzothiazolone libraries.

  • Novel Therapeutic Targets: The application of benzothiazolones will expand as new biological targets are identified. Their potential in treating viral diseases, metabolic disorders, and rare diseases remains an exciting frontier.[30]

  • Precision Medicine: The design of highly selective kinase inhibitors and targeted protein degraders (PROTACs) based on the benzothiazolone scaffold will pave the way for more personalized and effective therapies with fewer side effects.

References

  • Wikipedia. (n.d.). Benzothiazole.
  • Al-Ostath, A. I., El-Gendy, M. A., & El-Sherief, H. A. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Molecules, 29(5), 1109.
  • Sharma, R., & Kumar, R. (2018). A Review on Synthesis of Benzothiazole Derivatives. Current Organic Synthesis, 15(7), 936-957.
  • Kumar, A., & Sharma, S. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 18(16), 1369-1389.
  • Li, Y., Wang, W., & Wang, C. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1569.
  • Mishra, C. B., Kumari, S., & Singh, R. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135450.
  • Vu, C. B., Milne, J. C., & Carney, D. P. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(11), 3169.
  • IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4). Retrieved from [Link]

  • Sharma, D., Kumar, R., & Singh, J. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Abdel-Ghaffar, A. A., & El-Sayed, M. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099.
  • Hranjec, M., & Starčević, K. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637.
  • Janakiramaiah, N., & Kesavan, R. K. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Ecotoxicology and Environmental Safety, 200, 103415. Retrieved from [Link]

  • Potkin, V. I., & Kletskov, A. V. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Chemistry of Heterocyclic Compounds, 58(4-5), 239-261. Retrieved from [Link]

  • Gupta, A., Rawat, S., Divakar, G., & Jangid, M. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., El-Gendy, M. A., & El-Sherief, H. A. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Molecules, 29(5), 1109.
  • Liu, C., Lin, J., & Pitt, S. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. Retrieved from [Link]

  • Abdelgawad, M. A., & El-Naggar, M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Retrieved from [Link]

  • Liu, C., Lin, J., & Pitt, S. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6756-6759. Retrieved from [Link]

  • Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review. Central Nervous System Agents in Medicinal Chemistry, 15(1), 11-16. Retrieved from [Link]

  • Li, J., Li, X., & Zhou, X. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 840-843. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 227-240. Retrieved from [Link]

  • Park, H., & Lee, K. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(10), 3899-3913. Retrieved from [Link]

  • Ilie, M., & Ilas, J. (2024). Benzothiazole derivatives in the design of antitumor agents. Future Medicinal Chemistry, 16(12), 921-940. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole derivative compounds found in natural products. Retrieved from [Link]

  • Hranjec, M., & Starčević, K. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637. Retrieved from [Link]

  • Nishad, A. H., & Rahman, M. A. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s704-s720. Retrieved from [Link]

  • Singh, J., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303977. Retrieved from [Link]

  • Kumar, A. (2024). Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. Journal of Molecular Structure, 1305, 137837. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods used for the synthesis of benzothiazoles. Retrieved from [Link]

  • de la Torre, C., Ismaili, L., & Refouvelet, B. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules, 26(15), 4467. Retrieved from [Link]

  • Tarnawa, I., & Varga, B. (2013). 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects. Current Pharmaceutical Design, 19(38), 6755-6771. Retrieved from [Link]

  • Tanaka, T., & Kawasaki, M. (2015). Discovery of Benzothiazine Derivatives as Novel, Orally-Active Anti-Epileptic Drug Candidates With Broad Anticonvulsant Effect. Bioorganic & Medicinal Chemistry Letters, 25(20), 4485-4488. Retrieved from [Link]

  • Randall, L. O., & Schallek, W. (1968). Anticonvulsant properties of some benzodiazepines. Psychopharmacologia, 12(3), 183-189. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 6-Methoxy-2(3H)-benzothiazolone: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of 6-Methoxy-2(3H)-benzothiazolone, a heterocyclic scaffold of significant interest in contemporary organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. We will move beyond simple procedural lists to uncover the causality behind experimental choices, ensuring each protocol is a self-validating system for your laboratory.

Introduction: Unveiling a Privileged Scaffold

This compound, also known as 6-methoxy-2-benzothiazolinone, is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazolone ring, with a methoxy group at the 6-position.[1] This seemingly simple molecule is a cornerstone in the synthesis of a diverse array of functional molecules, ranging from bioluminescent reporters to potent therapeutic agents.[2][3][4] Its utility stems from the reactive nature of the lactam function within the thiazolone ring and the potential for modification at various positions, making it a versatile building block for synthetic chemists.

The benzothiazole core itself is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][5][6] The presence of the methoxy group at the 6-position can significantly influence the electronic properties and biological activity of the final compounds.[7][8]

Core Applications in Organic Synthesis

Our exploration will focus on two primary and highly impactful applications of this compound:

  • Keystone Intermediate in the Synthesis of Firefly Luciferin Analogues: This is arguably one of the most notable applications, leveraging the benzothiazole core to construct the light-emitting substrate of fireflies.

  • Versatile Precursor for Medicinally Relevant Compounds: The scaffold serves as a starting point for the synthesis of various bioactive molecules through derivatization at the N-H and C=O positions.

Application 1: Synthesis of Firefly Luciferin Analogues

The bioluminescence of fireflies, a captivating natural phenomenon, is driven by the enzymatic oxidation of D-luciferin.[9][10] The core of D-luciferin is a 6-hydroxy-2-benzothiazole moiety. This compound serves as a crucial, commercially available precursor to 2-cyano-6-methoxybenzothiazole, a key intermediate in many synthetic routes to luciferin analogues.[11] The methoxy group can be later demethylated to yield the desired hydroxyl group found in natural luciferin.

Protocol 1: Synthesis of 2-Cyano-6-methoxybenzothiazole

This protocol outlines the conversion of this compound to its 2-cyano derivative, a critical step in the assembly of the luciferin core. The transformation involves the activation of the lactam oxygen followed by cyanide displacement.

Causality of Experimental Choices:

  • Reagents: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the lactam to a more reactive intermediate. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

  • Solvent: Dichloromethane (CH₂Cl₂) is a common, relatively inert solvent for this type of reaction, effectively dissolving the starting materials and facilitating the reaction.

  • Temperature: The reaction is typically performed at room temperature to control the reactivity of POCl₃ and minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq) to the solution, followed by the dropwise addition of phosphorus oxychloride (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-6-methoxybenzothiazole.

  • Cyanation: The resulting 2-chloro-6-methoxybenzothiazole can then be converted to 2-cyano-6-methoxybenzothiazole by reaction with a cyanide source, such as potassium cyanide, in a suitable solvent like DMF.[11]

Expected Outcome: This protocol should yield the desired 2-cyano-6-methoxybenzothiazole, which can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Luciferin Analogue Synthesis

The following diagram illustrates the general synthetic strategy employing this compound as a precursor for luciferin analogues.

Luciferin_Synthesis A 6-Methoxy-2(3H)- benzothiazolone B Activation (e.g., POCl3, Pyridine) A->B Step 1 C 2-Chloro-6-methoxy- benzothiazole B->C D Cyanation (e.g., KCN, DMF) C->D Step 2 E 2-Cyano-6-methoxy- benzothiazole D->E F Condensation with D-cysteine derivative E->F Step 3 G Luciferin Analogue (Methoxy protected) F->G H Demethylation (e.g., BBr3) G->H Step 4 I Final Luciferin Analogue H->I

Caption: Synthetic pathway to luciferin analogues from this compound.

Application 2: A Scaffold for Bioactive Molecules

The inherent reactivity of the benzothiazole nucleus makes this compound an excellent starting point for the synthesis of novel compounds with potential therapeutic applications. The N-H proton is acidic and can be readily deprotonated to allow for N-alkylation or N-acylation, while the carbonyl group can undergo various transformations.

Protocol 2: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of the benzothiazolone core, a common strategy to introduce diverse functionalities and modulate biological activity.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the N-H of the benzothiazolone. Stronger bases could potentially lead to undesired side reactions.

  • Solvent: Dry acetone is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the Sₙ2 reaction.[3]

  • Alkylating Agent: A variety of alkyl halides (e.g., ethyl chloroacetate) can be used to introduce different side chains.[3]

  • Microwave Irradiation: As reported in some procedures, microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.[2][3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).[2][3]

  • Initial Stirring/Irradiation: Stir the reaction mixture at room temperature for 30 minutes. Alternatively, for microwave-assisted synthesis, irradiate the mixture for 120 seconds.[2][3]

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., ethyl chloroacetate, 1.2 eq) to the reaction mixture.

  • Reaction Continuation: Continue stirring at room temperature or under reflux until the reaction is complete as monitored by TLC. For the microwave-assisted method, irradiate for another 180 seconds.[2][3]

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Neutralization and Extraction: Neutralize the filtrate with glacial acetic acid and extract the product with a suitable organic solvent like diethyl ether.[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated derivative.

Further Derivatization: Synthesis of Hydrazides

The N-alkylated ester products can be further derivatized to form hydrazides, which are valuable intermediates for synthesizing a wide range of heterocyclic compounds with potential biological activities.

Derivatization_Workflow cluster_0 Core Modification cluster_1 Hydrazide Formation cluster_2 Further Synthesis A 6-Methoxy-2(3H)- benzothiazolone B N-Alkylation with Ethyl Chloroacetate A->B C Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate B->C D Reaction with Hydrazine Hydrate C->D E 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide D->E F Cyclization/Condensation Reactions E->F G Diverse Bioactive Heterocycles F->G

Caption: Workflow for the derivatization of this compound.

Data Summary: Physicochemical Properties

For effective use in synthesis, understanding the basic properties of this compound is crucial.

PropertyValueSource
CAS Number 40925-65-3[1]
Molecular Formula C₈H₇NO₂S[1]
Molecular Weight 181.21 g/mol [1]
Appearance SolidGeneral Knowledge
Storage Sealed in dry, Room Temperature[1]

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its application in the preparation of firefly luciferin analogues highlights its importance in the field of chemical biology and diagnostics. Furthermore, its utility as a scaffold for the development of medicinally relevant compounds continues to be an active area of research. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic tool in their own laboratories. As the demand for novel functional molecules grows, the creative application of established scaffolds like this compound will undoubtedly continue to drive innovation in organic and medicinal chemistry.

References

  • Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. [Link]

  • Vrushali, P., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-53. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-28. [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Der Pharma Chemica, 7(1), 135-139. [Link]

  • Kato, M., et al. (2021). A practical, biomimetic, one-pot synthesis of firefly luciferin. Scientific Reports, 11(1), 1-9. [Link]

  • Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. PLoS ONE, 8(12), e84023. [Link]

  • UCL Discovery. (n.d.). Rational Design and Synthesis of Novel Amino-Luciferin Analogues. [Link]

  • Niwa, K., et al. (2016). One-pot non-enzymatic formation of firefly luciferin in a neutral buffer from p-benzoquinone and cysteine. Scientific reports, 6(1), 1-7. [Link]

  • Grokipedia. (n.d.). Firefly luciferin. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Matić, S., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl) benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic chemistry, 95, 103537. [Link]

  • Kamal, A., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 838-846. [Link]

  • Ivanova, Y., et al. (2007). Synthetic chalcones of 2 (3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Academie bulgare des Sciences, 60(6), 635. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. PubChem. [Link]

  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210. [Link]

  • ResearchGate. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents | Request PDF. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Bentham Science. (n.d.). Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. PubChem. [Link]

  • PubMed. (n.d.). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. [Link]

  • Galla, R., & Salva, C. (2024). applications of mbth as a chromogenic reagent: a review. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2780. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-(4-nitrophenyl) benzothiazole. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of benzothiazole “click-on” fluorogenic dyes. PubChem. [Link]

  • Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • RJPT. (n.d.). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • CORE. (n.d.). Click chemistry and triazole based carbonic anhydrase inhibitors. [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Detection and Quantification of 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the detection and quantification of 6-Methoxy-2(3H)-benzothiazolone (CAS 40925-65-3), a key heterocyclic compound with relevance in pharmaceutical and chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines robust analytical methodologies, from initial spectroscopic characterization to precise chromatographic quantification. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), explaining the scientific rationale behind methodological choices. This guide is designed to serve as a practical, field-proven resource for establishing and validating reliable analytical workflows.

Introduction and Physicochemical Profile

This compound is a derivative of the benzothiazole heterocyclic system. Such structures are foundational in medicinal chemistry, forming the core of various biologically active agents.[1] The accurate and precise quantification of this compound is paramount for multiple applications, including synthesis reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), pharmacokinetic studies, and the analysis of potential degradation products.[2][3]

Understanding the fundamental physicochemical properties of an analyte is the first step in developing a robust analytical method. These properties dictate choices in solvent selection, chromatographic conditions, and sample preparation strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 40925-65-3 [4][5]
Molecular Formula C₈H₇NO₂S [5][6]
Molecular Weight 181.21 g/mol [5][6]
Melting Point 163-164 °C [4][6]
Appearance Off-white to light brown solid [5]
pKa (Predicted) 10.06 ± 0.20 [4][6]

| Density (Predicted) | 1.346 ± 0.06 g/cm³ |[5][6] |

Spectroscopic Characterization for Structural Confirmation

Before quantitative analysis, unambiguous structural confirmation of the analyte is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity.[1]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and fragmentation pattern. For this compound (C₈H₇NO₂S), the expected monoisotopic mass is approximately 181.02 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 182.03. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for highly specific identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[1][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole ring, the N-H proton, and the methoxy (-OCH₃) group protons. The splitting patterns and chemical shifts of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon (C=O), the methoxy carbon, and the six carbons of the benzene ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[9] Expected characteristic absorption bands include:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O-C stretch (ether): Bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

UV-Visible (UV-Vis) Spectroscopy

The benzothiazolone core constitutes a strong chromophore, making UV-Vis spectroscopy a viable method for detection.[10] A full scan (e.g., 200-400 nm) in a suitable solvent like methanol or acetonitrile should be performed to determine the wavelength of maximum absorbance (λmax). This λmax is then used to set the detection wavelength in HPLC-UV analysis for optimal sensitivity.

Primary Quantitative Method: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method for routine quantification. Its robustness, accessibility, and reliability make it the ideal starting point for analyzing this compound in contexts like purity assessment and formulation analysis.[11] The polarity of the molecule makes it well-suited for reverse-phase chromatography.

Causality Behind Experimental Choices:
  • Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining moderately polar aromatic compounds like benzothiazole derivatives.[12]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water provides the necessary range of elution strength to separate the analyte from potential impurities.

  • Acidic Modifier: The addition of a small amount of acid (0.1% formic or phosphoric acid) to the mobile phase is crucial.[13] It protonates silanol groups on the silica support, minimizing peak tailing, and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks. Formic acid is preferred for its volatility, making the method directly transferable to LC-MS.[13]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) D Equilibrate HPLC System (C18 Column, Set Flow Rate) A->D B Prepare Stock Solution (Analyte in Diluent, e.g., ACN/H₂O) C Create Calibration Standards (Serial dilution of stock) B->C E Inject Sample/Standard (e.g., 10 µL) C->E D->E F Run Gradient Elution (Separate Components) E->F G Detect at λmax (UV-Vis Detector) F->G H Integrate Peak Area (Chromatography Data System) G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Unknown Sample (Interpolate from Curve) I->J

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (ACN).

    • Diluent: 50:50 (v/v) ACN:Water.

    • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of diluent to create a 100 µg/mL solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: λmax determined by UV-Vis scan (typically 280-310 nm for this class of compounds).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 90
      12.0 90
      12.1 20

      | 15.0 | 20 |

  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression on the curve. An R² value > 0.995 is typically required.

    • Inject the unknown sample(s) and use the regression equation to calculate the concentration of this compound.

High-Sensitivity Method: LC-MS/MS

For applications requiring ultra-low detection limits, such as bioanalysis (pharmacokinetics) or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14] Its unparalleled selectivity and sensitivity allow for quantification in complex matrices.

Causality Behind Experimental Choices:
  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules like this compound. Positive mode is chosen to generate the protonated precursor ion [M+H]⁺.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This technique involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process filters out chemical noise, providing exceptional selectivity and signal-to-noise ratio.

  • Sample Preparation: Analysis in complex matrices (e.g., plasma, urine) requires more extensive sample cleanup than for HPLC-UV. Techniques like Solid-Phase Extraction (SPE) or Protein Precipitation are necessary to remove interferences that can cause ion suppression.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Processing A Sample Cleanup (e.g., Protein Precipitation or SPE) D Inject Extracted Sample A->D B Prepare Standards (In analyte-free matrix) B->D C Equilibrate UPLC/HPLC (C18 Column, Set Flow) C->D E Run Gradient Elution D->E F Ionization (ESI+) E->F G Q1: Select Precursor Ion (e.g., m/z 182.0) F->G H Q2: Fragment Ion (Collision-Induced Dissociation) G->H I Q3: Select Product Ion (e.g., m/z 154.0) H->I J Integrate MRM Transition I->J K Generate Calibration Curve J->K L Quantify Unknown K->L

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification
  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • The HPLC conditions described in Section 3 can be used as a starting point. UPLC systems will require adaptation to smaller column particle sizes and higher pressures for faster analysis times.

  • MS/MS Parameter Optimization:

    • Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺.

    • Fragmentation: Perform a product ion scan to identify the most stable and abundant fragment ions generated from the precursor. A hypothetical but common fragmentation would involve the loss of the carbonyl group (CO), leading to a product ion.

    • MRM Transition:

      • Precursor Ion (Q1): m/z 182.0

      • Product Ion (Q3): A specific fragment (e.g., m/z 154.0, corresponding to [M+H-CO]⁺). The exact fragment must be determined experimentally.

    • Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the chosen MRM transition.

  • Sample Preparation (Example for Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Quantify unknown samples using the resulting regression equation.

Method Validation

Any developed analytical method must be validated to ensure its performance is suitable for the intended application. Key validation parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria Hypothetical HPLC-UV Result Hypothetical LC-MS/MS Result
Linearity (R²) ≥ 0.995 0.9992 0.9998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 25 ng/mL 0.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 80 ng/mL 0.2 ng/mL
Accuracy (% Recovery) 80-120% (90-110% for formulations) 98.5 - 101.2% 95.7 - 104.5%

| Precision (% RSD) | ≤ 15% (≤ 2% for formulations) | < 1.5% | < 5.0% |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-based methods are generally preferred for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for specific applications, such as analyzing volatile impurities or performing extractables and leachables studies.[15][16]

  • Considerations: The high melting point (163-164 °C) suggests the compound is not highly volatile.[6] Therefore, derivatization (e.g., silylation of the N-H group) might be necessary to improve volatility and thermal stability for GC analysis. The analysis would typically involve electron ionization (EI) MS, which provides reproducible fragmentation patterns for library matching.

Conclusion

This guide provides a comprehensive overview of the analytical methodologies for the robust detection and quantification of this compound. For routine analysis and purity assessment in non-complex matrices, HPLC-UV offers a reliable and accessible solution. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable method of choice. Proper method development, optimization, and validation are critical to ensure data integrity and reliability in any scientific or developmental context.

References

  • ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

  • LookChem. Cas 40925-65-3, this compound. Available from: [Link]

  • SIELC Technologies. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Benzothiazole, 6-methoxy-2-methyl-. Available from: [Link]

  • ResearchGate. Vibrational and Electronic Absorption Spectroscopic and Density Functional Theoretical Studies on the 2(3H)-Benzothiazolone and Its Anion. Available from: [Link]

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

  • Scirp.org. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available from: [Link]

  • IJBPAS. applications of mbth as a chromogenic reagent: a review. Available from: [Link]

  • ResearchGate. Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. Available from: [Link]

  • Arkivoc. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]

  • European Patent Office. Benzothiazole derivatives - EP 0735029 A1. Available from: [Link]

  • PubMed. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Available from: [Link]

  • ResearchGate. Mesogenic benzothiazole derivatives with methoxy substituents. Available from: [Link]

  • PMC. 6-Methoxy-1,3-benzothiazol-2-amine. Available from: [Link]

  • Agilent. Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Available from: [Link]

  • NIH. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Available from: [Link]

  • PubMed. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. Available from: [Link]

  • PubMed. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. Available from: [Link]

  • PubMed. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Available from: [Link]

Sources

Application Note & Protocols: Chromatographic Analysis of Benzothiazole Derivatives by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the analysis of benzothiazole derivatives using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Benzothiazole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, industrial processes, and materials science.[1] Consequently, robust and reliable analytical methods are essential for their characterization, quality control, and stability testing. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established methodologies and the scientific rationale underpinning protocol design. We delve into the causality of experimental choices, from stationary and mobile phase selection to detection parameters, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Introduction to the Chromatographic Analysis of Benzothiazoles

The benzothiazole scaffold, a fusion of benzene and thiazole rings, imparts a unique set of physicochemical properties to its derivatives, influencing their chromatographic behavior. These compounds span a moderate to high polarity range and typically possess strong UV absorbance due to their aromatic nature, making UV-based detection methods highly effective. The choice between HPLC and TLC is often dictated by the analytical objective: TLC serves as a rapid, qualitative tool for reaction monitoring and purity assessment, while HPLC provides quantitative precision, high resolution, and sensitivity for detailed analysis and validation.[1][2]

Core Principles of Separation

The separation of benzothiazole derivatives by chromatography relies on the differential partitioning of the analytes between a stationary phase and a mobile phase.[2][3]

  • Stationary Phase: For HPLC, reversed-phase columns, particularly C18-modified silica, are the industry standard for these analyses due to their hydrophobicity, which effectively retains the moderately nonpolar benzothiazole core.[1][4] The choice of stationary phase in TLC is predominantly silica gel, a polar adsorbent.[2]

  • Mobile Phase: In reversed-phase HPLC, a polar mobile phase, typically a mixture of water or an aqueous buffer with an organic modifier like acetonitrile or methanol, is used.[1][5] The elution strength is modulated by varying the organic modifier concentration. For TLC, the mobile phase is a less polar organic solvent system, and its composition is optimized to achieve differential migration of the sample components up the plate.[2]

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is the cornerstone for the quantitative analysis of benzothiazole derivatives, offering high precision and reproducibility.[6] The following protocols are designed to be robust starting points for method development and validation.

Expertise & Experience: The "Why" Behind the Method

The selection of chromatographic conditions is a critical step driven by the chemical nature of the benzothiazole analytes.

  • Stationary Phase Selection: A C18 column is the most common choice as it provides a nonpolar stationary phase that interacts with the benzothiazole derivatives primarily through hydrophobic interactions.[1][4] This allows for excellent separation based on subtle differences in their structures and lipophilicity.

  • Mobile Phase Composition: The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous component. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is frequently acidified with phosphoric acid or formic acid to suppress the ionization of any acidic or basic functional groups on the benzothiazole derivatives, leading to sharper peaks and more reproducible retention times.[1][7]

  • Detection Wavelength: Benzothiazole derivatives generally exhibit strong UV absorbance. A UV-Vis detector is, therefore, a suitable and cost-effective choice. The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte of interest to ensure the highest sensitivity.[1] For many benzothiazoles, this falls within the 240-320 nm range.[5][8]

Experimental Protocol: Isocratic HPLC Analysis of a Benzothiazole Derivative

This protocol outlines a general-purpose isocratic HPLC method for the quantification of a benzothiazole derivative.

2.2.1. Instrumentation and Consumables

  • HPLC system with a pump (isocratic or gradient capabilities), autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or formic acid.

  • Syringe filters (0.45 µm).

2.2.2. Preparation of Reagents and Samples

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 0.1% phosphoric acid to HPLC-grade water (e.g., 1 mL of concentrated phosphoric acid to 1 L of water).[1]

    • The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 50:50 (v/v).[1]

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[9]

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the benzothiazole reference standard.

    • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Sample Solution Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve and dilute the sample in a volumetric flask using the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[10]

2.2.3. Chromatographic Conditions

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 250 nm (adjust based on analyte's λmax)[1]
Run Time 10 minutes (or until the analyte has eluted)[1]

2.2.4. System Suitability and Validation

To ensure the trustworthiness of the results, system suitability tests must be performed before sample analysis.[1] Method validation should be conducted in accordance with ICH guidelines.[6][11]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection Standard Standard Solution Preparation SystemSuitability System Suitability Test Standard->SystemSuitability Sample Sample Solution Preparation Sample->Injection SystemSuitability->Injection If Pass DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of benzothiazole derivatives.

Thin-Layer Chromatography (TLC) Protocols

TLC is an invaluable tool for rapid analysis, offering a visual assessment of reaction progress, sample complexity, and preliminary purity.[2]

Expertise & Experience: Guiding Principles for TLC
  • Stationary Phase: Silica gel plates are the standard for analyzing moderately polar benzothiazole derivatives. The polar silanol groups on the silica surface interact with the analytes.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly used. The polarity of the eluent is adjusted to control the retention factor (Rf) values of the spots.

  • Visualization: Since many benzothiazole derivatives are colorless, visualization techniques are necessary. The inherent fluorescence quenching of these compounds under UV light (254 nm) is a primary, non-destructive method.[12][13] Chemical staining agents can also be employed for enhanced sensitivity or for compounds that do not quench UV light.[13][14]

Experimental Protocol: Qualitative TLC Analysis

This protocol describes a general method for the qualitative analysis of benzothiazole derivatives by TLC.

3.2.1. Materials

  • Silica gel TLC plates (with fluorescent indicator F254).

  • Developing chamber with a lid.

  • Capillary tubes for spotting.

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate).

  • UV lamp (254 nm).

  • Iodine chamber (for visualization).[14]

3.2.2. Procedure

  • Plate Preparation:

    • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[12]

  • Sample Application (Spotting):

    • Dissolve the samples (e.g., reaction mixture, purified compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, apply a small spot of each sample onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[13]

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[12]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[12]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[12]

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent background.[12] Circle the spots with a pencil.

    • For further visualization, place the plate in an iodine chamber. Organic compounds will often form brown spots.[14]

TLC Workflow Diagram

TLC_Workflow Prep Plate Preparation (Draw Origin) Spot Sample Spotting Prep->Spot Develop Plate Development (in Solvent Chamber) Spot->Develop Dry Drying Develop->Dry Visualize Visualization (UV Light, Staining) Dry->Visualize Analyze Analysis (Calculate Rf) Visualize->Analyze

Caption: General workflow for Thin-Layer Chromatography analysis.

Troubleshooting

Both HPLC and TLC analyses can present challenges. A systematic approach to troubleshooting is key to resolving issues efficiently.

ProblemPossible CauseSuggested Solution
HPLC: Pressure Fluctuations Air bubbles in the system; Clogged frits or filters.[15]Degas the mobile phase; Purge the system; Replace filters or frits.[15]
HPLC: Peak Tailing/Fronting Column degradation; Incompatible injection solvent.Use a guard column; Flush or replace the column; Ensure the sample is dissolved in the mobile phase.[16]
HPLC: Noisy Baseline Contaminated mobile phase; Detector issues.[16]Use fresh, high-purity solvents; Clean the detector flow cell.[16]
TLC: Streaky Spots Sample is too concentrated.Dilute the sample before spotting.[12]
TLC: Spots Don't Move (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add more ethyl acetate to hexane).
TLC: Spots Run with Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., add more hexane to ethyl acetate).

References

  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]

  • Wang, Y., Luan, H., & Liu, H. (2013). Dithienyl benzothiadiazole derivatives: a new type of stationary phases for capillary gas chromatography. Journal of Chromatography A, 1321, 103–109. [Link]

  • Li, Y., Wang, Y., Luan, H., & Liu, H. (2017). Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. Analytical Methods, 9(36), 5369–5375. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Wang, J., Xiong, L., Zhang, H., Wang, L., Jin, J., & Chen, J. (2013). [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography]. Se Pu, 31(2), 139–142. [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]

  • HPLC conditions (mobile phase and wavelength of detection) for each compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Asimakopoulos, A. G., Bletsou, A. A., Wu, Q., Thomaidis, N. S., & Kannan, K. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441–448. [Link]

  • validation-of-hplc-methods-in-pharmaceutical-quality-control - Ask this paper | Bohrium. (n.d.). Retrieved from [Link]

  • HPLC Determination of 2-Mercatobenzothiozole in Rubber Products. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.). Retrieved from [Link]

  • Chromatography Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results - Mastelf. (2025, January 7). Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024, July 24). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures - IJNRD. (2024, August 8). Retrieved from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]

  • Separation of Benzothiazole, 2-(ethylthio)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.). Retrieved from [Link]

  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone - MDPI. (2026, January 1). Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025, October 31). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. (n.d.). Journal of Analytical Science and Technology. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - Unife. (2020, April 28). Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 6-Methoxy-2(3H)-benzothiazolone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazolone Scaffold in Enzyme Inhibition

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid structure and potential for diverse substitutions make it an attractive scaffold for the design of potent and selective enzyme inhibitors. This guide focuses on 6-methoxy-2(3H)-benzothiazolone, a specific derivative that holds promise for the development of novel therapeutics. The presence of the methoxy group at the 6-position can significantly influence the molecule's electronic properties and its ability to interact with enzyme active sites, potentially enhancing potency and selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of this compound and its analogues. We will delve into the mechanistic rationale for targeting specific enzymes, provide detailed, field-proven protocols for in vitro evaluation, and present a framework for interpreting the resulting data. Our approach emphasizes scientific integrity, providing you with the tools to generate robust and reproducible results.

Rationale for Targeting Specific Enzyme Classes

Benzothiazole derivatives have demonstrated inhibitory activity against a range of clinically relevant enzymes. The strategic selection of target enzymes for screening this compound should be guided by existing structure-activity relationship (SAR) data for related compounds.

Key Enzyme Targets for Benzothiazole Scaffolds:
  • Oxidoreductases: This class of enzymes, including NRH:quinone oxidoreductase 2 (NQO2), is implicated in cancer and neuroinflammation. Notably, 6-methoxy-substituted benzothiazole analogues have shown potent inhibition of NQO2, suggesting this as a promising target.[1][2]

  • Hydrolases: Enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Methoxy-substituted benzothiazoles have been reported to exhibit significant inhibitory activity against these enzymes.[3][4][5][6][7]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. Benzothiazole-hydrazone derivatives have been identified as selective and potent MAO-B inhibitors.[8]

  • Tyrosinase: As a key enzyme in melanin biosynthesis, tyrosinase inhibitors are of great interest in the cosmetic and dermatological fields for treating hyperpigmentation. The benzothiazole scaffold has been explored for its tyrosinase inhibitory potential.

The following sections will provide detailed protocols for assessing the inhibitory activity of this compound against two of these key enzyme classes: Monoamine Oxidase and Tyrosinase. These protocols can be adapted for other enzyme targets with appropriate modifications to substrates and assay conditions.

Quantitative Data Summary: Inhibitory Activities of Methoxy-Substituted Benzothiazole Derivatives

To provide a contextual framework for your research, the following table summarizes the reported inhibitory activities of various methoxy-substituted benzothiazole derivatives against different enzyme targets. This data, gathered from peer-reviewed literature, highlights the potential of this chemical class and can serve as a benchmark for your own findings.

Compound ClassEnzyme TargetSpecific Derivative ExampleIC50 ValueReference
3',4',5'-trimethoxybenzothiazoleNQO26-methoxy analogue51 nM[1][2]
5-methoxybenzothiazoleAcetylcholinesterase (AChE)Compound 4h64.9 ± 2.9 nM[3][6]
5-methoxybenzothiazoleMonoamine Oxidase B (MAO-B)Compound 4h85.1 ± 3.8 nM[3][6]
Benzothiazole-hydrazoneMonoamine Oxidase B (MAO-B)Compound 3e0.060 µM[8]
2-substituted benzothiazoleMonoamine Oxidase A (MAO-A)Compound 4h17.00 µM[9]
2-substituted benzothiazoleMonoamine Oxidase B (MAO-B)Compound 4h2.95 µM[9]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure the integrity of the data. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles.

General Workflow for Enzyme Inhibition Assays

The workflow for evaluating a potential enzyme inhibitor typically follows a standardized sequence of steps, from initial screening to determination of the inhibition mechanism.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation A Compound Preparation (Serial Dilutions) B Primary Enzyme Assay (Fixed Concentrations) A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Active 'Hits' D Kinetic Studies (Varying Substrate Concentration) C->D Potent Inhibitors E Determination of Ki (Lineweaver-Burk or Cheng-Prusoff) D->E Inhibition Constants F Reversibility Assay (Dialysis or Rapid Dilution) E->F Binding Characteristics G Orthogonal Assay (Alternative Detection Method) F->G Confirmation of MOA H Cell-Based Assay (Physiological Relevance) G->H Validated Inhibitor

Caption: General workflow for in vitro characterization of enzyme inhibitors.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for determining the inhibitory activity of this compound against MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[10]

A. Principle of the Assay

Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide. The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. An inhibitor will decrease the rate of fluorescence generation.

B. Materials and Reagents

  • This compound (Test Inhibitor)

  • Purified human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Clorgyline (Selective MAO-A inhibitor, positive control)

  • Pargyline or Selegiline (Selective MAO-B inhibitor, positive control)[11]

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)

C. Step-by-Step Methodology

  • Preparation of Reagents:

    • Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in MAO Assay Buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

    • Positive Control Solutions: Prepare working solutions of clorgyline and pargyline/selegiline in MAO Assay Buffer.

    • MAO Enzyme Solutions: Dilute the purified MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Reaction Mixture: Prepare a master mix containing the substrate, HRP, and the fluorescent probe in MAO Assay Buffer. The final concentrations should be optimized, but typical starting points are 1 mM p-tyramine, 1-2 U/mL HRP, and 50-100 µM fluorescent probe.

  • Assay Procedure:

    • Add 45 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells of the 96-well plate.

    • Add 5 µL of the serially diluted test inhibitor, positive control, or vehicle (assay buffer with the same percentage of DMSO as the test compound) to the respective wells.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11]

    • Reaction Initiation: Start the reaction by adding 50 µL of the Reaction Mixture to each well.

    • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 20-30 minutes at room temperature, protected from light.

D. Data Analysis

  • Plot the fluorescence intensity versus time for each well.

  • Determine the initial reaction rate (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Tyrosinase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method to assess the inhibitory effect of this compound on mushroom tyrosinase, which is a common model for human tyrosinase.

A. Principle of the Assay

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm.[12] The rate of dopachrome formation is proportional to the tyrosinase activity. An inhibitor will reduce the rate of color development.

B. Materials and Reagents

  • This compound (Test Inhibitor)

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Kojic Acid (Positive control inhibitor)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

C. Step-by-Step Methodology

  • Preparation of Reagents:

    • Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in sodium phosphate buffer.

    • Kojic Acid Solution: Prepare a working solution of kojic acid in the same buffer.

    • Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 100-200 units/mL) in cold sodium phosphate buffer immediately before use. Keep on ice.

    • L-DOPA Solution: Prepare a solution of L-DOPA (e.g., 2.5 mM) in sodium phosphate buffer immediately before use, as it is susceptible to auto-oxidation.

  • Assay Procedure:

    • To the wells of a 96-well plate, add:

      • Test Wells: 20 µL of serially diluted test inhibitor + 140 µL of sodium phosphate buffer.

      • Positive Control Wells: 20 µL of kojic acid solution + 140 µL of sodium phosphate buffer.

      • Enzyme Control Wells (No Inhibitor): 20 µL of vehicle (buffer with DMSO) + 140 µL of sodium phosphate buffer.

    • Add 20 µL of the tyrosinase solution to all wells.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

    • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[12]

D. Data Analysis

  • Plot the absorbance at 475 nm versus time for each condition.

  • Determine the initial reaction rate (V₀) from the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound as described in the MAO assay protocol.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Visualization of Experimental Workflow

The following diagram illustrates the plate setup for a typical enzyme inhibition assay.

G cluster_plate 96-Well Plate Layout label_A A well_A1 Blank well_A2 Enzyme Control well_A3 Positive Control well_A4 Inhibitor [Low] well_A5 Inhibitor [Mid] well_A6 Inhibitor [High] label_B B well_B1 Blank well_B2 Enzyme Control well_B3 Positive Control well_B4 Inhibitor [Low] well_B5 Inhibitor [Mid] well_B6 Inhibitor [High]

Caption: Example 96-well plate layout for an enzyme inhibition assay.

Concluding Remarks

The protocols and data presented in this guide provide a robust starting point for the investigation of this compound as a potential enzyme inhibitor. By systematically applying these methods, researchers can elucidate the compound's potency, selectivity, and mechanism of action. The promising activity of related methoxy-substituted benzothiazoles suggests that this is a fruitful area of research with the potential to yield novel therapeutic agents. It is our hope that this guide will empower scientists to confidently explore the biological activities of this intriguing chemical scaffold.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20).
  • Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. Benchchem.
  • Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024, November 1). ResearchGate.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 3-4, 345-352.
  • Tyrosinase Inhibitor Screening Assay Kit. Abcam.
  • Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric).
  • ab204715 Tyrosinase Inhibitor Screening Assay Kit (Colorimetric). (2025, June 5).
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin.
  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. (2024, November 8). PMC - NIH.
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). PMC - PubMed Central.
  • Enzymatic Assay of Trypsin Inhibition. (2019, November 14). Protocols.io.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). RSC Publishing.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). ResearchGate.
  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). RSC Advances, 12(36), 23626-23636.
  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1).
  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2016). PMC - NIH.
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2022). PubMed Central.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Publishing.

Sources

Application Note & Protocol: Synthesis of 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Methoxy-2(3H)-benzothiazolone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure found in a wide range of biologically active compounds.[1][2] This protocol details a reliable and robust synthetic route starting from 2-amino-5-methoxythiophenol, employing 1,1'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent. We will cover the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

The benzothiazole core is a cornerstone in the development of therapeutic agents, exhibiting a vast array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2] The specific target of this protocol, this compound, incorporates a methoxy group, which can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, and a benzothiazolone core, which is distinct from the more commonly substituted benzothiazoles.

The chosen synthetic strategy involves the cyclization of 2-amino-5-methoxythiophenol. This approach is favored for its efficiency and directness in forming the desired heterocyclic ring system. The use of 1,1'-carbonyldiimidazole (CDI) as the cyclizing agent is a key feature of this protocol. CDI serves as a solid, non-toxic, and easy-to-handle alternative to hazardous reagents like phosgene, ensuring a higher degree of laboratory safety without compromising reaction efficiency.

Reaction Principle and Mechanism

The synthesis proceeds via an intramolecular cyclization reaction. The mechanism involves a two-step process initiated by the nucleophilic attack of the starting material on the carbonyl carbon of CDI.

  • Activation and Intermediate Formation: The more nucleophilic thiol group of 2-amino-5-methoxythiophenol attacks one of the carbonyl carbons of CDI. This forms a highly reactive N-acylimidazole intermediate, with the release of an imidazole molecule.

  • Intramolecular Cyclization: The amino group, now in close proximity, performs an intramolecular nucleophilic attack on the newly formed thioester carbonyl carbon.

  • Ring Closure and Elimination: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the second imidazole molecule to yield the stable, five-membered thiazolone ring fused to the benzene ring.

This reaction is typically high-yielding and clean, driven by the formation of the stable aromatic benzothiazolone system.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier
2-Amino-5-methoxythiophenolC₇H₉NOS155.221.55 g10.01.0Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.151.78 g11.01.1Acros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--VWR
HexanesC₆H₁₄86.18~200 mL--VWR
Deionized WaterH₂O18.02~150 mL--In-house
Saturated NaCl solution (Brine)NaCl58.44~50 mL--In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--Fisher Scientific
Silica Gel (for chromatography)SiO₂60.08As needed--Sorbent Technologies
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen/argon inlet

  • Dropping funnel

  • Heating mantle with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical Instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer.

Critical Safety Precautions

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-methoxythiophenol: Thiols are known for their strong, unpleasant odors. Handle with care to avoid inhalation.

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive. Reacts with water to release CO₂. Keep the container tightly sealed.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

  • Ethyl Acetate & Hexanes: Flammable liquids. Keep away from ignition sources.

Waste Disposal: All organic solvents and chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[3]

Detailed Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture. The system should be kept under a slight positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • To the reaction flask, add 2-amino-5-methoxythiophenol (1.55 g, 10.0 mmol).

    • Add 40 mL of anhydrous THF to dissolve the starting material. Stir the solution at room temperature until fully dissolved.

    • In a separate dry beaker, dissolve 1,1'-carbonyldiimidazole (1.78 g, 11.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add the CDI solution dropwise from the dropping funnel to the stirred solution of 2-amino-5-methoxythiophenol over 20-30 minutes.

    • Expert Insight: A slow, controlled addition is crucial to manage any potential exotherm and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate/Hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

Workup and Purification
  • Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 mL of deionized water to quench any unreacted CDI.

  • Solvent Removal: Remove the THF from the mixture using a rotary evaporator.

  • Extraction:

    • Transfer the remaining aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Self-Validation Check: Use TLC to confirm that the product has been successfully extracted into the organic phase.

  • Washing: Wash the combined organic layers with 50 mL of brine. This step removes residual water and helps to break any emulsions.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Alternatively, recrystallization from an ethanol/water mixture can yield the pure product. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Physical Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the methoxy protons (singlet, ~3.8 ppm), and aromatic protons on the benzothiazole ring system. The N-H proton will appear as a broad singlet at a downfield chemical shift (~11.7 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbonyl carbon (~170 ppm), the methoxy carbon (~56 ppm), and distinct signals for the aromatic carbons.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching (~3100-3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-O-C stretching of the methoxy group.

  • Mass Spectrometry (ESI-MS): Calculate the expected mass for the molecular ion [M+H]⁺ (C₈H₇NO₂S, MW = 181.21).

Visualized Workflows and Mechanisms

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis A 1. Dissolve 2-amino-5-methoxythiophenol in THF B 2. Add CDI solution dropwise at 0 C A->B C 3. Stir at room temperature for 3-4 hours B->C D 4. Quench with water & remove THF C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify via Chromatography or Recrystallization F->G H 8. Characterize by NMR, IR, MS G->H

Caption: High-level experimental workflow for the synthesis.

Proposed Reaction Mechanism

Caption: Simplified reaction mechanism for benzothiazolone formation.

References

  • Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. [Link]

  • Vrushali, P., et al. (2015). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Xiong, Y. (n.d.). What is the synthesis and application of 6-METHOXY-2-METHYLBENZOTHIAZOLE? - FAQ. [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Patel, R. P., et al. (2014). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • Unknown Author. (n.d.). Synthesis of some substituted benzothiazole derivatives and its biological activities. Rasayan J. Chem. [Link]

  • Yurttaş, L., et al. (2018). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules. [Link]

  • Unknown Author. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis. [Link]

Sources

Protocol for dissolving and handling 6-Methoxy-2(3H)-benzothiazolone in the lab.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 6-Methoxy-2(3H)-benzothiazolone

This compound is a heterocyclic organic compound that belongs to the benzothiazole family. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse range of biological activities. Benzothiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The presence of the methoxy group at the 6-position of the benzothiazole core can significantly influence its physicochemical properties and biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and, most importantly, laboratory safety.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
CAS Number 40925-65-3[2][3][4][5][6]
Molecular Formula C₈H₇NO₂S[2][4]
Molecular Weight 181.21 g/mol [2][4]
Appearance Light yellow solid[4]
Melting Point 163-164 °C[2][4]
pKa (Predicted) 10.06 ± 0.20[2]
Density (Predicted) 1.346 g/cm³[2][4]

Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, the precautionary principle dictates treating it with care, based on the hazard profiles of structurally related benzothiazole compounds. These compounds may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.

Emergency Procedures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Dissolution Protocol: Preparation of Stock Solutions

The solubility of this compound in common laboratory solvents is not extensively reported in publicly available literature. Therefore, the following protocol provides a general and systematic approach to preparing stock solutions, with an emphasis on using Dimethyl Sulfoxide (DMSO) as the primary solvent, a common practice for compounds of this nature in biological assays.[8][9]

Important Considerations Before You Begin:

  • Solvent Purity: Use anhydrous, high-purity solvents to prevent degradation of the compound and ensure experimental consistency.

  • Compound Stability: Studies on similar heterocyclic compounds, such as 2-aminothiazoles, have shown potential for degradation in DMSO stock solutions when stored at room temperature.[10] Therefore, it is critical to prepare fresh solutions or store stock solutions appropriately, as detailed below.

Workflow for Preparing a Stock Solution:

Dissolution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound solvent 2. Add Solvent (e.g., DMSO) weigh->solvent In a sterile vial dissolve 3. Facilitate Dissolution solvent->dissolve Vortex/Sonicate aliquot 4. Aliquot dissolve->aliquot If fully dissolved store 5. Store at -20°C or -80°C aliquot->store Protect from light use 6. Use in Assay store->use Thaw before use

Sources

Probing the Dance of Molecules: A Guide to Studying Benzothiazole-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a small molecule and its protein target is paramount. The benzothiazole scaffold, a privileged structure in medicinal chemistry, is at the heart of numerous therapeutic agents, from kinase inhibitors to antimicrobial compounds.[1][2] Elucidating the binding characteristics of benzothiazole derivatives to their protein partners is a critical step in deciphering their mechanism of action, optimizing their potency, and ensuring their specificity.

This guide provides a comprehensive overview of modern techniques to meticulously characterize these interactions. We will move beyond a simple listing of methods, delving into the "why" behind experimental choices and providing field-proven insights to empower your research. Our focus is on building a robust, self-validating experimental plan that ensures the data you generate is both accurate and meaningful.

The Strategic Framework: A Multi-faceted Approach to Binding Analysis

A single technique rarely tells the whole story. A robust investigation of benzothiazole-protein binding relies on a multi-pronged approach, integrating data from various methods to build a comprehensive picture. This strategy allows for cross-validation of results and provides a deeper understanding of the binding event, from initial affinity screening to the atomic details of the interaction.

G cluster_0 Initial Screening & Affinity Ranking cluster_1 Biophysical Characterization (In Vitro) cluster_2 Structural Elucidation cluster_3 Cellular Target Engagement High-Throughput Screening (HTS) High-Throughput Screening (HTS) Fragment-Based Screening Fragment-Based Screening Virtual Screening Virtual Screening Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Microscale Thermophoresis (MST) Fluorescence Polarization (FP) Fluorescence Polarization (FP) Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) X-ray Crystallography X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) Cryo-Electron Microscopy (Cryo-EM) Computational Docking & MD Simulations Computational Docking & MD Simulations Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Mass Spectrometry-Based Proteomics Mass Spectrometry-Based Proteomics Initial Screening & Affinity Ranking Initial Screening & Affinity Ranking Biophysical Characterization (In Vitro) Biophysical Characterization (In Vitro) Initial Screening & Affinity Ranking->Biophysical Characterization (In Vitro) Hit Confirmation & Quantitative Analysis Structural Elucidation Structural Elucidation Biophysical Characterization (In Vitro)->Structural Elucidation Detailed Interaction Mapping Cellular Target Engagement Cellular Target Engagement Biophysical Characterization (In Vitro)->Cellular Target Engagement Validation in a Biological Context Structural Elucidation->Biophysical Characterization (In Vitro) Structure-Guided Optimization

Figure 1: A strategic workflow for comprehensive binding analysis.

Part 1: Biophysical Techniques for Quantitative Binding Analysis

Biophysical methods are the cornerstone of studying protein-ligand interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics. These techniques are performed in vitro using purified components, offering a controlled environment to dissect the binding event.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This label-free and immobilization-free technique is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][6]

Why choose ITC?

  • Direct Measurement: ITC measures the intrinsic heat of binding, avoiding potential artifacts from labels or surface immobilization.

  • Rich Thermodynamic Data: Beyond affinity, ITC provides insights into the driving forces of the interaction (enthalpy vs. entropy), which is invaluable for lead optimization.[6][7]

  • Stoichiometry Determination: ITC accurately determines the molar ratio of the protein-ligand interaction.[3]

Application Notes:

  • Sample Preparation is Key: Both the protein and the benzothiazole derivative must be in identical buffer solutions to minimize heat of dilution effects.[7] Dialysis is highly recommended.

  • Concentration Matters: The "c-window" (the product of the macromolecule concentration in the cell and the binding constant) should ideally be between 10 and 1000 for accurate Kd determination.

  • Solubility of Benzothiazoles: Many benzothiazole derivatives have poor aqueous solubility. The use of a co-solvent like DMSO is common, but its concentration must be kept low and consistent between the protein and ligand solutions.

Protocol: ITC Measurement of a Benzothiazole Derivative Binding to a Kinase

  • Protein Preparation: Purify the kinase to >95% homogeneity. Dialyze extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO).

  • Ligand Preparation: Dissolve the benzothiazole derivative in 100% DMSO to create a high-concentration stock. Dilute this stock into the final ITC buffer to the desired starting concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration must match the protein solution precisely.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution (e.g., 10-50 µM) into the sample cell and the ligand solution (e.g., 100-500 µM) into the injection syringe.

  • Titration: Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of larger injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a powerful, label-free technique for monitoring binding events in real-time.[8] It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).

Why choose SPR?

  • Kinetic Information: SPR provides detailed information on the binding kinetics, which can be crucial for understanding the duration of drug-target engagement (residence time).[9]

  • High Sensitivity: SPR can detect a wide range of affinities, from millimolar to picomolar.

  • Throughput: Modern SPR instruments offer higher throughput than ITC, making them suitable for screening and lead optimization.[10]

Application Notes:

  • Immobilization Strategy: The protein of interest is immobilized on the sensor chip. Amine coupling is a common method, but care must be taken to ensure that the binding site is not obstructed.[11] Site-specific immobilization techniques, such as using biotinylated proteins, can improve data quality.[8]

  • Mass Transport Limitations: For fast-binding interactions, mass transport of the analyte to the sensor surface can become the rate-limiting step, leading to inaccurate kinetic measurements. This can be addressed by using lower protein immobilization densities and higher flow rates.

  • Non-specific Binding: Benzothiazole derivatives can sometimes exhibit non-specific binding to the sensor surface. This can be minimized by including a reference channel and adding a small amount of a non-ionic surfactant (e.g., P20) to the running buffer.

G cluster_0 SPR Workflow Protein Immobilization Protein Immobilization Ligand Injection (Association) Ligand Injection (Association) Protein Immobilization->Ligand Injection (Association) Analyte Binding Buffer Flow (Dissociation) Buffer Flow (Dissociation) Ligand Injection (Association)->Buffer Flow (Dissociation) Analyte Dissociation Data Analysis Data Analysis Ligand Injection (Association)->Data Analysis Sensorgram Fitting Regeneration Regeneration Buffer Flow (Dissociation)->Regeneration Surface Reset Buffer Flow (Dissociation)->Data Analysis Sensorgram Fitting Regeneration->Ligand Injection (Association) Next Cycle

Figure 2: A typical Surface Plasmon Resonance (SPR) experimental cycle.

Microscale Thermophoresis (MST): Low Sample Consumption and Versatility

MST is a relatively new technique that measures the motion of molecules in a microscopic temperature gradient.[12][13] This motion is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon ligand binding.[13]

Why choose MST?

  • Low Sample Consumption: MST requires very small amounts of sample, making it ideal for working with precious or difficult-to-express proteins.[12]

  • Wide Range of Applications: The technique is highly versatile and can be used to measure interactions in complex biological liquids, such as cell lysates, without the need for purification.[14]

  • Immobilization-free: MST is performed in solution, avoiding potential issues associated with surface immobilization.[13]

Application Notes:

  • Fluorescent Labeling: In most cases, the protein is fluorescently labeled. The choice of fluorophore and labeling strategy is important to ensure that the binding activity is not compromised. Label-free MST is also possible by exploiting the intrinsic fluorescence of tryptophan residues.[12]

  • Binding-Induced Aggregation: MST is sensitive to ligand-induced aggregation, which can be a useful piece of information but can also complicate data analysis if not properly controlled for.

  • Buffer Compatibility: While less stringent than SPR, it is still advisable to maintain consistent buffer conditions between the protein and ligand.[12]

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[15][16] When a small, fluorescently labeled ligand binds to a larger protein, its rotational motion slows down, resulting in an increase in the polarization of the emitted light.[17]

Why choose FP?

  • Homogeneous Assay: FP assays are performed in a single well without separation steps, making them highly amenable to high-throughput screening (HTS).[18]

  • Direct and Competition Formats: The assay can be performed in a direct binding format, where the benzothiazole derivative is labeled, or in a competition format, where an unlabeled benzothiazole derivative competes with a known fluorescent ligand.[19]

  • Cost-Effective: FP is a relatively inexpensive technique compared to ITC or SPR.

Application Notes:

  • Probe Design: The key to a successful FP assay is a well-designed fluorescent probe. The fluorophore should not interfere with binding, and the linker should be optimized to allow for a significant change in polarization upon binding.

  • Assay Window: The difference in polarization between the bound and free states (the assay window) must be large enough to provide a robust signal. This is dependent on the relative sizes of the ligand and the protein.

  • Inner Filter Effects: At high concentrations, colored compounds like some benzothiazole derivatives can absorb the excitation or emission light, leading to artifacts. This can be mitigated by careful selection of excitation and emission wavelengths and by keeping compound concentrations in an appropriate range.

TechniquePrincipleKey OutputsStrengthsLimitations
ITC Measures heat change upon bindingKd, n, ΔH, ΔSLabel-free, in-solution, full thermodynamic profileHigh sample consumption, lower throughput
SPR Measures change in refractive indexKd, kon, koffLabel-free, real-time kinetics, high sensitivityRequires protein immobilization, potential for mass transport artifacts
MST Measures molecular motion in a temperature gradientKdLow sample consumption, in-solution, tolerant of complex mediaUsually requires fluorescent labeling, sensitive to aggregation
FP Measures change in polarized light emissionKd, IC50Homogeneous, high-throughput, cost-effectiveRequires fluorescent labeling, potential for compound interference

Part 2: Unveiling the Binding Mode: Structural and Computational Approaches

While biophysical techniques provide quantitative data on binding, they do not reveal the precise three-dimensional arrangement of the benzothiazole derivative within the protein's binding pocket. Structural and computational methods are essential for visualizing these interactions at an atomic level.

X-ray Crystallography: The Atomic Blueprint

X-ray crystallography is the "gold standard" for determining the high-resolution three-dimensional structure of protein-ligand complexes.[20] By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, a detailed electron density map can be generated, allowing for the precise placement of every atom in both the protein and the bound benzothiazole derivative.[20][21]

Why choose X-ray Crystallography?

  • Atomic-Level Detail: Provides an unambiguous view of the binding mode, including specific hydrogen bonds, hydrophobic interactions, and conformational changes.[22][23]

  • Structure-Based Drug Design: The resulting structure is invaluable for guiding the rational design of more potent and selective analogs.

  • Definitive Proof of Binding: A high-resolution crystal structure is considered definitive evidence of a direct physical interaction.

Application Notes:

  • Crystallization is the Bottleneck: Obtaining well-diffracting crystals of the protein-ligand complex can be challenging and time-consuming.

  • Soaking vs. Co-crystallization: The benzothiazole derivative can be introduced into the crystal by soaking a pre-formed protein crystal in a ligand-containing solution or by co-crystallizing the protein and ligand together.[24] The choice of method is often determined empirically.[25]

  • Ligand Solubility: The solubility of the benzothiazole derivative can be a limiting factor, particularly for soaking experiments where high ligand concentrations are often required.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Dynamics and Solution-State Interactions

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, epitope mapping, and conformational changes.[26][27][28] It is particularly useful for studying weak interactions and dynamic processes that may not be captured by crystallography.

Why choose NMR?

  • Solution-State Analysis: NMR provides information about the interaction in a more physiologically relevant solution environment.[27]

  • Dynamic Information: Can be used to study the conformational dynamics of both the protein and the ligand upon binding.

  • Epitope Mapping: Techniques like chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can identify the specific regions of the protein and the ligand that are involved in the interaction.[27]

Application Notes:

  • Protein Size Limitations: Traditional NMR methods are generally limited to smaller proteins (< 30-40 kDa).

  • Isotopic Labeling: For protein-observed NMR experiments, uniform isotopic labeling (15N, 13C) of the protein is typically required, which can be expensive and time-consuming.

  • Ligand-Observed Methods: For larger proteins, ligand-observed NMR methods like STD-NMR and WaterLOGSY are powerful alternatives that do not require isotopic labeling of the protein.[26][29]

Computational Docking and Molecular Dynamics (MD) Simulations: In Silico Prediction and Refinement

Computational methods, such as molecular docking and MD simulations, are invaluable tools for predicting and analyzing the binding of benzothiazole derivatives to their protein targets.[30] Docking algorithms predict the preferred orientation of a ligand within a protein's binding site, while MD simulations can provide insights into the dynamics and stability of the protein-ligand complex over time.[2][31]

Why choose Computational Methods?

  • High-Throughput Virtual Screening: Docking can be used to screen large libraries of virtual compounds to identify potential binders.[32]

  • Hypothesis Generation: These methods can generate hypotheses about the binding mode that can then be tested experimentally.

  • Interpretation of Experimental Data: Computational models can aid in the interpretation of data from biophysical and structural experiments.

Application Notes:

  • Garbage In, Garbage Out: The accuracy of computational predictions is highly dependent on the quality of the input protein structure and the chosen scoring function.

  • Not a Substitute for Experiment: Computational results should always be validated by experimental data.

  • MD Simulations for Dynamic Insights: While computationally intensive, MD simulations can reveal important information about conformational changes and the role of water molecules in the binding event.

Part 3: Confirming Target Engagement in a Cellular Context

Demonstrating that a benzothiazole derivative binds to its intended target in vitro is a crucial first step, but it is equally important to confirm this engagement within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA): Measuring Intracellular Binding

CETSA is a powerful method for assessing the binding of a ligand to its target protein in intact cells or cell lysates.[33][34] The principle is based on the ligand-induced thermal stabilization of the target protein.[35] Unbound proteins will denature and precipitate at a lower temperature than their ligand-bound counterparts.[34]

Why choose CETSA?

  • Physiologically Relevant: CETSA directly measures target engagement in a cellular environment, accounting for factors like cell permeability and intracellular concentrations.[33]

  • No Compound Modification Required: The assay can be performed with unlabeled compounds.

  • Versatile Readout: The amount of soluble protein remaining after heat treatment can be quantified by various methods, including Western blotting, mass spectrometry, or reporter-based assays.[35][36][37]

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat cultured cells with the benzothiazole derivative at various concentrations or with a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Compound Incubation Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Thermal Denaturation Separation of Soluble Fraction Separation of Soluble Fraction Cell Lysis->Separation of Soluble Fraction Centrifugation Protein Quantification Protein Quantification Separation of Soluble Fraction->Protein Quantification e.g., Western Blot

Figure 3: The general workflow of the Cellular Thermal Shift Assay (CETSA).

Mass Spectrometry-Based Approaches: Unbiased Target Identification

Mass spectrometry (MS)-based techniques can be used to identify the protein targets of a benzothiazole derivative in an unbiased manner.[38][39] For example, in chemical proteomics, a modified benzothiazole derivative with a reactive group and a reporter tag can be used to covalently label its binding partners in a cell lysate. The labeled proteins can then be enriched and identified by MS.

Why choose MS-based methods?

  • Unbiased Target Identification: Can identify both the intended target and potential off-targets.

  • High Sensitivity and Specificity: Modern MS instruments provide high-resolution data for confident protein identification.[40]

  • Stoichiometry and Binding Site Information: Some MS techniques, like native MS and hydrogen-deuterium exchange (HDX)-MS, can provide information on binding stoichiometry and map the interaction site.[38]

Conclusion: An Integrated and Iterative Process

The study of benzothiazole-protein binding is not a linear path but an iterative process of hypothesis generation, experimental testing, and model refinement. By strategically combining the biophysical, structural, computational, and cellular techniques described in this guide, researchers can build a comprehensive and high-confidence understanding of their compounds' interactions. This integrated approach is essential for advancing our knowledge of benzothiazole pharmacology and for the successful development of novel therapeutics.

References

Troubleshooting & Optimization

How to improve the yield of 6-Methoxy-2(3H)-benzothiazolone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-2(3H)-benzothiazolone Synthesis

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is most reliably achieved through a two-step process starting from 4-methoxyaniline (p-anisidine). The key transformation is the intramolecular cyclization of the critical intermediate, 2-amino-6-methoxythiophenol . The quality of this intermediate and the choice of cyclizing agent are the most significant factors influencing the final yield.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Target Synthesis A 4-Methoxyaniline (p-Anisidine) B Thiocyanation & Cyclization (e.g., KSCN, Br2) A->B C 2-Amino-6-methoxybenzothiazole B->C D Hydrolysis (e.g., KOH) C->D E 2-Amino-6-methoxythiophenol (Key Intermediate) D->E G Intramolecular Cyclization E->G F Cyclizing Agent (e.g., Urea, Xanthate) F->G H This compound (Crude Product) G->H I Purification (Recrystallization) H->I J Final Pure Product I->J

Caption: General two-stage workflow for the synthesis of this compound.

The final cyclization step involves the reaction of the amino and thiol groups of the intermediate with a one-carbon electrophile to form the cyclic thiocarbamate structure. Understanding the stability of the aminothiophenol intermediate and preventing side reactions are paramount to achieving a high yield.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem Area: Low Yield & Purity of the 2-Amino-6-methoxythiophenol Intermediate

Q1: The yield of my 2-amino-6-methoxythiophenol intermediate is low, and the product is a discolored solid, not the expected off-white powder. What is happening?

A1: This is a classic and frequent problem caused by the oxidation of the aminothiophenol. The thiol moiety (-SH) is highly susceptible to oxidation, especially when exposed to air (oxygen), leading to the formation of a disulfide-linked dimer (2,2'-diamino-5,5'-dimethoxydiphenyl disulfide).[1] This dimer is a common, often dark-colored, impurity that is difficult to convert to the desired product in the subsequent step, thereby reducing the effective yield.

Causality & Expert Advice:

  • Atmosphere is Critical: 2-aminothiophenols are notoriously unstable in the presence of oxygen.[1] The workup of the hydrolysis step (neutralization to precipitate the aminothiophenol) should be performed under an inert atmosphere (Nitrogen or Argon) if possible.

  • Immediate Use: The isolated 2-amino-6-methoxythiophenol should be used immediately in the next step. Storage, even under inert gas, can lead to degradation.

  • Degassing Solvents: All solvents used during the workup and for the subsequent cyclization reaction should be thoroughly degassed to remove dissolved oxygen.

  • Verification: Before proceeding, you can check for the presence of the disulfide impurity by TLC or Mass Spectrometry. The dimer will have a molecular weight approximately double that of the monomer minus two hydrogen atoms.

Problem Area: Inefficient Cyclization and Low Final Yield

Q2: My cyclization reaction is not going to completion, and I have a significant amount of starting material or unidentified byproducts in my crude product. How can I improve the conversion?

A2: Incomplete cyclization is often a result of suboptimal reaction conditions or an inappropriate choice of cyclizing agent for your setup. The key is to ensure the efficient formation of the cyclic thiocarbamate.

Causality & Expert Advice:

  • Choice of Cyclizing Agent: The reactivity of the C1 electrophile is crucial.

    • Urea: This is a green and safe option but often requires high temperatures (e.g., molten urea at >135°C or in a high-boiling solvent like DMF or DMSO), which can lead to thermal degradation if not controlled properly.[2] The reaction proceeds via elimination of ammonia.

    • Potassium Ethyl Xanthogenate: This reagent provides a milder alternative. The reaction typically proceeds in a polar solvent like ethanol or DMF at reflux. It is an effective method for forming the thiocarbamate ring.

    • Phosgene Equivalents (e.g., Triphosgene, CDI): These are highly reactive and efficient but are also highly toxic and moisture-sensitive, requiring stringent safety protocols and anhydrous conditions.

  • Reaction Temperature & Time: Ensure you are using the appropriate temperature for your chosen reagent. For urea-based methods, insufficient temperature is a common reason for low conversion. Monitor the reaction by TLC until the starting aminothiophenol spot has been completely consumed.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often effective but can complicate product isolation. Ethanol is a good choice for xanthate-based methods.

G cluster_solutions start Low Yield in Cyclization Step check_tlc Check TLC: Is starting material (aminothiophenol) present? start->check_tlc side_products Check TLC/LCMS: Are there significant byproducts? check_tlc->side_products No increase_time Increase Reaction Time or Temperature check_tlc->increase_time Yes optimize_workup Optimize Workup/ Purification to Minimize Loss side_products->optimize_workup No check_purity Re-evaluate Purity of Starting Material (Check for disulfide) side_products->check_purity Yes change_reagent Consider a More Reactive Cyclizing Agent (e.g., Xanthate) increase_time->change_reagent

Caption: Troubleshooting flowchart for low yield during the cyclization step.

Problem Area: Product Purification

Q3: My final product is difficult to purify. What is the best method?

A3: this compound is a solid with moderate polarity. Recrystallization is the most effective method for purification on a lab scale.

Causality & Expert Advice:

  • Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common impurities should either be insoluble or highly soluble at room temperature.

  • Acid-Base Wash: Before recrystallization, performing a workup with a mild acid wash (e.g., dilute HCl) can remove any unreacted basic starting materials, followed by a wash with a mild base (e.g., NaHCO₃ solution) to remove acidic byproducts.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography using silica gel is a viable alternative. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended.

Purification MethodRecommended Solvents / ConditionsNotes
Recrystallization Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtureEthanol is often a good first choice. If the product is too soluble, adding a non-polar co-solvent like hexane can induce crystallization.[3]
Column Chromatography Silica Gel, eluting with Hexane/Ethyl Acetate (e.g., 4:1 to 1:1 gradient)Useful for removing impurities with similar polarity. Monitor fractions by TLC.

Section 3: Frequently Asked Questions (FAQs)

Q4: Which cyclizing agent generally gives the highest yield?

A4: While reaction conditions play a major role, a comparison of common cyclizing agents shows a trade-off between reactivity, safety, and yield.

Cyclizing AgentTypical ConditionsProsCons
Urea 130-180 °C, neat or in DMF/DMSOInexpensive, safe, environmentally friendly.[2]High temperatures required, potential for thermal degradation.
Potassium Ethyl Xanthate Reflux in EthanolMilder conditions, good yields.Byproducts (e.g., ethanol, COS) are volatile and easily removed.
Triphosgene 0 °C to RT, in THF/DCM with a base (e.g., Et₃N)Highly reactive, very high yields, low temperatures.Extremely toxic (releases phosgene), requires anhydrous conditions.
1,1'-Carbonyldiimidazole (CDI) RT to reflux in THF/DCMSafer than phosgene, good yields.More expensive, moisture sensitive.

For a balance of yield, safety, and operational simplicity in a standard laboratory setting, Potassium Ethyl Xanthogenate is often the recommended choice.

Q5: How critical is the purity of the starting 4-methoxyaniline?

A5: It is very important. Impurities in the initial starting material will be carried through the synthesis, potentially leading to side reactions during the thiocyanation step and complicating the purification of the 2-amino-6-methoxybenzothiazole intermediate.[4][5] Using high-purity (>98%) 4-methoxyaniline is strongly advised.

Q6: Can I monitor the reaction progress using UV-Vis spectroscopy?

A6: While TLC is the most common method, UV-Vis can be used. The formation of the benzothiazolone ring system results in a distinct chromophore that absorbs at a different wavelength than the starting aminothiophenol. You would need to first measure the UV-Vis spectra of the pure starting material and product in your reaction solvent to identify suitable analytical wavelengths for monitoring the disappearance of the reactant and the appearance of the product.

Section 4: Detailed Experimental Protocols

Protocol A: Synthesis via Potassium Ethyl Xanthogenate

This protocol is adapted from general procedures for the synthesis of 2-mercaptobenzothiazoles followed by conversion, representing a reliable method.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly prepared 2-amino-6-methoxythiophenol (1.0 eq).

  • Reagent Addition: Add ethanol (degassed, 10-15 mL per gram of aminothiophenol) followed by potassium ethyl xanthogenate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) for the disappearance of the starting material, which typically takes 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue. The product may precipitate. If not, acidify the mixture carefully with dilute acetic acid to a pH of ~6.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry. Recrystallize the solid from hot ethanol to yield pure this compound as a white or off-white solid.

Protocol B: Synthesis via Urea

This protocol is based on the high-temperature condensation method.[2]

  • Setup: In a round-bottom flask, combine freshly prepared 2-amino-6-methoxythiophenol (1.0 eq) and urea (2.0-3.0 eq).

  • Reaction: Heat the mixture using an oil bath to 140-160°C. The mixture will melt and bubble as ammonia is evolved. Maintain this temperature under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture until it solidifies.

  • Isolation: Add water to the solid mass and break it up. Heat the suspension to boiling to dissolve any remaining urea and other water-soluble impurities.

  • Purification: Cool the mixture in an ice bath. Collect the crude product by filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol or isopropanol for further purification.

References

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 733. [Link]

  • Sethiya, A., et al. (2022). Current Advances in the synthetic strategies of 2-arylbenzothiazole. ResearchGate. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2296. [Link]

  • Guzmán, F., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6061. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for the synthesis of O-thiocarbamates. [Link]

  • National Institutes of Health (NIH). (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 28(19), 6788. [Link]

  • University of Helsinki (Helda). (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]

  • MDPI. (2024). Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. [Link]

  • PrepChem. (n.d.). Synthesis of 6-methoxy-2-amino-benzothiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 8(1), 01-02. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

  • National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]

  • ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. [Link]

  • PubMed. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Organic Letters, 16(3), 764-7. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3249. [Link]

  • NVEO. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. [Link]

  • Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • PubMed. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry, an Asian Journal, 11(12), 1770-4. [Link]

  • Subbarao, J. V., et al. (2023). Isolation and characterization of the hydrophilic BNI compound, 6-methoxy-2(3H)-benzoxazolone (MBOA), from maize roots. Plant and Soil, 485, 45-58. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). This compound. [Link]

Sources

Technical Support Center: Purification of Crude 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methoxy-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my crude this compound sample?

A1: The profile of impurities is intrinsically linked to the synthetic pathway employed. A common route involves the reaction of p-anisidine (4-methoxyaniline) with potassium thiocyanate and bromine in acetic acid.[1][2] Based on this and similar syntheses, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • p-Anisidine: A primary aromatic amine that can persist if the reaction does not go to completion.

    • Potassium Thiocyanate: An inorganic salt that is typically removed during aqueous work-up, but may remain in trace amounts.

  • Reaction Intermediates & Side Products:

    • N-(4-methoxyphenyl)thiourea: An intermediate formed from the reaction of p-anisidine and thiocyanate.

    • Di-substituted Products: Over-bromination or other side reactions can lead to undesired benzothiazole analogues.

    • Oxidation Products: Exposure to air and light during synthesis or work-up can generate colored impurities.

    • Polymeric Materials: Complex, high-molecular-weight byproducts can form under certain reaction conditions, often appearing as amorphous, insoluble solids.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: What is the most effective initial purification strategy for crude this compound on a multi-gram scale?

A2: For typical laboratory-scale purifications (1-20 grams), recrystallization is the most efficient and economical first-line method. This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. It is excellent for removing the bulk of unreacted starting materials and many side products.[3]

For instances where recrystallization fails to achieve the desired purity, or for separating compounds with very similar solubility profiles, column chromatography over silica gel is the preferred secondary method.[3][4][5]

A general workflow for purification is outlined below.

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Primary Method Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography (Silica Gel) Purity_Check1->Chromatography Purity Not OK Purity_Check2 Purity Assessment (TLC, HPLC, NMR) Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Recrystallization_Troubleshooting Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form on Cooling? OilingOut->NoCrystals No Sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool more slowly. OilingOut->Sol1 Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol2 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Add an anti-solvent (e.g., water). NoCrystals->Sol2 Yes Sol3 Solution: 1. Ensure solution is fully cooled in ice bath. 2. Reduce amount of solvent used initially. 3. Evaporate some solvent and re-cool. LowYield->Sol3 Yes

Caption: Troubleshooting flowchart for common recrystallization problems. [3][6]

  • Colored Crystals: If the final product is colored, this indicates persistent impurities. Before cooling, add a small amount (spatula tip) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. [6]

Q6: When is column chromatography necessary, and what conditions are recommended?

A6: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively.

  • Impurities have very similar solubility profiles to the product.

  • A very high degree of purity (>99.5%) is required for applications like pharmaceutical development.

This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase. [3]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard, cost-effective, and provides good resolution for moderately polar compounds like this compound.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. This allows non-polar impurities to elute first, followed by the product. [4][5]

| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to analyze the fractions collected from the column to identify which ones contain the pure product. [5]|

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase, collecting fractions continuously. Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:EtOAc) to elute the compounds from the column.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots (e.g., under UV light).

  • Combine and Evaporate: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Q7: How do I definitively assess the purity of my final product?

A7: A combination of methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. A pure compound should ideally show a single spot. [5][7]* Melting Point Analysis: Pure crystalline solids have a sharp, defined melting point. Compare your experimental value to the literature value of 163-164 °C . [8]A broad or depressed melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique. For benzothiazole derivatives, a reverse-phase C18 column is often used. Purity is calculated by the area percentage of the main product peak. [7][9]* Spectroscopic Methods (NMR, IR, MS): These methods confirm the identity and structural integrity of the compound. ¹H NMR and ¹³C NMR are particularly powerful for detecting minor impurities that may not be visible by other methods. [1][5][10] By employing these techniques, you can confidently purify and characterize this compound for your research and development needs.

References
  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column.
  • Saeed, A., et al. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. National Center for Biotechnology Information.
  • Maloney, P. R., et al. (n.d.). United States Patent. Google Patents.
  • (n.d.). Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation. Google Patents.
  • (2023). Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties.
  • (n.d.). Benzothiazole derivatives. European Patent Office - EP 0735029 A1.
  • (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica.
  • Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences.
  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 6-Methoxyflavonol.
  • (n.d.). Process for the preparation of benzothiazoles. Google Patents.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • ChemBK. (n.d.). This compound.
  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.

Sources

Optimizing reaction conditions for the synthesis of substituted benzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend precise technical knowledge with practical, field-tested insights to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of substituted benzothiazoles, offering potential causes and actionable solutions.

Problem 1: Low to No Product Yield

A diminished or nonexistent yield is a frequent challenge in organic synthesis. The following table outlines potential causes and their corresponding solutions.[1]

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-aminothiophenol is particularly susceptible to oxidation; it is advisable to use a freshly opened bottle or purify it before use.[1]
Inefficient Catalyst The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or molecular iodine can be effective.[1] For reactions involving aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts have been reported to yield good results.[1][2][3] It is recommended to screen different catalysts to determine the optimal choice for your specific substrates.[1]
Suboptimal Reaction Temperature Reaction temperature can significantly influence the yield. While some reactions proceed efficiently at room temperature, others may require heating.[1] If you observe a low yield at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at elevated temperatures, lowering the temperature could improve the outcome.[1]
Incorrect Solvent The solvent can play a crucial role in the reaction's success. For instance, in some methodologies, a mixture of chlorobenzene and DMSO has been identified as the optimal solvent system for achieving high yields.[2][3] Experimenting with different solvents or solvent mixtures may be necessary to find the ideal conditions for your specific reaction.
Problem 2: Formation of Significant Impurities or Byproducts

The presence of byproducts can complicate purification and decrease the overall yield of the desired benzothiazole derivative.[1]

  • Oxidation of 2-aminothiophenol : The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[1] To minimize this, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Over-oxidation of the Intermediate : In reactions that utilize an oxidant, it is crucial to control the stoichiometry of the oxidizing agent to prevent the over-oxidation of the desired product.[1]

  • Self-condensation of Starting Materials : Under certain reaction conditions, the aldehyde or other carbonyl-containing starting materials may undergo self-condensation.[1] Adjusting the reaction temperature or the rate of addition of reagents can often mitigate this issue.

G cluster_start Start: Low Yield cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome Start Low or No Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst Efficiency Start->CheckCatalyst CheckTemp Assess Reaction Temperature Start->CheckTemp CheckSolvent Verify Solvent System Start->CheckSolvent Purify Purify/Use Fresh Reagents CheckPurity->Purify ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp TestSolvents Test Alternative Solvents CheckSolvent->TestSolvents ImprovedYield Improved Yield Purify->ImprovedYield ScreenCatalysts->ImprovedYield OptimizeTemp->ImprovedYield TestSolvents->ImprovedYield

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted benzothiazoles?

The most widely used method is the condensation reaction of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group.[3] This includes reactions with aldehydes, carboxylic acids, esters, or acyl chlorides.[4]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization is typically achieved using UV light or iodine vapor.[1]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic protocols increasingly focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[1][3]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

Yes, 2-aminothiophenol is readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[1] As a thiol, it also has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[1]

Q5: How does the nature of the substituent on the aromatic aldehyde affect the reaction yield?

The electronic nature of the substituent on the aromatic aldehyde can influence the reaction yield. Some studies have shown that aldehydes with electron-withdrawing groups (EWG) can lead to higher yields compared to those with electron-donating groups (EDG).[2] However, other methods have been developed where the yield is largely independent of the nature of the substituent.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzothiazoles from Aldehydes

This protocol provides a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup : In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[1]

  • Catalyst Addition : Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.[1]

  • Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the reaction progress by TLC.[1]

  • Work-up : After cooling to room temperature, quench the reaction mixture by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize any acid catalyst.[1]

  • Purification : Collect the precipitated product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[1]

G

References

Sources

Stability testing of 6-Methoxy-2(3H)-benzothiazolone under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 6-Methoxy-2(3H)-benzothiazolone

Welcome to the technical support guide for the stability testing of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and robust protocols for assessing the stability of this molecule under various stress conditions. Our goal is to explain the causality behind experimental choices, ensuring your methodologies are self-validating and grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the stability testing of this compound.

Q1: We are observing significant degradation of our this compound sample in our preliminary alkaline hydrolysis study (pH 10), but it seems relatively stable at acidic pH. Why is there such a difference?

A1: This is an expected behavior due to the chemical structure of the molecule. This compound contains a thiazolone ring, which includes an amide (or lactam) functional group. This amide bond is susceptible to hydrolysis. Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This base-catalyzed hydrolysis is typically much faster and more efficient than acid-catalyzed hydrolysis for this class of compounds.

While the methoxy group on the benzene ring is an electron-donating group, which can slightly influence the reactivity, the primary site of degradation under these conditions is the amide bond within the heterocyclic ring. In contrast, under acidic conditions, the protonation of the carbonyl oxygen is required to make the carbonyl carbon more electrophilic for attack by a weak nucleophile like water. This process is often slower for this molecule. Some benzothiazole derivatives are known to be relatively stable in acidic to neutral pH ranges.[1]

Q2: What are the likely degradation products I should expect to see under different stress conditions?

A2: The degradation pathway can be complex, but based on the structure and known reactions of related compounds, we can predict the primary degradants:

  • Alkaline/Acidic Hydrolysis: The primary degradation product will likely result from the hydrolysis of the amide bond, leading to the opening of the thiazolone ring. This would form a substituted 2-aminophenyl disulfide or related species after subsequent reactions.

  • Oxidative Stress (e.g., H₂O₂): Oxidation may target the sulfur atom, potentially forming sulfoxides or sulfones. Additionally, the electron-rich benzene ring, activated by the methoxy group, could be susceptible to hydroxylation.

  • Thermal Stress: High temperatures can accelerate hydrolysis and may also cause other unpredictable fragmentation patterns.

  • Photolytic Stress: Exposure to UV light can induce photo-degradation, potentially through radical mechanisms leading to a variety of minor degradants.

It's important to note that degradation pathways for benzothiazoles can converge, for instance, towards hydroxylated intermediates.[2][3][4] A comprehensive analysis requires a stability-indicating analytical method to separate the parent compound from all potential degradants.

Q3: My chromatogram after a forced degradation study shows the main peak decreasing, but I don't see a corresponding increase in any single degradation peak. Why is my mass balance off?

A3: This is a common issue in forced degradation studies and can point to several possibilities:

  • Multiple Minor Degradants: The parent molecule may be degrading into numerous smaller products, each with a low concentration, making them difficult to detect above the baseline noise.

  • Poor Chromophoric Properties: Some degradation products may lack a strong UV chromophore at the detection wavelength used for the parent compound. A photodiode array (PDA) detector is invaluable here, as it allows you to examine the entire UV spectrum for each peak and identify degradants that absorb at different wavelengths.

  • Non-Eluting Degradants: Highly polar degradants may be irreversibly adsorbed onto the column, or they may be eluting in the solvent front, masked by excipients or solvent effects.

  • Formation of Volatile Degradants: If a degradation pathway leads to a volatile product, it will not be detected by HPLC.

  • Precipitation: A degradant could be insoluble in the sample solvent and may have precipitated out of the solution before injection.

Troubleshooting Steps:

  • Use a PDA detector and analyze the spectra of all small peaks.

  • Modify the gradient to include a higher aqueous content at the beginning to retain and separate highly polar compounds.

  • Develop a secondary analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the masses of potential degradation products, which can help in their structural elucidation.[5][6]

Q4: What are the recommended starting conditions for a stability-indicating HPLC method for this compound?

A4: A robust, stability-indicating method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities. For this compound, a reversed-phase HPLC method is most suitable.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 95% B) over 20-30 minutes. This will ensure the elution of both polar degradants and the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a PDA detector and monitor at the λmax of this compound, while also acquiring data across a wider range (e.g., 200-400 nm) to detect potential degradants.

  • Column Temperature: 30 °C to ensure reproducibility.

These conditions are based on standard practices for analyzing benzothiazole derivatives and similar heterocyclic compounds.[7]

Experimental Protocols and Data

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8] The goal is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and quantifying the degradants.[9]

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25 °C) and withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 60 °C for 24 hours, taking samples at the same time points as the acid hydrolysis study.

Protocol 2: Forced Degradation Study (Thermal Stress)
  • Solid State: Place a thin layer of the solid this compound powder in a vial. Expose it to a dry heat of 80 °C. Sample at time points like 1, 3, and 7 days. Prepare solutions for analysis at each time point.

  • Solution State: Use the sample prepared for neutral hydrolysis (Protocol 1, Step 4) and analyze the results from the 60 °C incubation.

Data Summary: Hypothetical Stability of this compound

The following table summarizes expected outcomes from the forced degradation studies.

Stress ConditionParametersTime% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hrs5 - 10%Ring-opened product
Base Hydrolysis 0.1 M NaOH4 hrs15 - 25%Ring-opened product
Neutral Hydrolysis Water24 hrs< 2%Minimal degradation
Thermal (Solid) 80 °C Dry Heat7 days< 3%Minimal degradation
Thermal (Solution) 60 °C Water24 hrs3 - 7%Ring-opened product
Oxidative 3% H₂O₂6 hrs10 - 15%Sulfoxide, Hydroxylated species

Visualizations: Workflows and Pathways

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M HCl, 60°C) Stock->Acid Base Basic Stress (0.1M NaOH, 25°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, 25°C) Stock->Oxidative Thermal Thermal Stress (Solid & Solution, 80°C/60°C) Stock->Thermal Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC Data Data Processing (% Assay, Mass Balance) HPLC->Data G Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., 2-amino-5-methoxyphenyl disulfide derivative) Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1  Oxidation (H₂O₂) Oxidation_Product2 Hydroxylated Derivative Parent->Oxidation_Product2  Oxidation / Photolysis

Caption: Potential degradation pathways under stress conditions.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ResearchGate. (2011, August). Effect of pH on fluorescence intensity ratio of benzothiazole derivatives. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

  • Indian Academy of Sciences. (2003, October 11). Mesogenic benzothiazole derivatives with methoxy substituents. [Link]

  • ResearchGate. (n.d.). Mesogenic benzothiazole derivatives with methoxy substituents. [Link]

  • PubMed. (2004). Degradation studies on benzoxazinoids. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • ResearchGate. (n.d.). Initial transformations in benzothiazole biodegradation by R. erythropolis BTSO 3 1, as derived from the experimental results. [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process. [Link]

  • MDPI. (n.d.). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. [Link]

  • lookchem. (n.d.). Cas 40925-65-3, this compound. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • ResearchGate. (n.d.). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-2(3H)-benzothiazolone (CAS: 40925-65-3). This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our goal is to provide practical, field-proven insights into the common challenges encountered, offering robust solutions grounded in chemical principles to ensure a safe, efficient, and scalable process.

Overview of a Common Synthetic Route

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available p-anisidine (4-methoxyaniline). A common and industrially relevant approach involves the formation of a 2-aminothiophenol intermediate, followed by cyclization with a carbonylating agent. This guide will focus on a pathway utilizing the Herz reaction for the formation of the key aminothiophenol intermediate, a method known for its efficiency but also for its scale-up complexities.

Synthesis_Workflow p_anisidine p-Anisidine (4-Methoxyaniline) herz_salt Herz Salt Intermediate (6-Methoxy-1,2,3-benzodithiazolium chloride) p_anisidine->herz_salt 1. Disulfur Dichloride (S₂Cl₂) (Herz Reaction) aminothiophenol 2-Amino-5-methoxythiophenol herz_salt->aminothiophenol 2. Reductive Hydrolysis (e.g., Na₂S₂O₄ or NaHS) final_product This compound aminothiophenol->final_product 3. Carbonylation/Cyclization (e.g., Triphosgene, CDI)

Technical Support Center: Refining Purification Techniques for Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the purification of benzothiazole analogs. This guide is structured to provide actionable solutions and foundational knowledge to researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of benzothiazole derivatives.

Q1: What is the first step I should take to monitor the progress of my benzothiazole synthesis and assess purity?

A1: Thin-Layer Chromatography (TLC) is the most effective initial technique to monitor your reaction's progress.[1][2][3] By co-spotting your reaction mixture with your starting materials, you can visually track the consumption of reactants and the formation of your desired benzothiazole analog. Visualization under UV light is typically sufficient, but staining with iodine vapor can also be effective.[1] A well-run TLC will also give you a preliminary indication of the number of impurities present and help in developing a suitable solvent system for column chromatography.[4]

Q2: My benzothiazole analog is a solid. Should I prioritize recrystallization or column chromatography for purification?

A2: For solid compounds, recrystallization is often a highly effective and scalable purification method.[4] The ideal recrystallization solvent is one where your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution upon cooling.[1][5] Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, and benzene.[4] However, if you have multiple impurities with similar solubility profiles to your product, column chromatography will be necessary for effective separation.[6]

Q3: I'm observing a persistent impurity with a similar polarity to my product on the TLC plate. What are my options?

A3: When impurities have similar polarities to your product, separation by standard column chromatography can be challenging.[1] Consider the following strategies:

  • Optimize your solvent system: Experiment with different solvent mixtures to maximize the separation (ΔRf) between your product and the impurity.

  • Alternative chromatography techniques: Consider preparative TLC or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for more challenging separations.[1][7]

  • Recrystallization: If your product is a solid, meticulous recrystallization with a carefully selected solvent system may effectively remove the impurity.[1]

Q4: My purified benzothiazole analog is an oil. How can I best purify it?

A4: Purifying oily products can be challenging. Column chromatography is the primary method. If that proves difficult, consider converting the oily product into a solid derivative (e.g., a salt) that can be purified by recrystallization.[1] After purification, the original oily product can be regenerated.

Q5: Are there any "green" or more environmentally friendly purification techniques for benzothiazole analogs?

A5: Green chemistry principles are increasingly important in synthesis and purification.[8][9] For purification, this can involve:

  • Solvent selection: Opting for greener solvents in chromatography and recrystallization.

  • Mechanochemical synthesis: Some modern synthetic protocols can yield products that require minimal purification.[10][11]

  • Supercritical fluid chromatography (SFC): This technique uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of benzothiazole analogs.

Troubleshooting Guide 1: Column Chromatography Issues

Column chromatography is a cornerstone of purification, but it's not without its challenges.

Problem 1: My compound is streaking or the bands are elongated on the column.

  • Potential Cause: The sample may be overloaded on the column.

  • Solution: Reduce the amount of crude material loaded onto the column. Ensure the sample is dissolved in a minimal amount of the mobile phase before loading. For compounds that are basic, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can improve peak shape.[12] For acidic compounds, adding acetic or formic acid (0.1–2.0%) can be beneficial.[12]

  • Potential Cause: The compound has poor solubility in the chosen mobile phase.

  • Solution: Adjust the solvent system to ensure your compound is sufficiently soluble. A small amount of a more polar solvent in your loading solution can help, but be cautious not to make it too strong, as this can lead to band broadening.

Problem 2: My compound appears to be decomposing on the silica gel column.

  • Potential Cause: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[1]

  • Solution:

    • Confirm instability: Run a 2D TLC to confirm if your compound is degrading on silica.[13][14]

    • Use a different stationary phase: Consider using neutral or basic alumina for your column chromatography.[1] Florisil is another alternative for less challenging separations.[13]

    • Deactivate the silica gel: You can reduce the acidity of silica gel by pre-treating it with a base like triethylamine.[13]

Problem 3: I can't separate my product from a non-polar impurity.

  • Potential Cause: The non-polar impurity is eluting with the solvent front.

  • Solution: Switch to reverse-phase chromatography. In reverse-phase, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[15] This will cause the non-polar impurity to be retained more strongly on the column, allowing your more polar product to elute first.

Data Presentation: Common Solvent Systems for Benzothiazole Purification
Purification TechniqueStationary PhaseCommon Mobile Phase (Eluent) SystemsNotes
Normal-Phase Column Chromatography Silica GelHexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/MethanolThe ratio of the solvents is adjusted based on the polarity of the specific benzothiazole analog, as determined by TLC.[4]
Reverse-Phase HPLC C18Acetonitrile/Water, Methanol/WaterOften used for final purification of small quantities or for analyzing purity. A small amount of acid (e.g., formic acid or phosphoric acid) may be added to the mobile phase.[7][16]
Recrystallization N/AEthanol, Methanol, Benzene, Ethanol/Water mixturesThe choice of solvent is critical and should be determined experimentally on a small scale.[4][17]
Troubleshooting Guide 2: Recrystallization Challenges

Recrystallization is a powerful technique, but finding the right conditions is key.

Problem 1: No crystals form upon cooling.

  • Potential Cause: The solution is not supersaturated. You may have used too much solvent.

  • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][18]

  • Potential Cause: The cooling process is too rapid.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[5]

  • Potential Cause: Nucleation has not been initiated.

  • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Problem 2: The product "oils out" instead of crystallizing.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution: Choose a solvent with a lower boiling point.

  • Potential Cause: The solution is too concentrated, or there are significant impurities present.

  • Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. If impurities are the issue, a preliminary purification step like column chromatography may be necessary.

Problem 3: The recovered crystals are not pure.

  • Potential Cause: The crystals crashed out of solution too quickly, trapping impurities.

  • Solution: Repeat the recrystallization process, ensuring slow cooling to allow for selective crystallization.

  • Potential Cause: The crystals were not washed properly after filtration.

  • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[18]

Section 3: Experimental Protocols & Visualizations

Experimental Protocol: General Procedure for Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]

Mandatory Visualization: General Purification Workflow

This diagram illustrates a typical workflow for the purification of benzothiazole derivatives.

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_steps Final Steps Crude_Product Crude Benzothiazole Analog TLC_Analysis TLC Analysis (Assess Purity & Impurities) Crude_Product->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Acid_Base_Extraction Acid-Base Extraction (If applicable) TLC_Analysis->Acid_Base_Extraction Acidic/Basic Impurities? Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Column_Chromatography Pure_Product Pure Benzothiazole Analog Purity_Check->Pure_Product

Caption: General purification workflow for benzothiazole analogs.

Mandatory Visualization: Troubleshooting Column Chromatography

This decision tree provides a logical approach to troubleshooting common issues in column chromatography.

TroubleshootingColumnChromatography cluster_streaking Troubleshooting Streaking cluster_decomposition Troubleshooting Decomposition cluster_separation Troubleshooting Poor Separation Start Problem with Column Chromatography Problem_Type What is the issue? Start->Problem_Type Streaking Streaking/ Elongated Bands Problem_Type->Streaking Peak Shape Decomposition Decomposition on Column Problem_Type->Decomposition Product Loss Poor_Separation Poor Separation Problem_Type->Poor_Separation Mixed Fractions Overloaded Overloaded Sample? Streaking->Overloaded Silica_Sensitivity Sensitive to Acidic Silica? Decomposition->Silica_Sensitivity Similar_Polarity Similar Polarity? Poor_Separation->Similar_Polarity Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Solubility Poor Solubility? Overloaded->Solubility No Adjust_Solvent Adjust Mobile Phase Solubility->Adjust_Solvent Yes Acid_Base Acidic/Basic Compound? Solubility->Acid_Base No Add_Modifier Add Acid/Base Modifier (e.g., TEA, Acetic Acid) Acid_Base->Add_Modifier Yes Change_Stationary_Phase Use Alumina or Deactivated Silica Silica_Sensitivity->Change_Stationary_Phase Yes Optimize_Mobile_Phase Optimize Mobile Phase (via TLC) Similar_Polarity->Optimize_Mobile_Phase No Reverse_Phase Consider Reverse-Phase Chromatography Similar_Polarity->Reverse_Phase Yes

Caption: Decision tree for troubleshooting column chromatography.

References

  • SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates.
  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • CDTL. (n.d.). Recrystallization.
  • Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • Benchchem. (n.d.). Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols.
  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Benchchem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.
  • PubMed. (2012). Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples.
  • Benchchem. (n.d.). Preventing side reactions during the synthesis of benzothiazole derivatives.
  • Chemistry Steps. (n.d.). Acid base extraction flow chart.
  • ResearchGate. (2016). STUDY OF THE RETENTION OF BENZOTRIAZOLES, BENZOTHIAZOLES AND BENZENESULFONAMIDES IN MIXED-MODE SOLID-PHASE EXTRACTION IN ENVIRON.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Egypt. J. Chem. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
  • Wikipedia. (n.d.). Benzothiazole.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles.
  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • PubMed. (2012). [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography].
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Der Pharma Chemica. (2017). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.
  • PubMed. (2014). Reverse-phase HPLC analysis and purification of small molecules.
  • PubMed. (2023). Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of fluorinated benzothiazoles.
  • MDPI. (2021). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
  • NIH. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • MDPI. (2020). Modern Strategies for Heterocycle Synthesis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACS Omega. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • PubMed. (2021). Recent advances in continuous flow synthesis of heterocycles.
  • Reddit. (2023). Why can't thin layer chromatography be used to purify compounds?.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and quality control, the data's integrity is paramount. An analytical method is not merely a procedure; it is a system designed to produce reliable and reproducible data. The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[4][5] This process is a regulatory requirement and a scientific necessity, ensuring that the measurements used to assess a drug's quality, safety, and efficacy are accurate and trustworthy.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for validating analytical procedures, which forms the bedrock of this guide.[1][6] Our objective is to compare two powerful, yet distinct, analytical techniques for 6-Methoxy-2(3H)-benzothiazolone, providing the rationale behind experimental choices to empower researchers in selecting and validating the optimal method for their specific needs.

Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is dictated by the analyte's physicochemical properties, the sample matrix, and the analytical objective (e.g., routine assay, trace impurity analysis). For this compound, both HPLC and GC-MS present viable, complementary approaches.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. It excels in separating and quantifying non-volatile or thermally sensitive compounds like this compound. Its robustness, precision, and straightforward operation make it ideal for routine quality control assays and content uniformity testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suited for volatile and thermally stable compounds. While this compound may require derivatization to improve volatility, GC-MS offers unparalleled specificity and sensitivity. The mass spectrometer acts as a highly selective detector, providing structural information and enabling the confident identification and quantification of trace-level impurities or degradants, which might be unresolved by UV detection in HPLC.[7][8]

The Validation Workflow: A Structured Approach

A successful validation study follows a pre-defined protocol. The interrelationship between different validation parameters is crucial; for instance, linearity studies often establish the working range, and precision and accuracy are evaluated within that range.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Documentation Dev Develop Initial Method (HPLC or GC-MS) Opt Optimize Parameters (e.g., Mobile Phase, Temp. Program) Dev->Opt SST_Dev System Suitability Testing (Pre-Validation Check) Opt->SST_Dev Specificity Specificity / Selectivity (incl. Forced Degradation) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Rationale: A reverse-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds like this compound. An acetonitrile/water mobile phase provides good separation efficiency, and UV detection is suitable as the benzothiazole moiety contains a strong chromophore.[9][10]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 80, 100, 120 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Rationale: GC-MS is selected for its high specificity and sensitivity. A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good general-purpose separation. Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching and identification.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent like dichloromethane.

    • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection. An internal standard should be added to all standards and samples to improve precision.

Comparative Validation Performance

The following tables summarize the validation parameters, their purpose, and typical performance data for the two techniques. Acceptance criteria are based on the ICH Q2(R1) guideline.[6]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6] Forced degradation studies are the cornerstone of demonstrating this for a stability-indicating method.[11][12]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve analyte in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve analyte in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidation: Treat analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose analyte solution to UV light (254 nm) for 24 hours. Analyze all stressed samples against a control. The goal is to achieve 5-20% degradation of the active ingredient.[13]

G cluster_0 Stress Conditions cluster_1 Generated Degradants Acid Acid Hydrolysis Analyte 6-Methoxy-2(3H)- benzothiazolone (Main Peak) Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Thermal->Analyte Photo Photolytic Photo->Analyte D1 Degradant 1 Analyte->D1 D2 Degradant 2 Analyte->D2 D3 Degradant 3 Analyte->D3 Method Stability-Indicating Analytical Method Analyte->Method Demonstrates Resolution D1->Method Demonstrates Resolution D2->Method Demonstrates Resolution D3->Method Demonstrates Resolution

Caption: Forced degradation demonstrates a method's specificity.

ParameterHPLC-UV PerformanceGC-MS PerformanceAcceptance Criteria
Specificity Main peak is resolved from all degradation peaks (Resolution > 2). Peak purity index > 0.995.Main peak shows a unique mass spectrum. Degradant peaks are chromatographically resolved and/or have different mass spectra.No interference at the analyte's retention time. Method is "stability-indicating."
Linearity, Range, Accuracy, and Precision

These parameters collectively ensure the method provides results that are directly proportional to the concentration of the analyte over a specified range, with high accuracy and low variability.

ParameterHPLC-UV PerformanceGC-MS PerformanceAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (Assay) 80 - 120 µg/mL (80-120% of test conc.)[6]0.5 - 15 µg/mLEstablished by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability≤ 0.5%≤ 1.5%RSD ≤ 2%
- Intermediate Precision≤ 0.8%≤ 2.0%RSD ≤ 2%
Sensitivity and Robustness

Sensitivity defines the lowest concentration of analyte the method can reliably detect and quantify, while robustness ensures the method remains unaffected by small, deliberate variations in parameters.

ParameterHPLC-UV PerformanceGC-MS PerformanceAcceptance Criteria
LOD (S/N > 3) 0.3 µg/mL0.03 µg/mLMethod is sufficiently sensitive for its purpose.
LOQ (S/N > 10) 1.0 µg/mL0.1 µg/mLAccuracy and precision are acceptable at this level.
Robustness No significant change in results with ±2% mobile phase organic content, ±5°C column temp, ±0.1 mL/min flow rate.No significant change in results with ±5°C in oven ramp rate, ±0.1 mL/min carrier gas flow.System suitability parameters are met. Results are not significantly impacted.

Conclusion and Expert Recommendations

This guide demonstrates that both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages. The validation process, rigorously guided by ICH Q2(R1), confirms their suitability for their intended purpose.

  • HPLC-UV stands out as the superior choice for routine quality control, content uniformity, and release testing assays . Its excellent precision, robustness, and ease of use make it highly efficient in a regulated environment for quantifying the main component.

  • GC-MS is the recommended technique for impurity profiling, identification of unknown degradants, and trace-level analysis . Its high sensitivity (lower LOD/LOQ) and the structural information provided by the mass spectrometer make it an indispensable tool for in-depth investigations and ensuring the comprehensive safety profile of a drug substance.

Ultimately, a comprehensive analytical strategy for this compound would leverage both techniques: HPLC-UV for routine quantitative analysis and GC-MS for specialized, in-depth characterization. This dual approach ensures the generation of high-quality, reliable, and defensible analytical data, underpinning the safety and efficacy of the final pharmaceutical product.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • SIELC Technologies. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • SIELC Technologies. Benzothiazole, 6-methoxy-2-methyl-. Available from: [Link]

  • International Journal of Applied Pharmaceutics. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Forced Degradation – A Review. Available from: [Link]

  • Pharmaguideline. ANALYTICAL METHOD VALIDATION IN PHARMA. Available from: [Link]

  • World Health Organization. Annex 6: WHO guidelines on the validation of bioanalytical methods. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

  • PubMed. Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography mass spectrometry. Available from: [Link]

  • PubMed. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry. Available from: [Link]

  • PubMed. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake. Available from: [Link]

  • ResearchGate. (PDF) Molecular Modeling and Spectroscopic Studies of Benzothiazole. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]

  • European Patent Office. Benzothiazole derivatives - EP 0735029 A1. Available from: [Link]

  • Semantic Scholar. Color Reactions of 3-Methyl-2-benzothiazolone Hydrazone with Phenol Derivatives. I. The Spectrophotometric Microdetermination of Catechol, Hydroquinone and Resorcinol. Available from: [Link]

Sources

Comparative Efficacy of 6-Methoxy-2(3H)-benzothiazolone: A Guide from Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of 6-Methoxy-2(3H)-benzothiazolone and its derivatives. As a member of the versatile benzothiazole family, this scaffold has garnered significant interest for its broad pharmacological potential, including neuroprotective, anti-inflammatory, and anticancer activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with relevant alternatives and the experimental data to support these findings.

Our narrative moves beyond a simple recitation of facts, delving into the causal relationships behind experimental designs and the translational challenges and opportunities in advancing from cell-based assays to whole-organism models.

The Benzothiazole Scaffold: A Platform for Diverse Bioactivity

The benzothiazole core, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry.[4] Its derivatives have shown efficacy against a range of serious diseases, including cancer, neurodegeneration, and epilepsy.[3][5] The specific substitutions on the benzothiazole ring are critical in defining the compound's biological activity. The 6-methoxy substitution, in particular, has been a focal point of research, contributing to potent and varied pharmacological profiles. This guide will dissect the efficacy of this specific substitution, comparing it to other analogs to elucidate structure-activity relationships (SAR).

In Vitro Efficacy: Characterizing Molecular and Cellular Effects

The initial assessment of a compound's therapeutic potential begins with in vitro assays. These controlled environments allow for the precise measurement of biological activity against specific cellular targets and pathways.

Antiproliferative and Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents.[2][6] Their efficacy is often linked to the modulation of inflammatory pathways and the induction of apoptosis.

  • Mechanism of Action : Studies on hepatocellular carcinoma (HepG2) cells have shown that substituted benzothiazoles can suppress cell migration and induce apoptosis.[2][7] This is achieved by inhibiting the NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory and survival proteins like COX-2 and iNOS.[7][8] The introduction of a hydroxy group on an adjacent aryl ring has been shown to significantly improve selectivity against tumor cells.[6]

  • Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

    • Cell Seeding : Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment : Treat the cells with serially diluted concentrations of this compound derivatives for 24 or 48 hours.

    • MTT Reagent Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[9]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. The 6-methoxybenzothiazole scaffold has shown promise in combating these processes.

  • Mechanism of Action : The anti-inflammatory effects are often linked to the inhibition of the NF-κB pathway, as mentioned previously.[7][8] Additionally, derivatives have been evaluated for their antioxidant potential through their ability to scavenge free radicals, as measured by DPPH and ABTS assays.[6] One study identified a 6-(5-Bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one derivative as having the most favorable antioxidant activity with an IC₅₀ of 32.55 μM in a DPPH assay.[10]

  • Enzyme Inhibition : A recent study explored a series of benzothiazoles as inhibitors of the oxidoreductase NQO2, a target for inflammation and cancer. The 6-methoxy substituted derivative in the 3',4',5'-trimethoxybenzothiazole series showed potent inhibition with an IC₅₀ value of 51 nM.[11]

Neuroprotective Activity

The benzothiazole scaffold is central to Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting its neuroprotective potential.[12][13] Research is ongoing to develop new derivatives for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[13][14][15]

  • Mechanism of Action : The neuroprotective effects of benzothiazoles are often attributed to multiple mechanisms, including antagonism of glutamate receptors, modulation of voltage-gated ion channels, and inhibition of monoamine oxidase B (MAO-B).[5][13] A series of 6-hydroxybenzothiazol-2-carboxamides were identified as highly potent and selective MAO-B inhibitors, with one derivative showing an IC₅₀ of 11 nM.[15][16] These compounds also demonstrated the ability to inhibit the aggregation of α-synuclein and tau proteins, key pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively.[15][16]

Summary of In Vitro Data
Compound Class/DerivativeAssay/TargetResult (IC₅₀)Reference
6-substituted-2-arylbenzothiazolesAntiproliferative (HeLa cells)Micro to submicromolar range[6]
2-substituted benzothiazolesAntiproliferative (HepG2 cells)29.63 - 59.17 µM[7][8]
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazoleNQO2 Enzyme Inhibition51 nM[11]
6-hydroxybenzothiazol-2-carboxamide (cyclohexylamide)MAO-B Inhibition11 nM[15][16]
6-hydroxybenzothiazol-2-carboxamide (phenethylamide)MAO-B Inhibition41 nM[15][16]
6-(5-Bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-oneDPPH radical scavenging32.55 µM[10]

Note: Data often pertains to derivatives of the core this compound structure.

In Vivo Efficacy: Performance in Preclinical Models

Translating promising in vitro results into in vivo efficacy is a critical hurdle in drug development. Animal models allow for the assessment of a compound's activity within a complex biological system, providing insights into its therapeutic potential and safety profile.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a significant need for new antiepileptic drugs with improved efficacy and fewer side effects.[4] Benzothiazole derivatives have demonstrated a strong anticonvulsant profile in various preclinical models.[3][4]

  • Mechanism of Action : The anticonvulsant properties of some benzothiazoles, like the Riluzole analogue PK 26124, are thought to stem from their ability to antagonize excitatory amino acid neurotransmission.[17] These compounds are effective against seizures induced by maximal electroshock (MES) and inhibitors of GABA synthesis, but not against seizures provoked by GABA antagonists, suggesting a mechanism distinct from benzodiazepines.[17]

  • Preclinical Models :

    • Maximal Electroshock (MES) Test : This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test : This model is sensitive to compounds that raise the seizure threshold and is used to identify agents effective against absence seizures.

  • Experimental Protocol: Maximal Electroshock (MES) Model in Mice

    • Animal Preparation : Use male Swiss mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses.

    • Induction of Seizure : At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observation : Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response indicates protection.

    • Data Analysis : Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.[18]

Neurotoxicity Assessment

A crucial aspect of in vivo testing is determining the compound's therapeutic window. Neurotoxicity is often assessed alongside efficacy studies.

  • Experimental Protocol: Rotorod Test

    • Training : Train mice to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

    • Testing : After administration of the test compound, place the mice on the rotorod at various time intervals.

    • Observation : Record the number of animals that fall off the rod within the time limit.

    • Data Analysis : Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.[18]

Summary of In Vivo Data

A study on 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[19][20]-oxazinane-2-thiones provided the following data, demonstrating the potent anticonvulsant activity of this class of compounds.

CompoundModelED₅₀ (mg/kg) at 0.5hTD₅₀ (mg/kg) at 0.5hProtective Index (PI = TD₅₀/ED₅₀)Reference
4j (6-dimethylamino)MES9.8542.84.35[18]
4j (6-dimethylamino)scPTZ12.042.83.57[18]
Phenytoin (Standard)MES8.545.05.29[18]

This data highlights that benzothiazole derivatives can achieve potency comparable to standard-of-care drugs like Phenytoin. The Protective Index (PI) is a critical measure of a drug's safety margin.

Bridging the Gap: From In Vitro Promise to In Vivo Reality

The transition from a controlled cellular environment to a complex living system is fraught with challenges. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Structure-Activity Relationship (SAR) : The nature of the substituent at the 6-position of the benzothiazole ring significantly impacts its biological activity. For example, increasing the lipophilicity by changing a methoxy group to a propoxy group can alter cell membrane permeability, protein binding, and metabolic stability.[9] Similarly, the presence of a trifluoromethoxy group at the 6-position is known to enhance biological activity in anticonvulsant studies.[5]

  • Causality in Experimental Design : When evaluating a series of analogs, it is crucial to keep the core scaffold constant while systematically varying the substituents. This allows for a clear understanding of how specific chemical modifications influence biological activity, both in terms of target engagement (in vitro) and overall physiological effect (in vivo). The choice of animal model is equally critical; the MES and scPTZ tests, for example, probe different seizure mechanisms and thus provide a more comprehensive profile of a compound's anticonvulsant potential.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the complex interactions of this compound, we can visualize its proposed mechanisms of action and the experimental workflows used to test them.

Diagram 1: Anti-inflammatory Signaling Pathway

This diagram illustrates the proposed inhibition of the NF-κB inflammatory pathway by benzothiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IkB-NFkB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NFkB NFkB NFkB_n NFkB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases IkB_NFkB->Degradation BTZ Benzothiazole Derivative BTZ->IKK Inhibits Gene Target Gene (COX-2, iNOS) NFkB_n->Gene Binds & Activates Transcription Inflammation Inflammation Gene->Inflammation Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: Proposed inhibition of the NF-κB pathway by benzothiazole derivatives.

Diagram 2: Experimental Workflow for Anticonvulsant Screening

This diagram outlines the logical flow from compound administration to efficacy and toxicity assessment in preclinical models.

G cluster_prep Preparation cluster_test Testing (0.5h & 4h post-admin) cluster_analysis Data Analysis Admin Administer Compound (i.p. to Mice) Efficacy Efficacy Models Admin->Efficacy Toxicity Neurotoxicity Model Admin->Toxicity MES MES Test Efficacy->MES scPTZ scPTZ Test Efficacy->scPTZ Rotorod Rotorod Test Toxicity->Rotorod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotorod->TD50 PI Determine Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a wide therapeutic potential. In vitro studies have established their efficacy as antiproliferative, anti-inflammatory, antioxidant, and neuroprotective agents through the modulation of key signaling pathways like NF-κB and the inhibition of enzymes such as NQO2 and MAO-B.

Crucially, this in vitro promise has been translated into significant in vivo activity, particularly in preclinical models of epilepsy, where derivatives have shown potency and safety margins comparable to established drugs. The key to unlocking the full potential of this scaffold lies in a continued, systematic exploration of its structure-activity relationships. Future work should focus on synthesizing and evaluating novel analogs to optimize both potency and pharmacokinetic profiles, ultimately identifying lead candidates for clinical development in oncology, neurodegeneration, and epilepsy.

References

  • Patil, V., Asrondkar, A., & Chowdhary, A. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar.
  • (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. PMC.
  • Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences.
  • (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents | Request PDF. ResearchGate.
  • (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.
  • (n.d.). A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives. Benchchem.
  • Benavides, J., et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed.
  • (n.d.). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate.
  • (n.d.). Synthesis, characterization and in vitro anti mycobacterial activity of some novel benzothiazole derivatives | World Journal of Biology Pharmacy and Health Sciences. WJBPHS.
  • Stana, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. MDPI.
  • (n.d.). novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. SDDN.
  • (2025). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate.
  • (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC - NIH.
  • (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central.
  • (2025). (PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review.
  • (2024). European Journal of Medicinal Chemistry. Uniba.
  • Gagoria, J., Verma, P. K., & Khatkar, A. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed.
  • Kale, A., et al. (2021). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. PubMed.
  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[19][20]-xazinane-2-thiones. PubMed. Retrieved from

  • (n.d.). Comparative study for the synthesis of new generation of 2(3H)-benzothiazolones as antioxidant agents. Der Pharma Chemica.
  • (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH.
  • (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. PubMed.
  • (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences.

Sources

Spectral data analysis for the confirmation of 6-Methoxy-2(3H)-benzothiazolone structure.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Confirmation of 6-Methoxy-2(3H)-benzothiazolone

In the landscape of pharmaceutical and medicinal chemistry, the unequivocal structural confirmation of synthesized compounds is a cornerstone of drug discovery and development.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for validating the molecular structure of this compound, a key heterocyclic scaffold.[3][4] By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The structural elucidation of a molecule like this compound relies on a multi-faceted analytical approach.[5] No single technique provides a complete picture; rather, the synergistic combination of methods like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for an unambiguous assignment.[2][5][6] This guide will dissect the contribution of each technique, offering a comparative perspective on their strengths in defining the specific architectural features of the target molecule.

The Analytical Workflow: A Self-Validating System

The confirmation of this compound's structure follows a logical and iterative workflow. Each step is designed to provide specific pieces of the structural puzzle, with later steps validating the hypotheses drawn from earlier ones. Adherence to Good Laboratory Practices (GLP) is paramount throughout this process to ensure data integrity and reliability.[7][8][9][10]

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Synthesize Synthesize Compound Purify Purify Compound (e.g., Crystallization, Chromatography) Synthesize->Purify MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purify->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Map C-H Framework & Connectivity IR->NMR UV UV-Vis Spectroscopy Analyze Electronic Transitions NMR->UV Integrate Integrate All Spectral Data UV->Integrate Compare Compare with Alternative Structures Integrate->Compare Confirm Confirm Structure of this compound Compare->Confirm

Caption: Workflow for the structural validation of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry serves as the initial and crucial checkpoint in structural elucidation.[5] Its primary role is to determine the molecular weight of the analyte, which in turn allows for the deduction of the molecular formula. For this compound (C₈H₇NO₂S), the expected monoisotopic mass is approximately 181.02 g/mol . High-resolution mass spectrometry (HRMS) is preferred as it provides highly accurate mass measurements, significantly narrowing down the possible elemental compositions.

Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally determined mass with the theoretical mass calculated from the proposed structure. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula. Furthermore, the fragmentation pattern serves as a secondary confirmation. The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, yielding specific fragment ions that must be consistent with the proposed structure.[11][12][13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M+H]⁺.

    • Calculate the exact mass and compare it to the theoretical mass of C₈H₇NO₂SH⁺.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Expected Data and Interpretation
  • Molecular Ion: A prominent peak at m/z 182.0270, corresponding to the [M+H]⁺ adduct of this compound.

  • Fragmentation Pattern: Key fragments would arise from the loss of the methoxy group (-OCH₃) or cleavage of the thiazolone ring. For instance, a fragment corresponding to the benzothiazole core could be observed.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[2][6][15] For this compound, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents on the fused ring system.

Trustworthiness: The self-validating aspect of NMR lies in the consistency across different NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC). The chemical shifts, coupling constants, and correlation signals must all align with the proposed structure and be inconsistent with other potential isomers. For example, the number of aromatic protons and their splitting patterns are highly diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing and Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns in the ¹H spectrum to deduce proton connectivity.

    • Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments.

Expected Data and Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • A singlet around 3.8 ppm, integrating to 3H, is characteristic of the methoxy (-OCH₃) protons.[16]

    • Three signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) will be indicative of the 1,2,4-trisubstitution pattern.

    • A broad singlet in the downfield region (around 11-12 ppm) corresponding to the N-H proton of the thiazolone ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • A signal around 55-60 ppm for the methoxy carbon.[16]

    • Signals in the aromatic region (approx. 105-160 ppm) for the carbons of the benzene ring.

    • A downfield signal (around 170-180 ppm) for the carbonyl carbon (C=O) of the thiazolone ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-H, C=O, C-O, and the aromatic ring.

Trustworthiness: The presence of characteristic absorption bands provides strong evidence for specific functional groups. The absence of certain bands can be equally informative in ruling out alternative structures. The "fingerprint region" (below 1500 cm⁻¹) is unique for every molecule and serves as a molecular fingerprint for comparison with known standards.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Expected Data and Interpretation
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the amide carbonyl.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18][19] The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system. For this compound, the benzothiazole ring system is the primary chromophore.

Trustworthiness: The λ_max values are sensitive to the extent of conjugation and the presence of auxochromes (substituents that modify the absorption). The observed spectrum should be consistent with the electronic structure of the proposed molecule. Comparison with structurally similar compounds can further validate the interpretation.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) with a known concentration (e.g., 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected Data and Interpretation
  • The UV-Vis spectrum of this compound is expected to show characteristic absorption bands for the benzothiazole system.[18][19] Typically, benzothiazoles exhibit multiple absorption bands in the UV region. The presence of the methoxy group, an electron-donating group, may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted benzothiazolone.

Comparative Summary of Spectroscopic Data

Spectroscopic TechniqueInformation Provided for this compoundKey Data PointsComparison with Alternatives
Mass Spectrometry (MS) Molecular weight and elemental composition.[M+H]⁺ at m/z 182.0270Distinguishes from isomers with different elemental compositions. Fragmentation pattern helps differentiate positional isomers.
¹H NMR Spectroscopy Number, environment, and connectivity of protons.Singlet at ~3.8 ppm (3H, -OCH₃), three aromatic protons with specific splitting, NH proton at ~11-12 ppm.Unambiguously determines the substitution pattern on the benzene ring, differentiating it from other methoxy isomers.
¹³C NMR Spectroscopy Number and types of carbon atoms.Signal at ~55-60 ppm (-OCH₃), aromatic carbons, and a C=O signal at ~170-180 ppm.Confirms the presence of all eight unique carbons and distinguishes from isomers with different carbon skeletons.
Infrared (IR) Spectroscopy Presence of key functional groups.N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).Confirms the presence of the amide and ether functionalities, ruling out structures lacking these groups.
UV-Vis Spectroscopy Electronic transitions of the conjugated system.Characteristic λ_max values for the substituted benzothiazole chromophore.The absorption spectrum can help differentiate from isomers with significantly different electronic systems.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While mass spectrometry provides the foundational molecular formula, it is the detailed correlational data from NMR spectroscopy that provides the definitive structural blueprint.[6][15] IR and UV-Vis spectroscopy offer crucial, complementary data that corroborate the presence of key functional groups and the overall electronic structure, respectively. This integrated and self-validating workflow ensures the highest level of confidence in the assigned structure, a critical requirement in the rigorous field of drug development.

G cluster_0 This compound Structure cluster_1 Spectroscopic Evidence struct This compound C=O N-H OCH3 Aromatic Ring MS MS m/z = 182.0270 [M+H]⁺ struct:f0->MS:f1 Molecular Weight NMR NMR ¹H: 3.8 ppm (s, 3H); Aromatic Hs; NH ¹³C: ~56 ppm; ~175 ppm (C=O) struct:f3->NMR:f1 ¹H & ¹³C Signals struct:f4->NMR:f1 Proton Signals & Coupling IR IR ~1690 cm⁻¹ (C=O) ~3300 cm⁻¹ (N-H) ~1250 cm⁻¹ (C-O) struct:f1->IR:f1 C=O Stretch struct:f2->IR:f2 N-H Stretch UV UV-Vis λ_max confirms conjugated system struct:f0->UV:f1 Chromophore

Caption: Correlation of structural features with spectroscopic data.

References

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
  • Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism.
  • MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP).
  • BenchChem. (2025). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Prajapati, A. K., & Bonde, N. L. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 115(5-6), 529-537.
  • ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents.
  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry.
  • University of Calgary. (n.d.). Interpretation of mass spectra.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of Sydney. (n.d.). Spectroscopy and Structure Determination.
  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15096-15105.
  • Royal Society of Chemistry. (2008). Good lab practice. Education in Chemistry.
  • LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.

Sources

Comparative analysis of the inhibitory effects of different methoxy-substituted benzothiazoles.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Effects of Methoxy-Substituted Benzothiazoles

Introduction: The Benzothiazole Scaffold and the Influence of Methoxy Substitution

The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This versatility stems from the scaffold's unique structural and electronic features, which allow for diverse interactions with a wide array of biological targets like enzymes and receptors.[2][7]

In the rational design of new therapeutic agents, the strategic modification of a lead scaffold is paramount. Methoxy (-OCH₃) substitution is a classic and highly effective tool in this process. The introduction of methoxy groups can profoundly influence a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. This, in turn, modulates its pharmacokinetic profile and its binding affinity for specific biological targets. This guide provides a comparative analysis of the inhibitory effects of various methoxy-substituted benzothiazoles, supported by experimental data and detailed methodologies, to aid researchers in the fields of chemistry and drug development.

Comparative Analysis of Inhibitory Activities

The inhibitory potential of methoxy-substituted benzothiazoles is highly dependent on the number and position of these groups, as well as the overall molecular architecture. Below, we compare their effects across several key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Methoxy-substituted benzothiazoles have emerged as potent anticancer agents that inhibit various targets crucial for tumor growth and proliferation.[1]

A. Tubulin Polymerization Inhibitors:

A prominent strategy in cancer chemotherapy is the disruption of microtubule dynamics. Certain benzothiazole derivatives incorporating a 3,4,5-trimethoxyphenyl moiety—a classic feature of colchicine site binders—have shown potent tubulin polymerization inhibitory activity. The methoxy groups on the phenyl ring are critical for high-potency inhibition.

  • Structure-Activity Relationship (SAR): Studies reveal that an electron-donating methoxy group on the 'A' ring (the benzothiazole-associated phenyl ring) enhances inhibitory effects against prostate cancer cells (22RV1) compared to electron-withdrawing groups.[5] For instance, compound 9h with a para-methoxy group showed a more potent IC₅₀ value than compounds with chloro-substituents.[5] The 3,4,5-trimethoxyphenyl group appears essential for maintaining excellent antitumor potency in a related series of compounds known as SMART (substituted methoxybenzoyl-aryl-thiazoles).

Table 1: Comparison of Methoxy-Substituted Benzothiazoles as Tubulin Inhibitors

Compound ID Substitution on 'A' Ring Target Cell Line IC₅₀ (μM) Reference
9g m-Methoxy 22RV1 7.37 [5]
9h p-Methoxy 22RV1 5.24 [5]
9b m-Chloro 22RV1 >12 [5]

| 9c | p-Chloro | 22RV1 | >12 |[5] |

B. Kinase Inhibitors (e.g., PI3K):

The PI3K/Akt/mTOR pathway is a critical signaling cascade often dysregulated in cancer. Novel 2-aminobenzothiazole derivatives have been investigated as inhibitors of this pathway.

  • SAR Insights: While direct inhibition of PI3Kγ was observed, studies on certain 2-aminobenzothiazole derivatives suggest that their potent anticancer effects may not solely arise from PI3Kγ suppression.[4][8] For example, compound OMS14 showed strong growth inhibition in breast (MCF-7) and lung (A549) cancer cell lines but only moderate direct inhibition of PI3Kγ.[4][8] Further investigation revealed it more potently inhibited the PIK3CD/PIK3R1 (p110δ/p85α) isoform, demonstrating the complexity of its mechanism.[4][8] The specific role of methoxy groups in this series was not the primary focus, but the broader benzothiazole scaffold proved effective.

Neuroprotective Activity: Modulating Enzymes in Neurological Disorders

Alzheimer's disease and other neurodegenerative disorders are multifactorial, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[9] Methoxy-substituted benzothiazoles have been successfully designed as inhibitors of key enzymes in this domain.

A. Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition:

Inhibiting MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) is a validated approach for treating neurodegenerative diseases.[9][10]

  • SAR Insights: The position of the methoxy group on the benzothiazole ring can significantly influence inhibitory activity and selectivity. In one study of benzothiazole-hydrazone derivatives, a methoxy group at the 5-position of the benzothiazole core was a common feature among potent and selective MAO-B inhibitors.[11] Compound 3e from this series, which also features a nitro-substituted thiophene ring, was the most active derivative against MAO-B, with an IC₅₀ value in the nanomolar range.[11] Another study showed that compounds with methoxy groups on an N-benzyl-N-phenylacetamide moiety attached to the benzothiazole core were more potent against MAO-B than MAO-A.[12]

Table 2: Comparison of Methoxy-Substituted Benzothiazoles as MAO-B Inhibitors

Compound ID Key Structural Features Target Enzyme IC₅₀ (μM) Reference
3e 5-Methoxybenzothiazole, nitro-thiophene hMAO-B 0.060 [11]
4h 5-Methoxybenzothiazole, 4-methoxybenzylamine moiety MAO-A 34.6% inh. at 10⁻⁵ M [12]
4h 5-Methoxybenzothiazole, 4-methoxybenzylamine moiety MAO-B 77.2% inh. at 10⁻⁵ M [12]
4f Dimethylaminopropyl side chain, methoxy on phenyl ring AChE 23.4 nM [10]

| 4f | Dimethylaminopropyl side chain, methoxy on phenyl ring | MAO-B | 40.3 nM |[10] |

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Methoxy-substituted benzothiazoles have demonstrated promising activity against various fungal and bacterial strains.[13][14][15]

  • SAR Insights: In a series synthesized to combat Aspergillus niger, methoxy substitution was a key design element.[15] Compounds K-05 and K-06 showed potent antifungal activity, highlighting the potential of this scaffold.[15] Another study found that a 3,4-dimethoxy substitution on an aromatic ring attached to the benzothiazole core elevated antifungal activity.[16] For antibacterial action, some sulfonamide-containing benzothiazoles have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme, crucial for bacterial folate synthesis.[13]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols represent standard, self-validating methodologies for assessing the inhibitory potential of novel compounds. The inclusion of positive and negative controls is critical for data integrity.

Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO-B) Inhibition Assay

This protocol is based on the principle that MAO enzymes metabolize a non-fluorescent substrate (kynuramine) into a highly fluorescent product (4-hydroxyquinoline).[12]

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Selegiline (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (selegiline) in potassium phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Pre-incubation: In each well of the 96-well plate, add 50 µL of the appropriate compound dilution. Add 50 µL of the MAO-B enzyme solution (diluted in buffer).

  • Control Wells: Prepare "100% activity" control wells containing enzyme and buffer with DMSO (vehicle control) instead of an inhibitor.

  • Incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Diagram 1: Workflow for MAO-B Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (Test Compounds, Control) Plate_Setup Add Compounds & Enzyme to 96-Well Plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute MAO-B Enzyme in Buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Kynuramine Solution Add_Substrate Initiate Reaction: Add Kynuramine Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate at 37°C (15 min) Plate_Setup->Pre_Incubate Pre_Incubate->Add_Substrate React_Incubate Incubate at 37°C (30 min) Add_Substrate->React_Incubate Stop_Reaction Terminate Reaction (Add NaOH) React_Incubate->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 310nm, Em: 400nm) Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate % Inhibition & Determine IC₅₀ Value Read_Fluorescence->Calculate_IC50 MTT_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with Compounds (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Crystals (Add SDS/HCl) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate Viability & Determine IC₅₀ Read->Analyze

Caption: Step-by-step workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

The evidence strongly supports that methoxy-substituted benzothiazoles are a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The strategic placement of methoxy groups is a critical determinant of biological activity, influencing both potency and target selectivity. For anticancer applications, the 3,4,5-trimethoxyphenyl motif remains a powerful feature for tubulin inhibition, while for neuroprotective agents, a 5-methoxybenzothiazole core appears beneficial for MAO-B selectivity.

Future research should focus on synthesizing novel analogues with systematic variations in methoxy group positioning to further refine structure-activity relationships. Investigating the metabolic stability and pharmacokinetic profiles of the most potent inhibitors is a crucial next step toward clinical translation. Furthermore, exploring these scaffolds against other emerging targets will undoubtedly expand the therapeutic landscape of benzothiazole derivatives.

References

  • Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Jamal, Y., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1). Available at: [Link]

  • Örl, M., et al. (2021). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2016). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Anonymous. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management (IAJESM). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Yıldırım, S., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]

  • Dubiel, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

  • Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. PubMed Central. Available at: [Link]

  • de Faria, A. R., et al. (2023). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, D., et al. (2019). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • Reiner-Link, D., et al. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. Available at: [Link]

  • Ceran, H., et al. (2020). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mathew, B., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • El-Sayed, N., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Gümüş, M., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Ceran, H., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules. Available at: [Link]

Sources

Benchmarking 6-Methoxy-2(3H)-benzothiazolone: An Investigative Guide to its Potential as a TAM Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Focused Investigation

In the landscape of kinase inhibitor discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective inhibitory activities against a range of kinase targets. While much research has focused on complex derivatives, the bioactivity of simpler, foundational benzothiazole-based compounds remains a compelling area of exploration. This guide focuses on 6-Methoxy-2(3H)-benzothiazolone , a compound of interest due to its structural simplicity and the established precedent of methoxy-substituted benzothiazoles exhibiting significant biological effects.

Recent studies have highlighted the therapeutic potential of inhibiting the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases in oncology.[1][2][3] These kinases are crucial mediators of cancer cell survival, proliferation, and immune evasion, making them high-value targets for novel cancer therapies.[4][5] Given the structural motifs present in this compound and the known propensity of benzothiazole derivatives to act as kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of one or more TAM family kinases.

This guide provides a comprehensive framework for benchmarking the performance of this compound against well-characterized, potent, and selective inhibitors of the TAM kinases. By following the detailed experimental protocols and data analysis frameworks presented, researchers can elucidate the potential of this compound as a novel TAM kinase inhibitor and position it within the current landscape of cancer therapeutics.

The Comparators: A Panel of Validated TAM Kinase Inhibitors

To provide a robust and meaningful comparison, a panel of established TAM kinase inhibitors with distinct selectivity profiles has been selected. These compounds will serve as benchmarks to ascertain the potency and selectivity of this compound.

InhibitorPrimary Target(s)Reported IC50Vendor Examples
Bemcentinib (R428) AXL14 nM[6][7][8][9]MedChemExpress[6][9], Selleck Chemicals[10], TargetMol[7]
UNC2025 MERTK/FLT3MERTK: 0.74 nM, FLT3: 0.8 nM[11][12][13][14][15]MedChemExpress[11][15], Selleck Chemicals[12]
MRX-2843 MERTK/FLT3MERTK: 1.3 nM, FLT3: 0.64 nM[10][16][17][18][19]MedChemExpress[16], Selleck Chemicals[10], Cayman Chemical[19]
UNC9426 TYRO32.1 nM[20]Selleck Chemicals[20]

Causality Behind Comparator Selection:

  • Target Coverage: This panel provides comprehensive coverage of the TAM kinase family, with selective inhibitors for AXL (Bemcentinib) and TYRO3 (UNC9426), and a potent dual inhibitor for MERTK and FLT3 (UNC2025 and MRX-2843). This allows for a nuanced understanding of this compound's potential selectivity profile.

  • Potency: The selected inhibitors exhibit low nanomolar to sub-nanomolar potency, setting a high bar for the performance of the test compound.

  • Clinical Relevance: Bemcentinib is in clinical development, providing a clinically relevant benchmark for the potential therapeutic application of novel AXL inhibitors.[4][21]

  • Commercial Availability: All listed inhibitors are commercially available from reputable suppliers, ensuring the reproducibility of these benchmarking studies.

Experimental Design: A Two-Tiered Approach to Profiling Inhibitory Activity

A robust assessment of a potential kinase inhibitor requires a multi-faceted experimental approach. We propose a two-tiered strategy, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess target engagement and downstream signaling effects in a more physiologically relevant context.

Tier 1: In Vitro Kinase Inhibition Assays

The primary objective of this tier is to determine the direct inhibitory effect of this compound on the enzymatic activity of purified TYRO3, AXL, and MERTK kinases.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Kinase Buffer, ATP Solution, and Test Compounds Enzymes Dilute Recombinant TAM Kinases Substrate Prepare Kinase-Specific Peptide Substrate Incubation Incubate Kinase, Inhibitor, and Substrate Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Quantify Phosphorylated Substrate (e.g., Luminescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be at or near the Km for each kinase.

    • Prepare serial dilutions of this compound and the known inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add diluted compounds to the wells of a 384-well plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).

    • Add the appropriate recombinant TAM kinase (TYRO3, AXL, or MERTK) and the corresponding peptide substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide IC50 values for this compound against each of the TAM kinases, allowing for a direct comparison of its potency with the known inhibitors.

Tier 2: Cell-Based Phosphorylation Assays

This tier aims to confirm the on-target activity of this compound in a cellular context by measuring the inhibition of ligand-induced autophosphorylation of TAM kinases.

Experimental Workflow: Cell-Based Phosphorylation Assay

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells Expressing Target Kinase Starvation Serum Starve Cells Cell_Seeding->Starvation Inhibitor_Treatment Treat with Inhibitors Starvation->Inhibitor_Treatment Ligand_Stimulation Stimulate with Ligand (e.g., Gas6) Inhibitor_Treatment->Ligand_Stimulation Cell_Lysis Lyse Cells Ligand_Stimulation->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Detection_Method Detect Phospho-Kinase (e.g., Western Blot, ELISA) Protein_Quant->Detection_Method Quantification Quantify Band/Signal Intensity Detection_Method->Quantification Normalization Normalize to Total Protein and Controls Quantification->Normalization IC50_Calc Calculate Cellular IC50 Normalization->IC50_Calc

Caption: Workflow for the cell-based phosphorylation assay.

Detailed Protocol: Cell-Based Phosphorylation Assay (Western Blot)

  • Cell Culture and Plating:

    • Culture a cell line known to express the target TAM kinase (e.g., A549 for AXL, U-87 MG for MERTK) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Serum-starve the cells for 16-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with serial dilutions of this compound or known inhibitors for 1-2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with the appropriate ligand (e.g., Gas6) for a short period (e.g., 10-15 minutes) to induce kinase autophosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-AXL, phospho-MERTK).

    • Strip and re-probe the membrane with an antibody for the total form of the kinase as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-kinase signal to the total kinase signal.

    • Calculate the percent inhibition of phosphorylation relative to the ligand-stimulated control.

    • Determine the cellular IC50 value by plotting percent inhibition against inhibitor concentration.

Expected Outcome: This assay will reveal the cellular potency of this compound and confirm its ability to inhibit the target kinase in a physiological setting.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 2: Comparative In Vitro IC50 Values (nM)

CompoundTYRO3AXLMERTK
This compound Experimental ValueExperimental ValueExperimental Value
Bemcentinib (R428)>1000[6]14[6]>1000[6]
UNC202517[14]14[14]0.74[11]
MRX-284317[19]15[19]1.3[16]
UNC94262.1[20]>1000>1000

Table 3: Comparative Cellular IC50 Values (nM) for Kinase Phosphorylation

CompoundCell Line (Target)Cellular IC50 (nM)
This compound e.g., A549 (AXL)Experimental Value
Bemcentinib (R428)e.g., A549 (AXL)Literature/Experimental Value
This compound e.g., U-87 MG (MERTK)Experimental Value
UNC2025e.g., 697 B-ALL (MERTK)2.7[13]

Interpretation of Results:

  • Potency: A direct comparison of the IC50 values will establish the potency of this compound relative to the established inhibitors.

  • Selectivity: By comparing the IC50 values across the three TAM kinases, the selectivity profile of the test compound can be determined. For example, a significantly lower IC50 for AXL compared to TYRO3 and MERTK would suggest AXL selectivity.

  • Cellular Activity: A strong correlation between the in vitro and cellular IC50 values would indicate good cell permeability and on-target engagement.

Conclusion: Charting the Path Forward

This guide provides a rigorous and scientifically sound framework for the initial characterization of this compound as a potential TAM kinase inhibitor. The proposed benchmarking against a panel of well-characterized inhibitors will provide crucial data on its potency and selectivity, thereby informing future drug development efforts. Should this initial investigation yield promising results, further studies, including broader kinase profiling, in vivo efficacy models, and pharmacokinetic analysis, would be warranted to fully elucidate the therapeutic potential of this compound.

References

  • AXL Inhibitors: Status of Clinical Development - PMC - PubMed Central. [Link]

  • What are AXL inhibitors and how do they work? - Patsnap Synapse. [Link]

  • The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC - NIH. [Link]

  • TAM kinase inhibition and immune checkpoint blockade- a winning combination in cancer treatment? - PubMed. [Link]

  • R-428 (Bemcentinib) - Chemietek. [Link]

  • The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - JCI Insight. [Link]

  • UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | Clinical Cancer Research - AACR Journals. [Link]

  • AXL INHIBITOR PROGRAM – Signalchem Lifesciences. [Link]

  • KINASE INHIBITOR PROGRAMS RELATED TO IMMUNO ONCOLOGY. [Link]

  • TAM Receptor Tyrosine Kinases in Cancer Drug Resistance - AACR Journals. [Link]

  • AXL receptor tyrosine kinase - Wikipedia. [Link]

  • What are MerTK inhibitors and how do they work? [Link]

  • MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC - NIH. [Link]

  • TYRO3: A potential therapeutic target in cancer - PMC - PubMed Central. [Link]

  • The Emerging Role of TYRO3 as a Therapeutic Target in Cancer - MDPI. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC - NIH. [Link]

  • TAM Receptor Inhibition–Implications for Cancer and the Immune System - PubMed Central. [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. [Link]

  • Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma - ResearchGate. [Link]

  • Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders - Frontiers. [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - ResearchGate. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - ResearchGate. [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC - NIH. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

  • 6-methoxy-4-methyl-2(3h)-benzothiazolone (C9H9NO2S) - PubChemLite. [Link]

  • This compound - CAS:40925-65-3 - Sunway Pharm Ltd. [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - MDPI. [Link]

  • Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Characterization of 6-Methoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Introduction: The Imperative of Identity and Purity in Drug Discovery

6-Methoxy-2(3H)-benzothiazolone is a key heterocyclic scaffold, a privileged structure in medicinal chemistry due to its presence in a range of biologically active agents.[1][2] Its derivatives have shown potential in various therapeutic areas, making the reliability of its synthesis and characterization a critical upstream determinant of downstream success in drug development pipelines.[3] An impurity, whether an isomer, a residual starting material, or a reaction by-product, can drastically alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and potential failure in later development stages.

This guide eschews a simple checklist approach. Instead, it presents a comprehensive, multi-modal strategy for the rigorous confirmation of both the molecular identity and quantitative purity of synthesized this compound. We will explore the causality behind the selection of each analytical technique, demonstrating how an orthogonal, self-validating system of characterization provides an unimpeachable data package for this critical molecule.

The Analytical Gauntlet: A Multi-Modal Framework

No single analytical technique is sufficient to confirm both structure and purity. A robust characterization package relies on the principle of orthogonality, where different methods measure distinct chemical and physical properties. The concordance of data from these disparate techniques provides the highest degree of confidence in the final product's quality. Our analytical workflow is designed to first confirm the molecular structure and then to quantify its purity.

Analytical_Workflow cluster_start Synthesis & Workup cluster_identity Structural Identity Confirmation cluster_purity Quantitative Purity Assessment cluster_end Final Disposition Crude Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR Primary Structure MS Mass Spectrometry (HRMS) Crude->MS Molecular Weight FTIR FTIR Spectroscopy Crude->FTIR Functional Groups HPLC HPLC-UV (>99% Peak Area) NMR->HPLC MS->HPLC FTIR->HPLC EA Elemental Analysis (±0.4% of Theory) HPLC->EA MP Melting Point (Sharp, 163-164 °C) HPLC->MP Certified Certified Pure Compound (Identity & Purity Confirmed) EA->Certified MP->Certified

Caption: Orthogonal workflow for compound validation.

Part 1: Unambiguous Confirmation of Molecular Identity

The first objective is to confirm that the synthesized molecule is, in fact, this compound (C₈H₇NO₂S, Mol. Wt.: 181.21 g/mol ).[4][5] This requires a combination of techniques that probe the molecule's core structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework and the chemical environment of each nucleus.

  • Expertise & Causality: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR confirms the number of unique carbon atoms. Together, they allow for the complete assignment of the molecule's covalent structure, making it superior to techniques like MS for distinguishing between isomers.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.7 Broad Singlet 1H NH The acidic proton on the nitrogen of the lactam ring. Its chemical shift can be variable and it may exchange with D₂O.
~7.3 Doublet 1H Ar-H (C4-H) Aromatic proton ortho to the sulfur atom, coupled to C5-H.
~7.2 Doublet 1H Ar-H (C7-H) Aromatic proton adjacent to the amide nitrogen, showing coupling to C5-H.
~6.9 Doublet of Doublets 1H Ar-H (C5-H) Aromatic proton coupled to both C4-H and C7-H.

| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet due to the absence of adjacent protons. |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

Chemical Shift (δ, ppm) Assignment Rationale
~170 C =O Carbonyl carbon of the lactam, typically found significantly downfield.
~156 C -OCH₃ Aromatic carbon directly attached to the electron-donating methoxy group.
~135 C -S Aromatic carbon adjacent to the sulfur atom.
~125 C -N Aromatic carbon adjacent to the nitrogen atom.
~115, ~112, ~105 Ar-C H Aromatic carbons bearing protons.

| ~56 | -OC H₃ | Carbon of the methoxy group. |

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the molecular formula.

  • Expertise & Causality: While low-resolution MS confirms the nominal mass, HRMS (e.g., ESI-TOF) can measure mass to within 5 ppm. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For C₈H₇NO₂S, the expected exact mass of the [M+H]⁺ ion is 182.0297. An observed mass of 182.0295 (a difference of ~1 ppm) would strongly support this molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and reliable method for identifying the key functional groups present in the molecule. It serves as a complementary check to NMR and MS.[6]

  • Trustworthiness: The presence of characteristic absorption bands provides a self-validating confirmation of the functional groups inferred from the structural analysis. The absence of peaks corresponding to starting materials (e.g., -NH₂ or -SH groups from precursors) is also a key indicator of reaction completion.

Expected FTIR (KBr Pellet) Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3100 N-H Stretch Amide N-H
3050-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Methoxy (-OCH₃) C-H
~1680 C=O Stretch Lactam (Amide) Carbonyl
1600-1450 C=C Stretch Aromatic Ring

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Part 2: Quantitative Assessment of Purity

Once identity is confirmed, the focus shifts to quantifying the purity of the bulk material. This involves separating the target compound from any potential impurities and assessing its elemental composition.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for determining the purity of a non-volatile organic compound. By separating components of a mixture, it allows for the quantification of the main peak relative to any impurity peaks.

  • Expertise & Causality: A reverse-phase method is chosen due to the moderate polarity of the benzothiazolone core. The UV detector is ideal as the fused aromatic system possesses a strong chromophore. The goal is to develop a method with sharp, symmetrical peaks and baseline separation from any impurities, allowing for accurate integration and area percentage calculation. A purity level of ≥99.5% is typically required for drug development applications. A method for a similar compound provides a strong starting point for development.[7]

Detailed Experimental Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent, with a variable wavelength UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute 1:10 for analysis (0.1 mg/mL).

  • Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Principle workflow Sample Injection Separation on C18 Column (Mobile Phase Gradient) UV Detection (254 nm) Chromatogram Generation chromatogram Result: Chromatogram Minor Peaks (Impurities) Major Peak (this compound) Purity (%) = (Area_main / (Area_main + ΣArea_impurities)) * 100 workflow:f3->chromatogram Data Processing

Caption: HPLC workflow for purity determination.

Elemental Analysis (CHNS): The Fundamental Compositional Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.

  • Trustworthiness: This technique is a powerful, self-validating check on the molecular formula determined by HRMS. The experimentally determined percentages must fall within ±0.4% of the theoretical values to be considered a match. This confirms that the bulk sample has the correct elemental makeup and is free from significant inorganic impurities or residual solvents that could alter the ratios.

Comparison of Theoretical vs. Experimental Values:

Element Theoretical % (for C₈H₇NO₂S) Acceptable Experimental Range
Carbon (C) 53.02% 52.62% - 53.42%
Hydrogen (H) 3.89% 3.49% - 4.29%
Nitrogen (N) 7.73% 7.33% - 8.13%

| Sulfur (S) | 17.70% | 17.30% - 18.10% |

Melting Point Determination: A Classic Indicator of Purity

The melting point is a simple yet effective physical constant that provides insight into purity.

  • Expertise & Causality: A pure crystalline solid will have a sharp melting point range (typically <1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. The literature value for this compound is a sharp 163-164 °C .[5] Observing a melting range of, for example, 155-160 °C would immediately indicate the presence of significant impurities, prompting further purification.

Summary and Conclusion: An Integrated Approach

The table below summarizes the comparative strengths of each technique in the characterization of this compound.

Comparative Guide to Analytical Techniques

Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Structural Elucidation Unambiguous connectivity map; isomer differentiation. Low sensitivity; quantitative accuracy requires internal standards.
HRMS Molecular Formula High accuracy and sensitivity; confirms elemental composition. Cannot distinguish isomers; fragmentation can be complex.
FTIR Functional Group ID Fast, non-destructive; confirms presence/absence of key bonds. Not suitable for complex mixture analysis; not quantitative.
HPLC-UV Purity Quantification High precision and sensitivity for purity; separates impurities. Requires method development; requires a UV chromophore.
Elemental Analysis Bulk Composition Confirms empirical formula; detects inorganic impurities. Requires several milligrams of sample; destructive.

| Melting Point | Purity Indication | Fast, simple, inexpensive indicator of bulk purity. | Not quantitative; not useful for amorphous solids or oils. |

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2003, October 11). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

  • ResearchGate. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • ResearchGate. (2018, July 4). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • LookChem. (n.d.). Cas 40925-65-3, this compound. Retrieved from [Link]

  • IJPPR. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxybenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a molecular framework that has repeatedly demonstrated a remarkable capacity for interacting with a diverse array of biological targets. The strategic incorporation of a methoxy group at the 6-position of this bicyclic system has given rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methoxybenzothiazole analogs, grounded in experimental data to inform future drug discovery and development endeavors.

The 6-Methoxybenzothiazole Core: A Foundation for Diverse Bioactivity

The 6-methoxybenzothiazole nucleus is a key starting point for the synthesis of various biologically active molecules. The methoxy group at the 6-position is an electron-donating group that can influence the electronic properties of the entire ring system, impacting how the molecule interacts with its biological targets. The versatility of the benzothiazole ring allows for modifications at multiple positions, primarily at the 2-position, to fine-tune the pharmacological profile.

Comparative Analysis of Biological Activities

The therapeutic potential of 6-methoxybenzothiazole analogs is vast. Below, we compare the SAR of these compounds across different therapeutic areas, supported by quantitative data from various studies.

Anticancer Activity

6-Methoxybenzothiazole derivatives have shown significant promise as anticancer agents, with their efficacy being highly dependent on the nature of the substituent at the 2-position.

Key SAR Observations for Anticancer Activity:

  • Substituents at the 2-Amino Position: The introduction of various moieties at the 2-amino position dramatically influences cytotoxic activity. For instance, the presence of a (3-bromo-propyl) group in (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine resulted in a potent anticancer agent against prostate (PC-3), leukemia (THP-1), and colon (Caco-2) cancer cell lines.[1]

  • Aromatic and Heterocyclic Moieties: The addition of large aromatic and heterocyclic groups to the 2-amino position often leads to an increase in anticancer potency.[2]

  • Impact of Other Substituents: The presence of a hydroxy group on a 2-aryl substituent of the benzothiazole scaffold has been shown to significantly improve selectivity against tumor cell lines.[3]

Table 1: In Vitro Anticancer Activity of 6-Methoxybenzothiazole Analogs

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)aminePC-30.6[1]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineTHP-13[1]
(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amineCaco-29.9[1]
6-Ammonium-2-(2-hydroxyphenyl)benzothiazole derivativeHeLaSubmicromolar[3]
Antimicrobial Activity

The fight against microbial resistance has spurred the development of novel antimicrobial agents, and 6-methoxybenzothiazole analogs have emerged as a promising class of compounds.

Key SAR Observations for Antimicrobial Activity:

  • Hydrazone Derivatives: The condensation of 6-methoxy-2-hydrazinobenzothiazole with various aldehydes to form hydrazones has been a successful strategy for creating compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

  • Substitutions on the Benzothiazole Ring: Methoxy substitution on the benzothiazole ring has been noted as important for activity against Salmonella typhi.[5]

Table 2: Antibacterial Activity of 6-Methoxybenzothiazole Analogs

Compound ID/DescriptionBacterial StrainActivityReference
Hydrazone derivatives of 6-methoxy-2-hydrazinobenzothiazoleBacillus subtilis, Staphylococcus aureus (Gram-positive)Active[4]
Hydrazone derivatives of 6-methoxy-2-hydrazinobenzothiazolePseudomonas aeruginosa, Escherichia coli, Enterobacter (Gram-negative)Active[4]
Methoxy substituted benzothiazole derivativesSalmonella typhiPotent[5]
Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant challenge to modern medicine. Benzothiazole derivatives, including those with a 6-methoxy substitution, are being investigated as potential therapeutic agents. The well-known drug Riluzole, used to treat amyotrophic lateral sclerosis, features a 6-trifluoromethoxy-2-benzothiazolamine structure, highlighting the potential of this scaffold in neuroprotection.[1]

Key SAR Observations for Neuroprotective Activity:

  • Inhibition of Key Enzymes: 6-Hydroxybenzothiazole-2-carboxamide derivatives have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. While not a 6-methoxy analog, this highlights the importance of substitution at the 6-position for this target.[6]

  • Multi-Target Approach: Benzothiazole derivatives are being explored as multi-target-directed ligands for Alzheimer's disease, with the potential to interact with targets such as histamine H3 receptors, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[7][8]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental methodologies are crucial. The following are generalized protocols for the synthesis and biological evaluation of 6-methoxybenzothiazole analogs.

General Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives

The synthesis of 2-amino-6-methoxybenzothiazole often serves as the initial step, which is then elaborated upon.[4]

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

  • p-Anisidine is reacted with ammonium thiocyanate.

  • The resulting thiourea undergoes oxidative ring closure using a catalytic amount of bromine in an alkaline medium to yield 2-amino-6-methoxybenzothiazole.[4]

Step 2: Synthesis of Hydrazone Derivatives

  • 2-Amino-6-methoxybenzothiazole is reacted with hydrazine hydrate in the presence of concentrated HCl and ethylene glycol to form 6-methoxy-2-hydrazinobenzothiazole.[4]

  • The resulting hydrazino compound is then condensed with various aromatic aldehydes in absolute ethanol to produce the final hydrazone derivatives.[4]

Synthesis_Workflow p_Anisidine p-Anisidine Thiourea_Intermediate Thiourea Intermediate p_Anisidine->Thiourea_Intermediate Reaction Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Thiourea_Intermediate Amino_BTZ 2-Amino-6-methoxybenzothiazole Thiourea_Intermediate->Amino_BTZ Oxidative Ring Closure Bromine Br2 (cat.) Alkaline Medium Hydrazino_BTZ 6-Methoxy-2-hydrazinobenzothiazole Amino_BTZ->Hydrazino_BTZ Reaction Hydrazine_Hydrate Hydrazine Hydrate HCl, Ethylene Glycol Hydrazones Hydrazone Derivatives Hydrazino_BTZ->Hydrazones Condensation Aldehydes Aromatic Aldehydes Ethanol

Caption: General synthesis workflow for 6-methoxybenzothiazole hydrazone analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 6-methoxybenzothiazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antibacterial Activity Assay (Microdilution Method)

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The anticancer effects of many benzothiazole derivatives are attributed to their interaction with key cellular signaling pathways that regulate cell proliferation and survival.

Anticancer_Mechanism cluster_Cell Cancer Cell cluster_Pathway1 PI3K/Akt Pathway cluster_Pathway2 MAPK/ERK Pathway BTZ_Analog 6-Methoxybenzothiazole Analog PI3K PI3K BTZ_Analog->PI3K Inhibits ERK ERK BTZ_Analog->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition of pathways leads to Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation_Survival Promotes

Caption: Potential anticancer mechanism of 6-methoxybenzothiazole analogs.

Conclusion and Future Perspectives

The 6-methoxybenzothiazole scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications, particularly at the 2-position, can significantly modulate the biological activity of these compounds, leading to potent anticancer and antimicrobial agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their clinical translatability. The exploration of multi-target ligands based on this scaffold also presents an exciting avenue for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

References

  • A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives - Benchchem. (n.d.).
  • Racane, L., Stojković, R., Persoons, L., Naesens, L., Gazivoda-Janković, M., Hranjec, M., & Starčević, K. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537. [Link]

  • Khalil, A. M., Soliman, A. M., & Hamed, A. S. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901. [Link]

  • Some benzothiazole analogs as anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC - NIH. (2023).
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (n.d.).
  • Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. (n.d.).
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - NIH. (2021).
  • Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. (n.d.).
  • Application Notes: Antimicrobial Activity of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives - Benchchem. (n.d.).
  • novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model - SDDN. (n.d.).
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023).
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.).
  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (n.d.).
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters, 15(14), 3338-3343. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023).
  • Kandasamy, R., Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi - ResearchGate. (2018). Retrieved from [Link]

  • Structure-activity relationships of benzothiazole GPR35 antagonists - PMC - NIH. (2016).
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024).
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC - NIH. (2022).
  • A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles - Benchchem. (n.d.).

Sources

A Comparative Guide to the Synthesis of Benzothiazoles: Efficiency, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2][3] The efficient and sustainable synthesis of this privileged scaffold is, therefore, a subject of paramount importance for researchers in drug discovery and chemical development. This guide provides an in-depth comparative analysis of prevalent benzothiazole synthesis methods, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific applications.

The Enduring Workhorse: Condensation of 2-Aminothiophenol

The most versatile and widely employed route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents.[4][5] This approach is favored for its broad substrate scope and the relative accessibility of the starting materials. The core transformation involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

Condensation with Aldehydes

The reaction of 2-aminothiophenol with aldehydes is a robust method for accessing 2-aryl and 2-alkyl benzothiazoles.[4][6] The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions, with significant advancements being made in the realm of green chemistry.

A classic approach involves the use of an oxidizing agent to facilitate the final aromatization step. A notable example is the use of a hydrogen peroxide/hydrochloric acid system in ethanol at room temperature, which offers excellent yields in a relatively short timeframe.[2][5][6]

Experimental Protocol: H₂O₂/HCl Catalyzed Synthesis [5]

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).

  • Add 2-aminothiophenol (1.0 mmol) to the solution and stir.

  • To this mixture, add 30% hydrogen peroxide (6.0 mmol) followed by concentrated hydrochloric acid (3.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

The causality behind this protocol lies in the in-situ formation of an oxidant that drives the dehydrogenation of the intermediate benzothiazoline. This method's trustworthiness is demonstrated by its consistently high yields across a range of aldehyde substrates.[6]

Reaction Workflow: Condensation with Aldehydes

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 2-Aminothiophenol 2-Aminothiophenol Mixing_in_Ethanol Mix in Ethanol 2-Aminothiophenol->Mixing_in_Ethanol Aldehyde Aldehyde Aldehyde->Mixing_in_Ethanol Catalyst_Addition Add H₂O₂/HCl Mixing_in_Ethanol->Catalyst_Addition Stir_at_RT Stir at Room Temp Catalyst_Addition->Stir_at_RT Quenching Quench in Ice Water Stir_at_RT->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol with aldehydes.

Condensation with Carboxylic Acids

Direct condensation with carboxylic acids offers an alternative route, often requiring more forcing conditions or specific catalysts to drive the dehydration. Molecular iodine has emerged as a highly effective catalyst for this transformation under solvent-free conditions, presenting a significant green advantage.[3][4]

Experimental Protocol: Iodine-Catalyzed Solvent-Free Synthesis [4]

  • In a mortar, thoroughly grind a mixture of 2-aminothiophenol (1.0 mmol), a carboxylic acid (1.0 mmol), and molecular iodine (catalytic amount).

  • Transfer the solid mixture to a reaction vessel.

  • Heat the mixture at the appropriate temperature (optimized for the specific substrates) for approximately 10 minutes.

  • Monitor the reaction by TLC.

  • After cooling, treat the reaction mixture with a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.

This solvent-free approach is not only environmentally benign but also highly efficient, with very short reaction times.[3][4]

Modern Energy Inputs: Microwave and Ultrasound-Assisted Synthesis

To address the demand for faster and more energy-efficient synthetic methods, microwave irradiation and ultrasonication have been successfully applied to benzothiazole synthesis.[8][9] These techniques often lead to dramatic reductions in reaction times and improved yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to accelerate reactions. In the context of benzothiazole synthesis, the condensation of 2-aminothiophenol with aldehydes can be achieved in minutes instead of hours.[8] Some protocols also benefit from the use of ionic liquids or solid supports.[10]

Experimental Protocol: Microwave-Assisted Synthesis [8]

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol) and an aromatic aldehyde (1.0 mmol).

  • Add a suitable catalyst or solvent if required by the specific protocol (some are solvent-free).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and power for a short duration (e.g., 4-8 minutes).

  • After cooling, purify the product using standard procedures (recrystallization or chromatography).

The primary advantage of MAOS is the significant rate enhancement, which is a key consideration for high-throughput synthesis in drug discovery.[8]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of benzothiazoles. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, enhancing mass transfer and reaction rates. This method is particularly effective for heterogeneous reactions and can often be performed under solvent- and catalyst-free conditions.[9][11]

Experimental Protocol: Ultrasound-Assisted Solvent-Free Synthesis [9]

  • In a suitable vessel, mix 2-aminothiophenol (3.0 mmol) and a benzaldehyde derivative (3.0 mmol).

  • Irradiate the mixture with an ultrasonic probe for approximately 20 minutes at room temperature.

  • Purify the crude product directly by silica gel column chromatography.

This method is notable for its operational simplicity, speed, and adherence to green chemistry principles.[9]

Intramolecular Cyclization Strategies

Alternative to condensation reactions, intramolecular cyclization methods provide a powerful means to construct the benzothiazole ring system.

Jacobson Synthesis of Benzothiazoles

The Jacobson synthesis involves the intramolecular cyclization of thiobenzanilides. This method is particularly useful for preparing benzothiazoles with specific substitution patterns that may not be readily accessible through condensation routes. The cyclization is typically effected by an oxidizing agent such as potassium ferricyanide.

Reaction Mechanism: Jacobson Synthesis

G Thiobenzanilide Thiobenzanilide Oxidative_Cyclization Oxidative Cyclization Thiobenzanilide->Oxidative_Cyclization K₃[Fe(CN)₆], NaOH Benzothiazole_Product Benzothiazole Oxidative_Cyclization->Benzothiazole_Product Intramolecular C-S bond formation

Sources

Safety Operating Guide

Proper Disposal of 6-Methoxy-2(3H)-benzothiazolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the proper disposal procedures for specific chemical entities is not merely a matter of compliance but a fundamental aspect of professional practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Methoxy-2(3H)-benzothiazolone (CAS No. 40925-65-3), ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the substance. While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the immediate search, data from structurally similar benzothiazole derivatives provide critical insights into its potential hazards. Benzothiazole and its derivatives are generally considered harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2] Therefore, this compound should be handled as a hazardous substance.

Key Physicochemical and Hazard Information (based on related compounds):

PropertyInformationSource
CAS Number 40925-65-3[3][4]
Molecular Formula C8H7NO2S[4]
Molecular Weight 181.21 g/mol [4]
Appearance Solid (presumed)General chemical knowledge
Potential Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[1][2][5]SDS of related compounds

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the individual and the potentially hazardous chemical, minimizing the risk of exposure through contact, inhalation, or ingestion.

Essential PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect the eyes from splashes or airborne particles.

  • A laboratory coat: To prevent contamination of personal clothing.

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and compliant workflow. This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in accordance with general hazardous waste management principles.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the available data for related compounds, this compound should be treated as a hazardous waste.

  • Segregation: This waste must be segregated from non-hazardous waste. Furthermore, it should not be mixed with incompatible chemicals. As a general rule, avoid mixing benzothiazole derivatives with strong oxidizing agents.[5] Keep solid and liquid waste separate.[5]

Step 2: Containerization

  • Primary Container: Place the waste this compound in a designated, leak-proof, and chemically compatible container. For solid waste, a securely sealed polyethylene bag or a wide-mouthed plastic container is suitable.

  • Secondary Containment: The primary container should be placed within a larger, durable, and leak-proof secondary container to prevent spills in the event of primary container failure.

Step 3: Labeling

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "40925-65-3"

    • The hazard characteristics (e.g., "Harmful," "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory or individual

Step 4: Storage

  • Store the labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure that incompatible wastes are not stored in close proximity.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Ventilate: Increase ventilation in the area by opening sashes in the fume hood.

  • Contain: For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Clean: Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces. All materials used for cleanup should be placed in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualization of the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage_disposal Storage & Final Disposal start Start: Have 6-Methoxy-2(3H)- benzothiazolone Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Place in Labeled, Sealed Primary Container segregate->containerize secondary_contain Place in Secondary Containment containerize->secondary_contain label_waste Label with Chemical Name, CAS#, Hazards, Date secondary_contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_disposal Professional Hazardous Waste Disposal contact_ehs->end_disposal

Caption: Disposal Workflow for this compound.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and protect the environment from chemical contamination. It is essential to always consult your institution's specific EHS guidelines and the most current Safety Data Sheets for the chemicals you are working with.

References

  • Fluorochem. Safety Data Sheet: this compound.

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Trade name: 101630 - Benzothiazole.

  • ChemicalBook. 40925-65-3(this compound) Product Description.

  • Fisher Scientific. Safety Data Sheet: 6-Methoxy-2-benzothiazolecarbonitrile.

  • Fisher Scientific. Safety Data Sheet: 2-Amino-6-methoxybenzothiazole.

  • Sigma-Aldrich. Safety Data Sheet: Thiazole Orange.

  • CDH Fine Chemical. 2-Cyano-6-Methoxy Benzothiazole CAS No 943-03-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • IJARIIE. GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.

  • Wikipedia. Benzothiazole.

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives.

  • National Institutes of Health. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

  • Cole-Parmer. Material Safety Data Sheet - 6-Methoxy-2-methylbenzothiazole, 99%.

  • BenchChem. Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals.

  • Cole-Parmer. Material Safety Data Sheet - Benzothiazole, 97%.

Sources

Mastering the Safe Handling of 6-Methoxy-2(3H)-benzothiazolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational and safety directive for 6-Methoxy-2(3H)-benzothiazolone, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to not only handle this compound safely but to integrate these principles into a holistic laboratory safety culture.

Hazard Assessment and Toxidicology Profile

This compound is a heterocyclic organic compound whose hazard profile necessitates a cautious and informed approach. While comprehensive toxicological data for this specific derivative is not extensively published, the known hazards associated with its parent compound, benzothiazole, and related derivatives indicate a clear need for stringent safety protocols.[1][2]

The primary routes of occupational exposure are inhalation, dermal contact, and ingestion. The compound is classified as acutely toxic and an irritant. One safety data sheet for a related compound, 2-Amino-6-methoxybenzothiazole, indicates that it is suspected of causing genetic defects.[3]

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]

  • Serious Eye Damage/Irritation: Can cause significant eye irritation.[1][4]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Serious Eye IrritationCategory 2ACauses serious eye irritation[1][4]
Skin IrritationCategory 2Causes skin irritation[4][5]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects (for a related compound)[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, mitigating the risk of exposure through all potential routes.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for All Applications: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from splashes, dust, and aerosols.

  • High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.

Hand Protection
  • Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and provide a good balance of dexterity and protection.[6]

  • Glove Thickness: A minimum thickness of 0.11 mm (4.3 mils) is recommended. For more prolonged handling, consider thicker nitrile gloves or double-gloving.

  • Important Practice: Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water after removing gloves.

Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect your skin and clothing from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Impervious Clothing: For large-scale operations, consider the use of impervious clothing or coveralls.

Respiratory Protection

Respiratory protection is necessary when engineering controls (i.e., a fume hood) are not sufficient to maintain exposure below acceptable limits, or when handling the compound as a fine powder that may become airborne.

  • Standard Operations: When handling small quantities in a well-ventilated chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization or Dust Formation: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter should be used.

Operational Plan: Step-by-Step Handling Protocol

A systematic and deliberate approach to handling this compound is essential.

Preparation
  • Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are inside the fume hood.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed. Ensure a spill kit appropriate for solid chemical spills is available.

Weighing and Dispensing
  • Don Appropriate PPE: Before opening the container, don all required PPE as outlined in Section 2.

  • Minimize Dust: Open the container slowly in the fume hood. Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid any actions that could generate dust.

  • Close Container: Immediately and securely close the primary container after dispensing.

  • Clean Up: Use a brush and dustpan or a dampened absorbent paper to clean up any minor spills within the fume hood. Dispose of the cleaning materials as hazardous waste.

In-Process Handling
  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Containment: Keep all vessels containing the compound covered when not in use.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste. It is crucial to segregate this waste from non-hazardous and other types of chemical waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any unreacted compound. This should be collected in a clearly labeled, sealed, and compatible solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible liquid waste container. As this is a non-halogenated organic compound, it should be disposed of in the "non-halogenated organic waste" stream.[7][8] Do not mix with halogenated solvent waste.

Container Labeling

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Toxic," "Irritant")

Disposal Procedure
  • Collection: Collect all hazardous waste at the point of generation (i.e., in the fume hood).

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Ensure containers are kept closed except when adding waste.

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste containing this compound down the drain.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[3]

Spill Response
  • Minor Spill (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Use a non-combustible absorbent material to cover the spill.[9]

    • Carefully collect the absorbed material and any contaminated debris using a brush and dustpan.

    • Place all cleanup materials in a sealed bag or container and label it as hazardous waste.

    • Decontaminate the spill area with a 60-70% ethanol solution followed by a soap and water wash.[10]

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area.

    • Alert your supervisor and your institution's environmental health and safety (EHS) department immediately.

    • If the spill is significant or involves a large amount of dust, activate the fire alarm to initiate a building evacuation.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Visual Workflow Guides

Personal Protective Equipment Selection

PPE_Selection start Start: Handling This compound ppe_basics Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat start->ppe_basics splash_risk Is there a significant splash risk or are you handling >50g? ppe_basics->splash_risk goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes dust_risk Is there a risk of dust or aerosol generation? splash_risk->dust_risk No face_shield Add: Full-Face Shield goggles->face_shield face_shield->dust_risk respirator Use: NIOSH-approved Respirator (e.g., N95 or with organic vapor cartridge) dust_risk->respirator Yes end Proceed with work dust_risk->end No respirator->end

Caption: PPE selection workflow for handling this compound.

Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_waste Waste Generation start Start: Prepare for Handling fume_hood Work in a Chemical Fume Hood start->fume_hood don_ppe Don Appropriate PPE (see PPE workflow) fume_hood->don_ppe weigh Weigh and Dispense don_ppe->weigh solid_waste Contaminated Solids: Gloves, Weigh Paper, etc. weigh->solid_waste liquid_waste Contaminated Liquids: Reaction mixtures, etc. weigh->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Halogenated Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste end Arrange for EHS Pickup store_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from University of Missouri-St. Louis website.
  • Aldrich A88182 - Safety Data Sheet. (2025, November 6).
  • Chemical Spill Procedures. (n.d.). Retrieved from Clarkson University Environmental Health & Safety.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.).
  • Valdés, H., Zaror, C. A., & Bidal, J. (2006). Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes. PubMed.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.).
  • OSHA Glove Selection Chart. (n.d.).
  • Hazardous Materials Disposal Guide. (2019, June 12).
  • List of Chemical/Solvent Resistant Glove. (n.d.).
  • Chemical Glove Resistance Guide. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.).
  • Gloves Chemical Resistance Chart. (n.d.).
  • Safety Data Sheet for Benzothiazole. (2025, November 6).
  • Safety Data Sheet for 2-Amino-6-methoxybenzothiazole. (2012, January 31).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). Retrieved from University of Wisconsin–Madison, BME Shared Labs.
  • Fu, Q., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • 2-AMINO-6-METHOXYBENZOTHIAZOLE. (1992).
  • Safety Data Sheet for Benzothiazole. (n.d.).
  • Gentile, L., et al. (2025, November 29). Enhanced Benzothiazole Removal from Textiles with a PolyGlycoside/Dodecanol Formulation: Mechanisms of Self-Assembly and Oil-Uptake Capacity.
  • This compound. (n.d.).
  • Safety Data Sheet for 6-Methoxybenzo[d]thiazole-2-carbaldehyde. (n.d.).
  • Safety Data Sheet for Benzothiazole. (2014, September 19).
  • Safety Data Sheet for 3-(1-Piperazinyl)-1,2-benzisothiazole. (2024, December 28).
  • 6-Methoxy-2-methylbenzothiazole, 97%. (n.d.).
  • Material Safety Data Sheet - 6-Methoxy-2-methylbenzothiazole, 99%. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2(3H)-benzothiazolone
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2(3H)-benzothiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.